molecular formula C26H42N4O6S B15547708 12:0 N-Biotinyl fatty acid, NHS

12:0 N-Biotinyl fatty acid, NHS

カタログ番号: B15547708
分子量: 538.7 g/mol
InChIキー: IVHGFHPEGYPVSM-RLSLOFABSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

12:0 N-Biotinyl fatty acid, NHS is a useful research compound. Its molecular formula is C26H42N4O6S and its molecular weight is 538.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

分子式

C26H42N4O6S

分子量

538.7 g/mol

IUPAC名

(2,5-dioxopyrrolidin-1-yl) 12-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]dodecanoate

InChI

InChI=1S/C26H42N4O6S/c31-21(13-10-9-12-20-25-19(18-37-20)28-26(35)29-25)27-17-11-7-5-3-1-2-4-6-8-14-24(34)36-30-22(32)15-16-23(30)33/h19-20,25H,1-18H2,(H,27,31)(H2,28,29,35)/t19-,20-,25-/m0/s1

InChIキー

IVHGFHPEGYPVSM-RLSLOFABSA-N

製品の起源

United States

Foundational & Exploratory

An In-Depth Technical Guide to 12:0 N-Biotinyl Fatty Acid, NHS Ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Core Concepts: Introduction to 12:0 N-Biotinyl Fatty Acid, NHS Ester

12:0 N-Biotinyl fatty acid, N-hydroxysuccinimide (NHS) ester, also known as 12-(biotinylamino)dodecanoic acid, succinimidyl ester, is a versatile biochemical tool that combines the specific recognition properties of biotin (B1667282) with the reactivity of an NHS ester, all attached to a 12-carbon fatty acid chain. This molecule is primarily used for the biotinylation of proteins, peptides, and other molecules containing primary amine groups. The biotin moiety serves as a high-affinity tag for detection, purification, and immobilization using streptavidin or avidin (B1170675) conjugates. The dodecanoic acid (12:0) component provides a lipid anchor, making it particularly useful for studying lipid-protein interactions, fatty acid uptake, and metabolism.

The key to its functionality lies in the NHS ester group, which reacts with primary amines (-NH₂) found on lysine (B10760008) residues and the N-terminus of proteins to form stable amide bonds.[1] This reaction is efficient and specific under physiological and slightly alkaline conditions.

Chemical and Physical Properties

PropertyValue
Chemical Formula C₂₆H₄₂N₄O₆S[2]
Molecular Weight 538.70 g/mol [2]
CAS Number 216453-50-8[2]
Appearance White to off-white powder
Purity >99% (TLC)[3]
Storage -20°C, desiccated[2]
Solubility Soluble in organic solvents like DMSO and DMF

Mechanism of Action: The Biotinylation Reaction

The biotinylation of a primary amine-containing molecule by this compound ester proceeds through a nucleophilic acyl substitution reaction. The lone pair of electrons on the nitrogen of the primary amine attacks the carbonyl carbon of the NHS ester. This leads to the formation of a tetrahedral intermediate, which then collapses, releasing the N-hydroxysuccinimide leaving group and forming a stable amide bond between the fatty acid biotin linker and the target molecule.

workflow_protein_biotinylation start Start: Purified Protein and this compound reaction Biotinylation Reaction (pH 7.2-8.5, RT or 4°C) start->reaction quench Quench Reaction (Tris or Glycine) reaction->quench purify Purification (Dialysis or Desalting Column) quench->purify biotinylated_protein Biotinylated Protein purify->biotinylated_protein incubate Incubate Biotinylated Protein with Cell Lysate biotinylated_protein->incubate cell_lysate Cell Lysate (Prey Proteins) cell_lysate->incubate streptavidin_beads Add Streptavidin-Coated Beads incubate->streptavidin_beads pull_down Pull-Down of Protein Complexes streptavidin_beads->pull_down wash Wash Beads to Remove Non-Specific Binders pull_down->wash elute Elute Bound Proteins wash->elute analysis Analyze by SDS-PAGE, Western Blot, or Mass Spectrometry elute->analysis end End: Identify Interacting Proteins analysis->end fatty_acid_trafficking cluster_membrane Cell extracellular Extracellular Space: 12:0 N-Biotinyl Fatty Acid-BSA Complex transporter Fatty Acid Transporter (e.g., CD36) extracellular->transporter membrane Plasma Membrane cytosol Cytosol: Free Biotinylated Fatty Acid transporter->cytosol Uptake er Endoplasmic Reticulum (ER) cytosol->er Esterification mitochondria Mitochondria cytosol->mitochondria Trafficking lipid_droplet Lipid Droplet (Storage as Triglycerides) er->lipid_droplet lipid_droplet->cytosol Lipolysis beta_oxidation β-Oxidation for Energy mitochondria->beta_oxidation

References

An In-depth Technical Guide to 12-(Biotinylamino)dodecanoic Acid, Succinimidyl Ester

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, 12-(biotinylamino)dodecanoic acid, succinimidyl ester, also known as N-Biotinyl 12-aminododecanoic acid NHS ester, is a long-chain, amine-reactive biotinylation reagent. It is instrumental in covalently attaching a biotin (B1667282) label to proteins, peptides, and other biomolecules for a variety of applications in life science research and drug development. This guide provides a comprehensive overview of its chemical properties, reaction mechanisms, and detailed experimental protocols.

Core Chemical Properties

12-(Biotinylamino)dodecanoic acid, succinimidyl ester is a white, crystalline powder.[1] Its key chemical and physical properties are summarized in the table below for easy reference.

PropertyValue
Synonyms N-Biotinyl 12-aminododecanoic acid, NHS ester; 12N-biotinyl dodecanoic acid, NHS ester
Molecular Formula C₂₆H₄₂N₄O₆S[2]
Molecular Weight 538.70 g/mol [2]
Purity >99% (TLC)[2]
Appearance Powder[2]
Solubility Soluble in organic solvents such as Dimethyl Sulfoxide (DMSO) and N,N-Dimethylformamide (DMF).[1]
Storage -20°C[2]
Stability Stable for at least 3 months when stored properly.

Reaction Mechanism and Specificity

The utility of 12-(biotinylamino)dodecanoic acid, succinimidyl ester lies in the reactivity of the N-hydroxysuccinimide (NHS) ester group. NHS esters are highly reactive towards primary amino groups (-NH₂) found on biomolecules, such as the side chain of lysine (B10760008) residues and the N-terminus of proteins. The reaction, a nucleophilic acyl substitution, results in the formation of a stable and irreversible amide bond, covalently linking the biotin molecule to the target.

The efficiency of this biotinylation reaction is critically dependent on the pH of the reaction buffer. The optimal pH range is between 7.2 and 8.5, where the primary amines are deprotonated and thus more nucleophilic. At lower pH values, the amino groups are protonated, which reduces their reactivity. Conversely, at higher pH, the rate of hydrolysis of the NHS ester increases, competing with the desired aminolysis reaction and reducing the efficiency of biotinylation.

Experimental Protocols

The following is a generalized protocol for the biotinylation of proteins using 12-(biotinylamino)dodecanoic acid, succinimidyl ester. It is important to note that optimal conditions may vary depending on the specific protein and its concentration.

Materials
  • Protein to be biotinylated

  • 12-(biotinylamino)dodecanoic acid, succinimidyl ester

  • Anhydrous Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF)

  • Amine-free reaction buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.2-8.0; 100 mM sodium phosphate, 150 mM NaCl, pH 7.2-7.5; or 100 mM sodium bicarbonate, pH 8.5)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0 or 1 M glycine)

  • Purification column (e.g., size-exclusion chromatography desalting column)

Procedure
  • Buffer Exchange: Ensure the protein solution is in an amine-free buffer at a concentration of 1-10 mg/mL. Buffers containing primary amines, such as Tris, should be avoided as they will compete with the target protein for reaction with the NHS ester.

  • Preparation of Biotinylation Reagent Stock Solution: Immediately before use, prepare a stock solution of 12-(biotinylamino)dodecanoic acid, succinimidyl ester in anhydrous DMSO or DMF. The concentration of the stock solution can be, for example, 10 mM.

  • Biotinylation Reaction: Add the calculated amount of the biotinylation reagent stock solution to the protein solution. The molar ratio of the biotin reagent to the protein can be varied to control the degree of biotinylation. A 10-20 fold molar excess of the biotin reagent over the protein is a common starting point.

  • Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours at 4°C with gentle stirring.

  • Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 10-100 mM. Incubate for an additional 15-30 minutes at room temperature. The primary amines in the quenching buffer will react with any excess NHS ester, preventing further modification of the protein.

  • Purification: Remove the excess, unreacted biotinylation reagent and byproducts such as N-hydroxysuccinimide using a desalting column (gel filtration) or through dialysis.

Visualizations

Chemical Structure

cluster_biotin Biotin cluster_spacer Dodecanoic Acid Spacer cluster_nhs NHS Ester Biotin Spacer Biotin->Spacer Amide Bond NHS Spacer->NHS Ester Bond reagents Biotin-Spacer-NHS + R-NH₂ (Primary Amine) intermediate Tetrahedral Intermediate reagents->intermediate Nucleophilic Attack products Biotin-Spacer-NH-R (Stable Amide Bond) + NHS intermediate->products Release of NHS start Start: Protein in Amine-Free Buffer prep_biotin Prepare Biotin-NHS Stock Solution (DMSO/DMF) start->prep_biotin reaction Add Biotin-NHS to Protein Incubate (RT or 4°C) start->reaction prep_biotin->reaction quench Quench Reaction (Tris/Glycine) reaction->quench purify Purify Biotinylated Protein (Desalting Column/Dialysis) quench->purify end End: Purified Biotinylated Protein purify->end

References

An In-depth Technical Guide to 12:0 N-Biotinyl Fatty Acid, NHS Ester: Structure, Mechanism, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 12:0 N-Biotinyl fatty acid, N-hydroxysuccinimide (NHS) ester, a valuable tool in bioconjugation and molecular biology. This document details its chemical structure, reaction mechanism, and provides standardized protocols for its application in labeling proteins and other biomolecules.

Chemical Structure and Properties

12:0 N-Biotinyl fatty acid, NHS ester, also known as 12-(biotinylamino)dodecanoic acid, succinimidyl ester, is a biotinylation reagent that features a 12-carbon fatty acid spacer arm. This reagent is designed to covalently attach a biotin (B1667282) label to primary amino groups on target molecules.

The key structural features include:

  • Biotin Moiety: Enables high-affinity binding to avidin (B1170675) and streptavidin, forming the basis for detection and purification applications.

  • Dodecanoic Acid Spacer: A 12-carbon aliphatic chain that provides distance between the biotin and the target molecule, minimizing steric hindrance and improving the accessibility of the biotin for binding to avidin or streptavidin.

  • N-Hydroxysuccinimide (NHS) Ester: A reactive group that readily couples with primary amines (-NH₂) found on proteins (e.g., the side chain of lysine (B10760008) residues) and other molecules to form a stable amide bond.

PropertyValue
Chemical Formula C₂₆H₄₂N₄O₆S[1]
Molecular Weight 538.70 g/mol [1]
Purity >99% (as determined by TLC)[1]
Appearance White to off-white powder
Storage Store at -20°C, protected from moisture.[1]

Reaction Mechanism

The labeling of a target molecule with this compound ester proceeds via a nucleophilic acyl substitution reaction. The primary amine of the target molecule acts as a nucleophile, attacking the carbonyl carbon of the NHS ester. This results in the formation of a stable amide bond and the release of N-hydroxysuccinimide as a byproduct.

This reaction is highly efficient and specific for primary amines under appropriate pH conditions.

Figure 1: Reaction of this compound ester with a primary amine.

Quantitative Data

The efficiency of the biotinylation reaction is influenced by several factors, including pH, temperature, and the concentration of reactants.

ParameterConditionObservation
Optimal pH 8.0 - 9.0Maximizes the availability of the unprotonated primary amine for reaction.
NHS Ester Stability pH 7.0, 0°CHalf-life of hydrolysis is 4-5 hours.
pH 8.6, 4°CHalf-life of hydrolysis decreases to 10 minutes.
Reaction Time Room TemperatureTypically 30 minutes to 2 hours.
4°CCan be extended to overnight.
Molar Excess of Reagent 10-20 foldGenerally recommended for efficient labeling of proteins.

Experimental Protocols

The following are generalized protocols for the biotinylation of proteins. Optimization may be required for specific applications.

Preparation of Reagents
  • Biotinylation Buffer: Prepare a buffer with a pH between 8.0 and 9.0. Commonly used buffers include 0.1 M sodium bicarbonate or 0.1 M sodium phosphate. Avoid buffers containing primary amines, such as Tris, as they will compete with the target molecule for reaction with the NHS ester.

  • Protein Solution: Dissolve the protein to be labeled in the biotinylation buffer at a concentration of 1-10 mg/mL.

  • This compound Ester Stock Solution: Immediately before use, dissolve the this compound ester in an anhydrous organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) to a concentration of 10 mg/mL.

Biotinylation Reaction
  • Add the calculated volume of the this compound ester stock solution to the protein solution. A 10- to 20-fold molar excess of the biotinylation reagent over the protein is a good starting point.

  • Incubate the reaction mixture at room temperature for 1-2 hours or at 4°C overnight with gentle stirring.

  • Quench the reaction by adding a small amount of a primary amine-containing buffer, such as Tris-HCl, to a final concentration of 50-100 mM. Incubate for an additional 30 minutes.

Purification of the Biotinylated Protein

Remove the excess, unreacted biotinylation reagent and the N-hydroxysuccinimide byproduct by dialysis, gel filtration (desalting column), or spin centrifugation.

Experimental Workflow and Signaling Pathways

While this compound ester is a tool for labeling and detection, it is not directly involved in endogenous signaling pathways. However, biotin itself plays a crucial role as a cofactor for several carboxylases involved in key metabolic pathways, including fatty acid synthesis and gluconeogenesis. The biotinylated fatty acid, once incorporated into a cell or organism, could potentially be metabolized, and its components could enter these pathways.

Experimental_Workflow A Prepare Protein Solution (in Biotinylation Buffer pH 8-9) C Combine and Incubate (RT for 1-2h or 4°C overnight) A->C B Prepare this compound Ester (in DMF or DMSO) B->C D Quench Reaction (e.g., with Tris buffer) C->D E Purify Biotinylated Protein (Dialysis, Gel Filtration) D->E F Characterize Conjugate (e.g., HABA assay, Western blot) E->F G Downstream Applications (ELISA, IHC, Affinity Purification) F->G

Figure 2: General experimental workflow for protein biotinylation.

Biotinylated molecules are primarily used as probes or for affinity capture in various research applications. The logical relationship in these experiments involves the high-affinity interaction between biotin and avidin/streptavidin.

Logical_Relationship cluster_biotinylation Biotinylation cluster_detection Detection/Capture A Target Molecule (e.g., Protein, Antibody) C Biotinylated Target A->C B 12:0 N-Biotinyl Fatty Acid, NHS Ester B->C E Biotin-Avidin Complex (High Affinity Interaction) C->E Binding D Avidin/Streptavidin (Immobilized or Conjugated) D->E F Signal Generation or Target Isolation E->F Detection/Purification

Figure 3: Logical relationship in biotin-based detection and purification.

Disclaimer: This document is intended for informational purposes for research professionals. The experimental protocols provided are general guidelines and should be optimized for specific applications. Always follow appropriate laboratory safety procedures.

References

Applications of Biotinylated Fatty Acids in Research: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Biotinylated fatty acids are powerful chemical probes that have become indispensable tools in modern biological research. By attaching a biotin (B1667282) molecule to a fatty acid, scientists can leverage the high-affinity interaction between biotin and streptavidin (or avidin) to isolate, identify, and visualize fatty acid-binding proteins, study fatty acid metabolism, and elucidate complex signaling pathways. This guide provides a comprehensive overview of the core applications of biotinylated fatty acids, complete with detailed experimental protocols, quantitative data, and visual diagrams to facilitate their use in the laboratory.

The utility of biotinylated fatty acids stems from the remarkably strong and specific non-covalent interaction between biotin (Vitamin B7) and the protein streptavidin, with a dissociation constant (Kd) in the range of 10⁻¹⁴ M.[1] This interaction is resistant to harsh conditions such as extreme pH, temperature, and denaturing agents, making it an ideal system for affinity-based purification and detection.[2] Biotin itself is a small molecule, and its conjugation to fatty acids typically does not significantly alter their biological activity, allowing them to serve as effective mimics of their natural counterparts.[3]

This guide will delve into the primary applications of these versatile tools, including their use in affinity-based protein profiling to identify novel protein-lipid interactions, their role in studying fatty acid uptake and metabolism, and their application in elucidating signaling pathways, particularly those involving G protein-coupled receptors (GPCRs).

Core Applications

Affinity-Based Protein Profiling (ABPP) and Identification of Protein-Lipid Interactions

Biotinylated fatty acids are extensively used to identify and characterize proteins that bind to fatty acids, including enzymes, transporters, and receptors. This is often achieved through pull-down assays coupled with mass spectrometry.

A typical workflow for affinity-based protein profiling involves incubating a cell lysate with a biotinylated fatty acid. The fatty acid and its binding partners are then captured using streptavidin-coated beads. After washing away non-specific binders, the enriched proteins are eluted and identified by mass spectrometry.[4][5] This approach has been instrumental in expanding our understanding of the fatty acid interactome.[2]

Furthermore, the development of bifunctional fatty acids, which contain both a biotin tag and a photoreactive group, allows for the covalent crosslinking of the fatty acid to its binding partners upon UV irradiation. This technique captures even transient or weak interactions that might be lost during a standard pull-down assay.[6]

This protocol outlines a general procedure for enriching fatty acid-binding proteins from a cell lysate using biotinylated fatty acids and streptavidin magnetic beads.

Materials:

  • Biotinylated fatty acid (e.g., biotinylated palmitic acid)

  • Streptavidin-coated magnetic beads

  • Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)

  • Wash buffer (e.g., PBS with 0.1% Tween-20)

  • Elution buffer (e.g., SDS-PAGE sample buffer or a high concentration of free biotin)

  • Magnetic rack

  • End-over-end rotator

Procedure:

  • Cell Lysis: Harvest cells and lyse them in ice-cold lysis buffer. Centrifuge the lysate to pellet cell debris and collect the supernatant.

  • Bead Preparation: Resuspend the streptavidin magnetic beads and wash them twice with wash buffer.

  • Bait Immobilization: Incubate the washed beads with the biotinylated fatty acid for 30-60 minutes at room temperature with gentle rotation to allow the fatty acid to bind to the beads.

  • Washing: Pellet the beads using the magnetic rack and wash them three times with wash buffer to remove unbound fatty acid.

  • Protein Binding: Add the cell lysate to the beads and incubate for 1-2 hours at 4°C with gentle rotation to allow fatty acid-binding proteins to interact with the immobilized bait.

  • Washing: Pellet the beads and wash them extensively (at least five times) with wash buffer to remove non-specifically bound proteins.

  • Elution: Elute the bound proteins from the beads. This can be done by:

    • Adding SDS-PAGE sample buffer and boiling for 5-10 minutes. The eluted proteins can then be directly analyzed by SDS-PAGE and Western blotting or mass spectrometry.

    • Incubating with a high concentration of free biotin to compete for binding to streptavidin.

  • Analysis: Analyze the eluted proteins by Western blotting to confirm the presence of a known interactor or by mass spectrometry for proteome-wide identification of binding partners.[4][5]

Studying S-Palmitoylation and Other Fatty Acylations using Click Chemistry

Protein S-palmitoylation is a reversible post-translational modification where a palmitate molecule is attached to a cysteine residue. It plays a crucial role in regulating protein trafficking, localization, and function.[7] Biotinylated fatty acid analogs, particularly those containing a bioorthogonal handle like an alkyne or azide (B81097) group, are powerful tools for studying S-palmitoylation.[8]

This method, often combined with "click chemistry," involves metabolically labeling cells with an alkynyl- or azido-modified fatty acid.[9] This modified fatty acid is incorporated into proteins by the cell's natural enzymatic machinery. After cell lysis, a biotin-azide or biotin-alkyne probe is "clicked" onto the modified fatty acid via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. The biotinylated proteins can then be enriched and identified as described in the pull-down assay protocol.[8][9]

This protocol provides a general workflow for the identification of S-palmitoylated proteins using a biotinylated alkyne-fatty acid analog.

Materials:

  • Alkynyl-fatty acid analog (e.g., 17-octadecynoic acid, 17-ODYA)

  • Biotin-azide

  • Click chemistry reaction buffer (containing copper(II) sulfate, a reducing agent like sodium ascorbate, and a copper ligand like TBTA)

  • Cell culture medium

  • Streptavidin beads

  • Lysis, wash, and elution buffers (as in the pull-down protocol)

Procedure:

  • Metabolic Labeling: Incubate cultured cells with the alkynyl-fatty acid analog in the culture medium for a defined period (e.g., 4-16 hours).

  • Cell Lysis: Harvest and lyse the cells.

  • Click Reaction: Add the biotin-azide and the click chemistry reaction buffer to the cell lysate. Incubate for 1-2 hours at room temperature to allow the biotin tag to be attached to the metabolically incorporated alkynyl-fatty acid.

  • Affinity Purification: Proceed with the affinity purification of the biotinylated proteins using streptavidin beads as described in the pull-down assay protocol (steps 2-7).

  • Analysis: Analyze the eluted proteins by mass spectrometry to identify the S-palmitoylated proteome.[8][9]

Investigating Fatty Acid Uptake and Metabolism

Biotinylated fatty acids can also be used to study the transport and metabolism of fatty acids within cells. By incubating cells with a biotinylated fatty acid for different time points, researchers can track its uptake and incorporation into various cellular compartments and lipid species. The biotin tag allows for the detection and quantification of the fatty acid and its metabolites using streptavidin-based assays.

Fluorescently-labeled fatty acid analogs are also commonly used for real-time quantification of fatty acid uptake.[7] However, biotinylated fatty acids offer the advantage of being able to pull down and identify the proteins involved in their transport and metabolism.

Elucidating Signaling Pathways

Fatty acids and their derivatives act as signaling molecules in a variety of cellular processes, often by binding to and modulating the activity of receptors like G protein-coupled receptors (GPCRs).[10] Biotinylated fatty acids can be used as probes to identify the receptors and downstream effectors involved in these signaling pathways.

For example, a biotinylated fatty acid can be used to pull down its cognate receptor and associated signaling proteins.[8][11] Proximity labeling techniques, such as BioID, where a promiscuous biotin ligase is fused to a protein of interest, can also be employed to map the protein-protein interactions within a signaling complex in response to fatty acid stimulation.[1]

Quantitative Data Presentation

The following tables summarize quantitative data from studies utilizing fatty acid analogs, providing insights into binding affinities and proteomic analyses.

Table 1: Binding Affinities of Fatty Acid Binding Proteins (FABPs) for Fatty Acids and Analogs

FABP IsoformLigandBinding Affinity (Kd)MethodReference
FABP1 (Liver)Oleic Acid0.3 - 0.7 µMFluorescence Displacement[12]
FABP2 (Intestinal)Oleic Acid0.2 µMFluorescence Displacement[12]
FABP3 (Heart)Saturated & Unsaturated Fatty AcidsNanomolar rangeNot specified[12]
FABP4 (Adipocyte)Long-Chain Fatty Acids22 - 196 nMNot specified[12]
FABP5 (Epidermal)All-trans-retinoic acid35 nMFluorescence Displacement[12]
FABP7 (Brain)Polyunsaturated Fatty Acids27 - 250 nMNot specified[12]

Table 2: Example of Proteins Identified in a Pull-Down Assay with a Biotinylated Fatty Acid Analog

This table represents a hypothetical dataset of proteins identified by mass spectrometry after a pull-down experiment using a biotinylated fatty acid probe in a specific cell type. The "Fold Enrichment" indicates the relative abundance of the protein in the biotinylated fatty acid pull-down compared to a control pull-down.

Protein IDProtein NameFunctionFold Enrichment
P07355Fatty acid binding protein, heart (FABP3)Fatty acid transport50.2
Q07960Long-chain fatty acid transport protein 1 (FATP1)Fatty acid transport35.8
P16473Acyl-CoA synthetase long-chain family member 1 (ACSL1)Fatty acid activation28.5
Q9Y5C1Peroxisome proliferator-activated receptor gamma (PPARG)Nuclear receptor, lipid metabolism15.1
P6225814-3-3 protein zeta/deltaSignal transduction8.7
P04637Tumor protein p53Transcription factor2.1 (non-specific)

Note: This is an illustrative table. Actual results will vary depending on the specific biotinylated fatty acid, cell type, and experimental conditions.

Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language for Graphviz, illustrate key pathways and workflows discussed in this guide.

Fatty_Acid_Uptake_and_Metabolism cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_mitochondrion Mitochondrion Fatty Acid Fatty Acid FATP FATP/CD36 Fatty Acid->FATP Uptake FABP FABP FATP->FABP Fatty Acyl-CoA Fatty Acyl-CoA FABP->Fatty Acyl-CoA Transport ACSL ACSL FABP->ACSL Beta-oxidation Beta-oxidation Fatty Acyl-CoA->Beta-oxidation Metabolism ACSL->Fatty Acyl-CoA Activation Affinity_Purification_Workflow Cell Lysate Cell Lysate Incubate2 Incubate Cell Lysate->Incubate2 Biotinylated FA Biotinylated Fatty Acid Incubate1 Incubate Biotinylated FA->Incubate1 Streptavidin Beads Streptavidin Beads Streptavidin Beads->Incubate1 Wash1 Wash Incubate1->Wash1 Wash1->Incubate2 Wash2 Wash Incubate2->Wash2 Elute Elute Wash2->Elute Analysis MS or WB Analysis Elute->Analysis Click_Chemistry_Workflow Cells Cells Metabolic_Labeling Metabolic Labeling Cells->Metabolic_Labeling Alkyne_FA Alkynyl-Fatty Acid Alkyne_FA->Metabolic_Labeling Lysis Cell Lysis Metabolic_Labeling->Lysis Click_Reaction Click Reaction (Biotin-Azide, Cu+) Lysis->Click_Reaction Affinity_Purification Affinity Purification (Streptavidin Beads) Click_Reaction->Affinity_Purification MS_Analysis Mass Spectrometry Analysis Affinity_Purification->MS_Analysis GPCR_Signaling cluster_membrane Cell Membrane GPCR GPCR G_protein G Protein (αβγ) GPCR->G_protein Activates Effector Effector (e.g., Adenylyl Cyclase) G_protein->Effector Modulates Fatty_Acid Fatty Acid (Ligand) Fatty_Acid->GPCR Binds Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Produces Cellular_Response Cellular_Response Second_Messenger->Cellular_Response Leads to

References

Probing the Proteome of Lipid Rafts: A Technical Guide to 12:0 N-Biotinyl Fatty Acid, NHS Ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the application of 12:0 N-Biotinyl fatty acid, N-hydroxysuccinimide (NHS) ester for the study of lipid rafts. These specialized membrane microdomains are critical hubs for cellular signaling, and understanding their composition is paramount for advancements in drug development and disease research.[1][2][3] This document provides a comprehensive overview of the principles, experimental workflows, and data interpretation associated with this powerful chemical tool.

Introduction to Lipid Rafts and Biotinylation-Based Analysis

Lipid rafts are dynamic, nanoscale assemblies within the plasma membrane enriched in cholesterol, sphingolipids, and specific proteins.[1][2] They function as organizing centers for a variety of cellular processes, most notably signal transduction.[1][2][4] The unique lipid environment of rafts can modulate the activity of resident proteins, making them attractive targets for therapeutic intervention.[3]

The study of lipid rafts is challenging due to their small size and dynamic nature. A common approach involves their isolation as detergent-resistant membranes (DRMs).[5][6] 12:0 N-Biotinyl fatty acid, NHS ester is a valuable tool for enriching and identifying the protein components of these microdomains. The 12-carbon fatty acid chain facilitates partitioning into the lipid-ordered environment of rafts, while the NHS ester reacts with primary amines on nearby proteins, effectively "tagging" them with biotin (B1667282). This allows for their subsequent affinity purification and identification by mass spectrometry.

Core Principles of this compound Ester Labeling

The utility of this compound ester in lipid raft research is based on two key properties:

  • Lipid Raft Targeting: The saturated 12-carbon lauric acid tail has a preferential affinity for the liquid-ordered environment of lipid rafts, which are rich in saturated acyl chains.

  • Proximity-Based Labeling: The NHS ester is a reactive group that forms stable amide bonds with primary amines (e.g., the N-terminus of proteins and the side chain of lysine (B10760008) residues) in its immediate vicinity.

This dual functionality allows for the specific biotinylation of proteins that reside within or are in close proximity to lipid rafts.

Experimental Workflow

The following sections provide a detailed, step-by-step guide for the use of this compound ester in the study of lipid rafts.

Diagram: Experimental Workflow for Lipid Raft Proteomics

experimental_workflow cluster_cell_culture Cell Culture cluster_labeling Labeling cluster_lysis Cell Lysis cluster_isolation Lipid Raft Isolation cluster_enrichment Enrichment cluster_analysis Analysis cell_culture 1. Cell Culture labeling 2. Labeling with 12:0 N-Biotinyl Fatty Acid, NHS cell_culture->labeling lysis 3. Cell Lysis labeling->lysis isolation 4. Lipid Raft Isolation (Detergent-Resistant Method) lysis->isolation enrichment 5. Streptavidin Affinity Purification isolation->enrichment analysis 6. Mass Spectrometry (LC-MS/MS) enrichment->analysis

Caption: Workflow for identifying lipid raft proteins.

Experimental Protocols

1. Cell Culture and Preparation

  • Culture cells of interest to approximately 80-90% confluency.

  • Wash cells three times with ice-cold phosphate-buffered saline (PBS), pH 8.0, to remove any amine-containing media components.[7]

  • Resuspend cells in PBS (pH 8.0) at a concentration of approximately 25 x 10^6 cells/mL.[7]

2. Labeling with this compound Ester

  • Immediately before use, dissolve this compound ester in an anhydrous organic solvent such as dimethylsulfoxide (DMSO) or dimethylformamide (DMF) to create a stock solution (e.g., 20 mM).[7]

  • Add the biotinylating reagent to the cell suspension to a final concentration of 1-2 mM.[7]

  • Incubate the reaction mixture at room temperature for 30 minutes with gentle agitation.[7]

  • Quench the reaction by adding an amine-containing buffer, such as Tris-buffered saline (TBS) or PBS containing 100 mM glycine.

  • Wash the cells three times with the quenching buffer to remove excess reagent.[7]

3. Cell Lysis

  • Lyse the labeled cells in a cold, non-ionic detergent buffer, such as 1% Triton X-100 in TNE buffer (25 mM Tris-HCl, pH 7.5, 150 mM NaCl, 5 mM EDTA) containing protease inhibitors.

  • Incubate on ice for 30 minutes.

  • Homogenize the lysate by passing it through a 22-gauge needle several times.

4. Lipid Raft Isolation (Detergent-Resistant Method)

  • Mix the cell lysate with an equal volume of 80% sucrose (B13894) in TNE buffer to achieve a final concentration of 40% sucrose.

  • Place the 40% sucrose mixture at the bottom of an ultracentrifuge tube.

  • Carefully overlay with a discontinuous sucrose gradient, for example, 30% and 5% sucrose in TNE buffer.

  • Centrifuge at high speed (e.g., 200,000 x g) for 18-24 hours at 4°C.

  • The lipid rafts will float to the interface of the 5% and 30% sucrose layers due to their high lipid content and resulting buoyancy.

  • Carefully collect the opaque band corresponding to the lipid raft fraction.

5. Streptavidin Affinity Purification

  • Incubate the collected lipid raft fraction with streptavidin-conjugated magnetic beads or agarose (B213101) resin for 2-4 hours at 4°C with gentle rotation.

  • Wash the beads extensively with a series of buffers to remove non-specifically bound proteins (e.g., high salt buffer, low salt buffer, and a final wash with a non-detergent buffer).

  • Elute the biotinylated proteins from the beads using a buffer containing excess free biotin or by boiling in SDS-PAGE sample buffer.

6. Mass Spectrometry Analysis

  • The eluted proteins can be resolved by SDS-PAGE and visualized by silver or Coomassie staining.

  • For protein identification, perform in-gel or in-solution trypsin digestion of the eluted proteins.

  • Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Identify the proteins using a database search algorithm (e.g., Mascot, Sequest) against a relevant protein database.

Data Presentation and Interpretation

The results of the mass spectrometry analysis will provide a list of proteins that were enriched in the lipid raft fraction of the labeled cells.

Table 1: Representative Protein Classes Identified in Lipid Raft Proteomic Studies
Protein ClassExamplesPutative Function in Lipid Rafts
Signaling Receptors Receptor Tyrosine Kinases (e.g., EGFR), G-Protein Coupled Receptors (GPCRs)Ligand binding and initiation of downstream signaling cascades.[8]
Scaffolding Proteins Caveolins, FlotillinsStructural components of lipid rafts and organizers of signaling complexes.
Signaling Enzymes Src-family kinases, Protein Kinase CTransduction of signals through phosphorylation events.
GPI-anchored Proteins CD55, CD59Cell adhesion, signaling, and complement regulation.
Transmembrane Proteins Ion channels, TransportersRegulation of ion flux and molecular transport across the membrane.
Cytoskeletal Linkers Ezrin, Radixin, Moesin (ERM proteins)Anchoring lipid rafts to the actin cytoskeleton.

This table is a generalized representation based on the literature of lipid raft proteomics and not the result of a specific experiment with this compound ester.

Signaling Pathways Involving Lipid Rafts

The proteins identified through this workflow are likely to be involved in signaling pathways that are regulated within lipid rafts.

Diagram: Generalized Lipid Raft Signaling Pathway

signaling_pathway cluster_membrane Plasma Membrane (Lipid Raft) cluster_cytoplasm Cytoplasm receptor Receptor effector1 Effector Protein 1 (e.g., Kinase) receptor->effector1 Recruitment & Activation scaffold Scaffolding Protein (e.g., Caveolin) scaffold->receptor Organization scaffold->effector1 downstream1 Downstream Effector 1 effector1->downstream1 Signal Transduction downstream2 Downstream Effector 2 downstream1->downstream2 response Cellular Response downstream2->response ligand Ligand ligand->receptor Activation

Caption: A generalized signaling cascade initiated at a lipid raft.

Lipid rafts serve as platforms for the assembly of signaling complexes, thereby increasing the efficiency and specificity of signal transduction.[2] For instance, the clustering of receptors and downstream effectors within a raft can facilitate rapid signal amplification.[2]

Conclusion

This compound ester is a potent tool for the investigation of the lipid raft proteome. The experimental workflow detailed in this guide provides a robust framework for the identification of proteins that are integral to the structure and function of these important signaling platforms. The insights gained from such studies can significantly contribute to our understanding of cellular signaling in both health and disease, and can aid in the identification of novel therapeutic targets.

References

An In-depth Technical Guide to 12:0 N-Biotinyl Fatty Acid, NHS and its Reactivity with Primary Amines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 12:0 N-Biotinyl fatty acid, N-hydroxysuccinimide (NHS) ester, a key reagent in bioconjugation. The document details its chemical properties, reactivity with primary amines, and provides structured data and experimental protocols to aid researchers in its effective application.

Introduction to 12:0 N-Biotinyl Fatty Acid, NHS

This compound ester, also known as 12N-biotinyl dodecanoic acid, NHS ester, is a biotinylation reagent used to covalently attach a biotin (B1667282) label to molecules containing primary amines, such as proteins, peptides, and modified nucleic acids.[1][2][3] The structure consists of a biotin molecule linked to a 12-carbon fatty acid chain, which is in turn activated with an N-hydroxysuccinimide ester. This long-chain fatty acid acts as a spacer arm to minimize steric hindrance when the biotin binds to avidin (B1170675) or streptavidin.[4]

Biotinylation is a fundamental technique in biotechnology, enabling the detection, purification, and immobilization of biomolecules due to the extraordinarily strong and specific interaction between biotin (Vitamin H) and avidin or streptavidin.[3][5] The NHS ester functionality provides a reliable method for forming stable amide bonds with primary amines under physiological conditions.[6][7]

Chemical and Physical Properties

A summary of the key properties of this compound is presented in the table below.

PropertyValueReference
Synonyms 12N-biotinyl dodecanoic acid, NHS ester[8]
Molecular Formula C26H42N4O6S[8]
Molecular Weight 538.70 g/mol [8]
CAS Number 216453-50-8[8]
Purity >99% (TLC)
Form Powder
Solubility Soluble in DMSO and DMF[9][10]
Storage Conditions Store at -20°C, desiccated.[8] Allow to warm to room temperature before opening to prevent moisture condensation.[11][12]

Reactivity with Primary Amines

The core of this reagent's utility lies in the reaction of the NHS ester with primary amines. This section details the mechanism, influencing factors, and competing reactions.

Reaction Mechanism

The reaction is a nucleophilic acyl substitution.[13] The unprotonated primary amine acts as a nucleophile, attacking the carbonyl carbon of the NHS ester. This forms a transient tetrahedral intermediate which then collapses, releasing the N-hydroxysuccinimide leaving group and forming a stable amide bond.[13][14]

Reaction_Mechanism reagents R-NH₂ + Biotin-Linker-CO-NHS intermediate Tetrahedral Intermediate reagents->intermediate Nucleophilic Attack products R-NH-CO-Linker-Biotin + NHS intermediate->products Collapse & NHS release Competing_Reactions NHS_Ester Biotin-Linker-CO-NHS Aminolysis Desired Product (Amide Bond) NHS_Ester->Aminolysis Aminolysis Hydrolysis Side Product (Carboxylate) NHS_Ester->Hydrolysis Hydrolysis Amine Primary Amine (R-NH₂) Water Water (H₂O) Biotinylation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_cleanup Purification Prep_Protein 1. Prepare Protein Solution (Amine-free buffer, pH 7.2-8.5) Incubate 3. Mix and Incubate (e.g., RT for 30-60 min or 4°C for 2h) Prep_Protein->Incubate Prep_Biotin 2. Prepare Biotin-NHS Solution (Freshly in DMSO or DMF) Prep_Biotin->Incubate Quench 4. Quench Reaction (Optional) (Add Tris or Glycine) Incubate->Quench Purify 5. Purify Conjugate (Dialysis or Gel Filtration) Quench->Purify Store 6. Store Biotinylated Protein (e.g., -20°C) Purify->Store

References

Methodological & Application

Application Notes and Protocols for Cell Surface Biotinylation with 12:0 N-Biotinyl Fatty Acid, NHS Ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cell surface biotinylation is a powerful technique for labeling and subsequently isolating cell surface proteins. This method utilizes a biotinylating reagent that covalently attaches biotin (B1667282) to primary amines (e.g., on lysine (B10760008) residues) of extracellularly exposed proteins. The strong and specific interaction between biotin and streptavidin can then be exploited for the detection, purification, and identification of these labeled proteins. This application note provides a detailed protocol for cell surface biotinylation using 12:0 N-Biotinyl fatty acid, N-hydroxysuccinimide (NHS) ester, a lipophilic biotinylating reagent. The fatty acid component may facilitate interaction with the cell membrane, potentially influencing the labeling of proteins in close proximity to the lipid bilayer.

The core of this technique is the reaction of the NHS ester with primary amines on cell surface proteins. The NHS ester reacts with the nucleophilic amine group to form a stable amide bond, releasing N-hydroxysuccinimide as a byproduct.[1][2] Due to the lipophilic nature of the 12:0 fatty acid chain, this reagent must be dissolved in an organic solvent, such as dimethyl sulfoxide (B87167) (DMSO), before being added to the aqueous cell suspension.[3]

Applications in Research and Drug Development

The biotinylation of cell surface proteins is a versatile tool with numerous applications in biological research and drug discovery, including:

  • Identification and characterization of cell surface proteins: Labeled proteins can be isolated using streptavidin-agarose beads and subsequently identified by mass spectrometry.[4][5]

  • Studying protein trafficking: The internalization and recycling of cell surface receptors can be monitored by biotinylating surface proteins and tracking their fate over time.

  • Drug target discovery: Biotinylated cell surface proteins can be used in pull-down assays to identify binding partners, including potential drug candidates.

  • Analysis of protein-protein interactions: Co-immunoprecipitation experiments can be performed using biotinylated surface proteins to identify interacting partners.

Experimental Protocols

This section provides a detailed step-by-step guide for cell surface biotinylation of adherent or suspension cells using 12:0 N-Biotinyl fatty acid, NHS ester.

Materials and Reagents
  • This compound ester

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Phosphate-buffered saline (PBS), pH 8.0, amine-free (e.g., prepared with phosphate, sodium chloride, and potassium chloride)

  • Quenching buffer: 100 mM glycine (B1666218) or Tris in PBS, pH 8.0

  • Lysis buffer (e.g., RIPA buffer) with protease inhibitors

  • Streptavidin-agarose beads

  • Cells of interest (adherent or in suspension)

Protocol for Cell Surface Biotinylation

1. Preparation of Reagents:

  • 10 mM Stock Solution of this compound ester:

    • Allow the vial of this compound ester to equilibrate to room temperature before opening to prevent moisture condensation.[2]

    • Dissolve the reagent in anhydrous DMSO to a final concentration of 10 mM. For example, dissolve 5.39 mg (MW: 538.7 g/mol ) in 1 mL of DMSO.

    • Note: This stock solution should be prepared fresh immediately before use, as NHS esters are susceptible to hydrolysis.[2]

2. Cell Preparation:

  • For Adherent Cells:

    • Grow cells to a confluence of 80-90% in appropriate culture vessels.

    • Gently wash the cells three times with ice-cold PBS (pH 8.0) to remove any amine-containing culture media and serum proteins.[6][7]

  • For Suspension Cells:

    • Harvest cells by centrifugation at a low speed (e.g., 300 x g) for 5 minutes at 4°C.

    • Wash the cell pellet three times with ice-cold PBS (pH 8.0), centrifuging between each wash.

    • Resuspend the cells in ice-cold PBS (pH 8.0) at a concentration of approximately 1 x 107 cells/mL.[7]

3. Biotinylation Reaction:

  • Dilute the 10 mM stock solution of this compound ester in ice-cold PBS (pH 8.0) to the desired final working concentration. A typical starting concentration is 100 µM, but this may need to be optimized.

  • For Adherent Cells: Add the biotinylation solution to the culture vessel, ensuring the cell monolayer is completely covered.

  • For Suspension Cells: Add the biotinylation solution to the cell suspension.

  • Incubate the cells on ice for 30 minutes with gentle agitation.[3] Incubation at 4°C helps to minimize the internalization of the biotin reagent.[7]

4. Quenching the Reaction:

  • To stop the biotinylation reaction, add the quenching buffer (100 mM glycine or Tris in PBS) to the cells.[3]

  • Incubate for 15 minutes on ice with gentle agitation. The primary amines in the quenching buffer will react with any remaining unreacted NHS ester.

  • Wash the cells three times with ice-cold PBS (pH 8.0) to remove excess biotinylation reagent and quenching buffer.

5. Cell Lysis and Protein Extraction:

  • Lyse the biotinylated cells using a suitable lysis buffer containing protease inhibitors.

  • Incubate the cell lysate on ice for 30 minutes with occasional vortexing.

  • Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

  • Collect the supernatant containing the solubilized proteins.

6. Isolation of Biotinylated Proteins:

  • Add streptavidin-agarose beads to the clarified cell lysate.

  • Incubate for 1-2 hours at 4°C with gentle end-over-end rotation.

  • Pellet the streptavidin-agarose beads by centrifugation at a low speed (e.g., 500 x g) for 1 minute.

  • Carefully remove the supernatant (this contains the unlabeled, intracellular proteins).

  • Wash the beads extensively (at least three times) with lysis buffer to remove non-specifically bound proteins.

7. Elution of Biotinylated Proteins:

  • Elute the bound biotinylated proteins from the streptavidin-agarose beads by boiling in SDS-PAGE sample buffer containing 2-mercaptoethanol (B42355) or DTT for 5-10 minutes.

Downstream Analysis

The eluted biotinylated proteins can be analyzed by various methods, including:

  • SDS-PAGE and Western Blotting: To detect specific proteins of interest.[5]

  • Mass Spectrometry: For comprehensive identification of the cell surface proteome.[4]

Data Presentation

The following tables provide a summary of typical experimental parameters and a troubleshooting guide.

Table 1: Typical Experimental Parameters for Cell Surface Biotinylation

ParameterRecommended Range/ConditionNotes
Biotinylation Reagent Concentration 50 - 500 µMOptimal concentration should be determined empirically.
Cell Density (Suspension) 1 x 106 - 1 x 107 cells/mLHigher cell densities can improve labeling efficiency.[7]
Reaction Buffer Amine-free PBS, pH 7.2 - 8.5Reaction is more efficient at slightly alkaline pH.[8]
Incubation Temperature 4°C (on ice)Minimizes protein internalization.[7]
Incubation Time 30 - 60 minutesLonger times may increase labeling but also risk internalization.
Quenching Reagent 50 - 100 mM Glycine or TrisEffectively stops the reaction by consuming excess NHS esters.

Table 2: Troubleshooting Guide

ProblemPossible CauseSuggested Solution
Low Biotinylation Efficiency Inactive (hydrolyzed) NHS-biotin reagent.Prepare fresh biotin stock solution immediately before use.
Presence of primary amines in buffers.Use amine-free buffers (e.g., PBS) for all steps prior to quenching.[8]
Insufficient concentration of biotin reagent.Increase the concentration of the biotinylating reagent.
High Background (Intracellular Proteins Labeled) Cell membrane damage during handling.Handle cells gently; use ice-cold buffers.
Reagent is membrane-permeable.While the fatty acid may increase membrane interaction, keeping the reaction on ice and for a limited time minimizes uptake.
Incomplete quenching.Ensure sufficient concentration of quenching reagent and adequate incubation time.
Loss of Protein Activity Biotinylation of critical functional residues.Decrease the concentration of the biotinylating reagent or reduce the incubation time.

Visualizations

Reaction Mechanism

ReactionMechanism Protein Cell Surface Protein (with Primary Amine, -NH2) BiotinylatedProtein Biotinylated Protein (Stable Amide Bond) Protein->BiotinylatedProtein Reaction at pH 7.2-8.5 BiotinNHS This compound (Biotin-FattyAcid-CO-NHS) BiotinNHS->BiotinylatedProtein NHS N-Hydroxysuccinimide (Byproduct) BiotinNHS->NHS Release ExperimentalWorkflow cluster_cell_prep Cell Preparation cluster_biotinylation Biotinylation cluster_quenching_lysis Quenching & Lysis cluster_isolation Isolation cluster_analysis Downstream Analysis CellCulture 1. Culture Cells WashCells1 2. Wash Cells with PBS (pH 8.0) CellCulture->WashCells1 AddBiotin 3. Add this compound WashCells1->AddBiotin Incubate 4. Incubate on Ice (30 min) AddBiotin->Incubate Quench 5. Quench with Glycine/Tris Incubate->Quench WashCells2 6. Wash Cells with PBS Quench->WashCells2 Lyse 7. Lyse Cells WashCells2->Lyse AddStreptavidin 8. Add Streptavidin Beads Lyse->AddStreptavidin IncubateBeads 9. Incubate (Pull-down) AddStreptavidin->IncubateBeads WashBeads 10. Wash Beads IncubateBeads->WashBeads Elute 11. Elute Biotinylated Proteins WashBeads->Elute SDS_PAGE SDS-PAGE / Western Blot Elute->SDS_PAGE MassSpec Mass Spectrometry Elute->MassSpec BiotinStreptavidin Streptavidin Streptavidin Biotin1 Biotin Streptavidin->Biotin1 High Affinity Interaction Biotin2 Biotin Streptavidin->Biotin2 Biotin3 Biotin Streptavidin->Biotin3 Biotin4 Biotin Streptavidin->Biotin4 Protein1 Labeled Protein 1 Biotin1->Protein1 Protein2 Labeled Protein 2 Biotin2->Protein2 Protein3 Labeled Protein 3 Biotin3->Protein3 Protein4 Labeled Protein 4 Biotin4->Protein4

References

Application Notes: Probing Cell Surface Fatty Acid Binding Proteins with 12:0 N-Biotinyl Fatty Acid, NHS Ester

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Long-chain fatty acids are essential nutrients and signaling molecules that are transported into cells via membrane-associated proteins. The study of these transport mechanisms is crucial for understanding metabolic processes in both healthy and diseased states. The 12:0 N-Biotinyl fatty acid, N-hydroxysuccinimide (NHS) ester is a valuable tool for researchers investigating fatty acid uptake. This molecule combines a 12-carbon lauric acid chain with a biotin (B1667282) tag and an amine-reactive NHS ester. The NHS ester group covalently binds to primary amines (such as lysine (B10760008) residues) on cell surface proteins.[1][2][3][4] When applied to live cells, this reagent can be used to specifically label and probe fatty acid binding proteins, such as the fatty acid translocase CD36, effectively inhibiting their function.[5] The biotin tag provides a convenient handle for subsequent detection using streptavidin-based assays or for affinity purification of the labeled proteins.

Principle of the Method

The protocol described below details the use of 12:0 N-Biotinyl fatty acid, NHS ester to label live cells. The NHS ester reacts with primary amines on extracellular domains of membrane proteins, forming stable amide bonds.[1][2][3][4] By targeting proteins involved in fatty acid transport, this method allows for the investigation of their surface expression and their role in fatty acid uptake.

Experimental Protocol

Materials

  • This compound ester

  • Anhydrous Dimethyl sulfoxide (B87167) (DMSO)

  • Phosphate-Buffered Saline (PBS), pH 8.0

  • Cell culture medium appropriate for the cell line

  • Adherent or suspension cells

  • Quenching Buffer: 100 mM glycine (B1666218) in PBS

  • Wash Buffer: Ice-cold PBS

Equipment

  • Laminar flow hood

  • Cell culture incubator

  • Centrifuge (for suspension cells)

  • Hemocytometer or automated cell counter

  • Microcentrifuge tubes

  • Pipettes and tips

Protocol Steps

  • Reagent Preparation:

    • Prepare a 10 mM stock solution of this compound ester in anhydrous DMSO. This solution should be prepared fresh for each experiment.

  • Cell Preparation:

    • For Adherent Cells: Culture cells to 80-90% confluency in a multi-well plate.

    • For Suspension Cells: Grow cells to the desired density. Harvest the cells by centrifugation and wash them twice with ice-cold PBS.

  • Labeling Reaction:

    • Wash the cells three times with ice-cold PBS (pH 8.0) to remove any amine-containing media components.

    • For adherent cells, add an appropriate volume of PBS (pH 8.0) to cover the cell monolayer. For suspension cells, resuspend the cell pellet in PBS (pH 8.0) at a concentration of 1 x 10^6 to 1 x 10^7 cells/mL.

    • Add the 10 mM stock solution of this compound ester to the cell suspension or the PBS covering the adherent cells to a final concentration of 1-5 mM.

    • Incubate the cells for 30 minutes at room temperature with gentle agitation.

  • Quenching:

    • To stop the labeling reaction, add the Quenching Buffer (100 mM glycine in PBS) to a final glycine concentration of 100 mM.

    • Incubate for 15 minutes at room temperature. The primary amines in glycine will react with and quench any unreacted NHS esters.

  • Washing:

    • Wash the cells three times with ice-cold PBS to remove excess reagent and byproducts.

    • For adherent cells, aspirate the buffer and add fresh PBS for each wash.

    • For suspension cells, centrifuge the cells, discard the supernatant, and resuspend the pellet in fresh PBS for each wash.

  • Downstream Processing:

    • The biotin-labeled cells are now ready for downstream applications, such as:

      • Flow Cytometry: For analyzing the surface expression of labeled proteins.

      • Western Blotting: To detect biotinylated proteins in cell lysates using streptavidin-HRP conjugates.

      • Affinity Purification: To isolate the labeled proteins using streptavidin-coated beads.

      • Fatty Acid Uptake Inhibition Assays: To assess the functional consequence of labeling fatty acid transport proteins.

Data Presentation

ParameterRecommended RangeOptimal Condition
Cell Density (Suspension) 1 x 10^6 - 1 x 10^7 cells/mL5 x 10^6 cells/mL
This compound ester Concentration 1 - 5 mM2 mM
Incubation Time 30 - 60 minutes30 minutes
Incubation Temperature Room Temperature (20-25°C)Room Temperature
pH of Labeling Buffer 7.5 - 8.58.0
Quenching Time 10 - 20 minutes15 minutes

Visualizations

experimental_workflow cluster_prep Cell Preparation cluster_labeling Labeling cluster_post_labeling Post-Labeling cluster_downstream Downstream Applications prep_adherent Adherent Cells: Grow to 80-90% confluency wash1 Wash cells 3x with ice-cold PBS (pH 8.0) prep_adherent->wash1 prep_suspension Suspension Cells: Harvest and wash prep_suspension->wash1 add_reagent Add 1-5 mM 12:0 N-Biotinyl fatty acid, NHS ester wash1->add_reagent incubate Incubate for 30 min at room temperature add_reagent->incubate quench Quench with 100 mM Glycine incubate->quench wash2 Wash cells 3x with ice-cold PBS quench->wash2 flow Flow Cytometry wash2->flow western Western Blot wash2->western affinity Affinity Purification wash2->affinity inhibition Uptake Inhibition Assay wash2->inhibition

Caption: Experimental workflow for labeling live cells.

signaling_pathway cluster_membrane Cell Membrane cluster_reagents cluster_reaction transporter Fatty Acid Transporter (e.g., CD36) labeled_transporter Biotinylated Transporter (Inactive) transporter->labeled_transporter fatty_acid_nhs This compound fatty_acid_nhs->transporter Covalent Bonding (NHS ester reaction with -NH2)

Caption: Labeling of a cell surface fatty acid transporter.

References

Application Notes and Protocols for Studying Lipid-Protein Interactions Using 12:0 N-Biotinyl Fatty Acid, NHS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protein lipidation, the covalent attachment of fatty acids to proteins, is a critical post-translational modification that governs protein localization, trafficking, and function. N-myristoylation, the attachment of a 14-carbon myristate, and the closely related N-lauroylation (the attachment of a 12-carbon laurate), play pivotal roles in a multitude of cellular signaling pathways. The study of these modifications and their influence on protein-protein and protein-lipid interactions is essential for understanding fundamental cellular processes and for the development of novel therapeutics.

12:0 N-Biotinyl fatty acid, N-hydroxysuccinimide (NHS) ester is a powerful chemical probe for the investigation of protein lauroylation. This reagent consists of a 12-carbon fatty acid (lauric acid) that can be metabolically incorporated into proteins or used to directly label proteins with available amino groups. The fatty acid is appended with a biotin (B1667282) tag, enabling the affinity purification and identification of lipidated proteins and their interacting partners. The NHS ester group provides a means for covalent linkage to primary amines on proteins.

These application notes provide detailed protocols for the use of 12:0 N-Biotinyl fatty acid, NHS in studying lipid-protein interactions, from the labeling of proteins in cell culture to the identification of target proteins by mass spectrometry.

I. In Vitro Protein Labeling and Affinity Purification of Interacting Proteins

This protocol describes the direct labeling of a purified protein or a complex protein mixture (e.g., cell lysate) with this compound, followed by the use of the biotinylated protein as bait to pull down interacting partners.

Experimental Workflow: In Vitro Pull-Down Assay

cluster_0 Protein Labeling cluster_1 Pull-Down Assay cluster_2 Analysis p1 Prepare Protein Sample p2 Dissolve this compound p1->p2 p3 Incubate Protein with NHS Ester p2->p3 p4 Quench Reaction p3->p4 pd1 Incubate Biotinylated Protein with Cell Lysate p4->pd1 pd2 Add Streptavidin-Coated Beads pd1->pd2 pd3 Wash Beads pd2->pd3 pd4 Elute Bound Proteins pd3->pd4 a1 SDS-PAGE and Western Blot pd4->a1 a2 Mass Spectrometry pd4->a2

Caption: Workflow for in vitro labeling and pull-down.

Protocol: In Vitro Protein Labeling with this compound

Materials:

  • This compound (ensure it is stored desiccated at -20°C)

  • Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO)

  • Purified protein or cell lysate in an amine-free buffer (e.g., PBS, pH 7.2-8.0)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Streptavidin-coated magnetic or agarose (B213101) beads[1]

  • Wash buffers (e.g., PBS with 0.1% Tween-20)

  • Elution buffer (e.g., SDS-PAGE sample buffer, or 8M Guanidine•HCl, pH 1.5 for harsh elution)[]

Procedure:

  • Preparation of Protein Solution:

    • Ensure the protein solution is in an amine-free buffer (e.g., PBS). If the buffer contains primary amines like Tris, perform a buffer exchange.

    • The concentration of the protein should ideally be 1-10 mg/mL.[3]

  • Preparation of this compound Solution:

    • Equilibrate the vial of this compound to room temperature before opening to prevent moisture condensation.

    • Immediately before use, dissolve the NHS ester in anhydrous DMF or DMSO to a stock concentration of 10 mM.[4]

  • Biotinylation Reaction:

    • Calculate the required volume of the 10 mM NHS ester stock solution to achieve a desired molar excess over the protein. A 20-fold molar excess is a good starting point for concentrated protein solutions.[3] For more dilute solutions, a higher excess may be needed.

    • Add the calculated volume of the NHS ester solution to the protein solution.

    • Incubate the reaction for 30 minutes at room temperature or 2 hours on ice.[3]

  • Quenching the Reaction:

    • Add the quenching buffer to a final concentration of 50-100 mM to stop the reaction by consuming the unreacted NHS ester.

    • Incubate for an additional 15 minutes at room temperature.

  • Removal of Excess Biotinylation Reagent (Optional but Recommended):

    • Excess, unreacted biotinylation reagent can be removed by dialysis against PBS or by using a desalting column.

Protocol: Affinity Purification of Interacting Proteins
  • Binding of Biotinylated Bait Protein to Beads:

    • Wash the required amount of streptavidin-coated beads with PBS.

    • Add the biotinylated protein solution to the washed beads.

    • Incubate for 1-2 hours at 4°C with gentle rotation to allow the biotinylated protein to bind to the streptavidin.

  • Pull-Down of Interacting Proteins:

    • Prepare a cell lysate from the cells or tissue of interest in a suitable lysis buffer.

    • Centrifuge the lysate to pellet cellular debris and collect the supernatant.

    • Add the cell lysate to the beads coupled with the biotinylated bait protein.

    • Incubate for 2-4 hours or overnight at 4°C with gentle rotation.

  • Washing:

    • Pellet the beads by centrifugation or using a magnetic rack.

    • Remove the supernatant (this is the unbound fraction).

    • Wash the beads 3-5 times with wash buffer to remove non-specifically bound proteins.

  • Elution:

    • Elute the bound proteins from the beads using an appropriate elution buffer. For analysis by SDS-PAGE and Western blotting, boiling the beads in SDS-PAGE sample buffer is common. For mass spectrometry, a denaturing elution buffer like 8M Guanidine•HCl, pH 1.5 can be used, or on-bead digestion can be performed.[][5]

II. Metabolic Labeling and Identification of Lauroylated Proteins

This protocol describes the metabolic incorporation of a biotinylated lauric acid analog into cellular proteins, followed by affinity purification and identification by mass spectrometry. For this application, a version of the 12:0 N-Biotinyl fatty acid with a cell-permeable linker would be optimal. Alternatively, an alkyne- or azide-functionalized lauric acid can be used for metabolic labeling, followed by click chemistry to attach a biotin tag. The following protocol is a general workflow for the latter approach.

Experimental Workflow: Metabolic Labeling and Proteomic Identification

cluster_0 Metabolic Labeling cluster_1 Click Chemistry cluster_2 Affinity Purification cluster_3 Mass Spectrometry ml1 Culture Cells with Alkyne-Lauric Acid ml2 Lyse Cells ml1->ml2 cc1 Add Azide-Biotin Tag ml2->cc1 cc2 Perform Click Reaction cc1->cc2 ap1 Add Streptavidin Beads cc2->ap1 ap2 Wash Beads ap1->ap2 ap3 Elute or Digest Proteins ap2->ap3 ms1 LC-MS/MS Analysis ap3->ms1 ms2 Data Analysis ms1->ms2 cluster_0 Plasma Membrane gpcr GPCR gai Gαi (Lauroylated) GDP-bound gpcr->gai Ligand Binding g_beta_gamma Gβγ gai->g_beta_gamma GDP/GTP Exchange ac Adenylate Cyclase gai->ac Inhibition camp cAMP ac->camp Conversion pka PKA camp->pka Activation atp ATP atp->ac cluster_0 Plasma Membrane cluster_1 Cytoplasm rtk RTK c_src c-Src (Lauroylated) Inactive rtk->c_src Ligand Binding & Dimerization c_src_active c-Src Active c_src->c_src_active Dephosphorylation of Tyr527 downstream Downstream Signaling (e.g., Ras/MAPK) c_src_active->downstream Phosphorylation of Substrates

References

metabolic labeling of fatty acylated proteins with 12:0 N-Biotinyl fatty acid, NHS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protein fatty acylation, the covalent attachment of fatty acids to proteins, is a critical post-translational modification that regulates protein localization, stability, and function. Dysregulation of these processes is implicated in numerous diseases, including cancer and metabolic disorders. The study of protein fatty acylation has been significantly advanced by metabolic labeling techniques that employ chemical reporters. These reporters, which are fatty acid analogs containing bioorthogonal functional groups (e.g., alkynes or azides), are incorporated into proteins by the cell's natural metabolic pathways. Subsequent "click chemistry" ligation with a biotin-azide or biotin-alkyne tag allows for the selective enrichment and identification of fatty acylated proteins.[1][2][3] This document provides detailed protocols for the metabolic labeling of fatty acylated proteins using an alkyne-functionalized fatty acid, followed by biotinylation for enrichment and subsequent analysis.

While direct metabolic labeling with biotinylated fatty acids has been explored, it is often hampered by poor cellular uptake and metabolic instability of the biotin (B1667282) moiety.[4] The use of bioorthogonal chemical reporters offers a more robust and widely adopted strategy for profiling protein fatty acylation.[1][5]

Principle of the Method

The experimental workflow is a multi-step process that begins with the introduction of a fatty acid chemical reporter into cell culture. This reporter is metabolized and incorporated into proteins. Following cell lysis, the alkyne-tagged proteins are covalently linked to an azide-biotin probe via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, also known as click chemistry. The biotinylated proteins are then enriched using streptavidin-conjugated beads, and finally, the enriched proteins are eluted and identified by mass spectrometry.[3][5]

Key Applications

  • Identification of novel fatty acylated proteins: Uncover new proteins that undergo this modification.[5]

  • Profiling changes in protein acylation: Study the effects of drug candidates or disease states on the "acyl-proteome".

  • Validation of enzyme inhibitors: Assess the efficacy of inhibitors for fatty acyltransferases.[1]

  • Elucidation of signaling pathways: Understand the role of fatty acylation in cellular signaling.

Data Presentation

Quantitative proteomic analysis following enrichment will yield data on the relative abundance of fatty acylated proteins between different experimental conditions. The data should be structured to facilitate clear interpretation and comparison.

Table 1: Representative Quantitative Proteomic Data of Enriched Fatty Acylated Proteins

Protein ID (UniProt)Gene NameProtein NameFold Change (Treatment vs. Control)p-valueNumber of Unique Peptides Identified
P63104GNAI1Guanine nucleotide-binding protein G(i) subunit alpha-12.50.00115
Q08473LCKTyrosine-protein kinase Lck3.10.000512
P04049SRCProto-oncogene tyrosine-protein kinase Src1.80.01510
P27361FynTyrosine-protein kinase Fyn2.20.0089
O00141ZDHHC5Palmitoyltransferase ZDHHC5-1.50.027

Experimental Protocols

This section provides detailed methodologies for the key experiments.

Protocol 1: Metabolic Labeling of Cultured Cells

This protocol describes the metabolic incorporation of an alkyne-functionalized fatty acid into proteins in living cells.[5][6]

Materials:

  • Mammalian cells (e.g., HEK293T, Jurkat)

  • Complete cell culture medium (e.g., DMEM, RPMI-1640)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Phosphate-Buffered Saline (PBS), sterile

  • Alkynyl dodecanoic acid (or similar alkyne fatty acid reporter)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Cell culture plates/flasks

Procedure:

  • Cell Culture: Culture mammalian cells to 70-80% confluency in complete culture medium.

  • Prepare Labeling Medium: a. Prepare a 100 mM stock solution of the alkynyl fatty acid in DMSO. b. Dilute the stock solution in pre-warmed complete cell culture medium to a final concentration of 25-100 µM. The optimal concentration should be determined empirically for each cell line.

  • Metabolic Labeling: a. Aspirate the old medium from the cells. b. Wash the cells once with sterile PBS. c. Replace the medium with the prepared labeling medium. d. Incubate the cells for 4-24 hours under standard cell culture conditions (37°C, 5% CO2). The optimal labeling time will depend on the turnover rate of the acylation event of interest.[7]

Protocol 2: Cell Lysis and Protein Extraction

This protocol details the lysis of metabolically labeled cells and the extraction of total protein.[6]

Materials:

  • Labeled cells from Protocol 1

  • Cold PBS

  • Lysis buffer (e.g., RIPA buffer: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS)

  • Protease inhibitor cocktail

  • Cell scraper

  • Microcentrifuge

Procedure:

  • Cell Harvesting: a. Place the cell culture plate on ice. b. Aspirate the labeling medium. c. Wash the cells twice with cold PBS.

  • Lysis: a. Add cold lysis buffer supplemented with protease inhibitors to the cells. b. Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube. c. Incubate on ice for 30 minutes with occasional vortexing.

  • Clarification: a. Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris. b. Transfer the supernatant (containing the protein extract) to a new pre-chilled tube.

  • Protein Quantification: a. Determine the protein concentration of the supernatant using a standard protein assay (e.g., BCA assay).

Protocol 3: Click Chemistry Biotinylation

This protocol describes the covalent attachment of an azide-biotin tag to the alkyne-labeled proteins.[5]

Materials:

  • Protein lysate from Protocol 2

  • Azide-biotin probe (e.g., Azide-PEG3-Biotin)

  • Tris(2-carboxyethyl)phosphine (TCEP)

  • Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA)

  • Copper(II) sulfate (B86663) (CuSO4)

  • DMSO

Procedure:

  • Prepare Click Chemistry Reagents: a. Prepare a 10 mM stock solution of the azide-biotin probe in DMSO. b. Prepare a 50 mM stock solution of TCEP in water. c. Prepare a 1.7 mM stock solution of TBTA in DMSO. d. Prepare a 50 mM stock solution of CuSO4 in water.

  • Reaction Setup: In a microcentrifuge tube, combine the following in order: a. 50-100 µg of protein lysate. b. Add lysis buffer to bring the total volume to 100 µL. c. Add the azide-biotin probe to a final concentration of 100 µM. d. Add TCEP to a final concentration of 1 mM. e. Add TBTA to a final concentration of 100 µM. f. Vortex briefly. g. Add CuSO4 to a final concentration of 1 mM.

  • Incubation: a. Vortex the reaction mixture thoroughly. b. Incubate at room temperature for 1-2 hours with gentle rotation.

  • Protein Precipitation (Optional but Recommended): a. Precipitate the labeled proteins by adding 4 volumes of cold acetone (B3395972) and incubating at -20°C for 30 minutes.[6] b. Centrifuge at 14,000 x g for 10 minutes to pellet the proteins. c. Discard the supernatant and wash the pellet with cold methanol. d. Resuspend the protein pellet in a buffer suitable for the next step (e.g., 1% SDS in PBS).

Protocol 4: Enrichment of Biotinylated Proteins

This protocol describes the affinity purification of biotinylated proteins using streptavidin-conjugated beads.[5][8]

Materials:

  • Biotinylated protein sample from Protocol 3

  • Streptavidin-conjugated agarose (B213101) or magnetic beads

  • Wash Buffer 1 (e.g., 1% SDS in PBS)

  • Wash Buffer 2 (e.g., 0.1% SDS in PBS)

  • Wash Buffer 3 (e.g., PBS)

  • Elution Buffer (e.g., SDS-PAGE sample buffer containing 2 mM biotin)

Procedure:

  • Bead Preparation: a. Resuspend the streptavidin bead slurry. b. Transfer the required amount of beads to a new tube. c. Wash the beads three times with Wash Buffer 1.

  • Binding: a. Add the biotinylated protein sample to the washed beads. b. Incubate for 1-2 hours at room temperature with gentle rotation.

  • Washing: a. Pellet the beads by centrifugation or using a magnetic stand. b. Discard the supernatant. c. Wash the beads sequentially with: i. Three times with Wash Buffer 1. ii. Three times with Wash Buffer 2. iii. Three times with Wash Buffer 3.

  • Elution: a. Add Elution Buffer to the beads. b. Boil the sample at 95-100°C for 5-10 minutes. c. Pellet the beads and collect the supernatant containing the enriched proteins.

  • Downstream Analysis: The eluted proteins are now ready for analysis by SDS-PAGE and Western blotting or for in-gel/on-bead digestion for mass spectrometry-based proteomic identification.[8]

Visualizations

experimental_workflow cluster_cell_culture In-Cell Labeling cluster_biochemistry In-Vitro Processing cluster_analysis Analysis A 1. Cell Culture (70-80% confluency) B 2. Add Alkyne-Fatty Acid (e.g., 25-100 µM) A->B Metabolic Incorporation C 3. Cell Lysis & Protein Extraction B->C Harvest Cells D 4. Click Chemistry: Add Azide-Biotin C->D Protein Lysate E 5. Enrichment (Streptavidin Beads) D->E Biotinylated Proteins F 6. Elution E->F Washing Steps G 7. Mass Spectrometry (LC-MS/MS) F->G Enriched Proteins H 8. Data Analysis G->H Peptide Spectra

Caption: Experimental workflow for metabolic labeling and enrichment.

fatty_acylation_pathway cluster_input Inputs cluster_process Cellular Process cluster_output Outputs & Regulation FA Fatty Acid (e.g., Palmitate) AcylCoA Fatty Acyl-CoA FA->AcylCoA Activation Protein Substrate Protein (Cytosolic) PAT Protein Acyltransferase (e.g., ZDHHC) Protein->PAT AcylCoA->PAT AcylatedProtein Acylated Protein PAT->AcylatedProtein Acylation Membrane Membrane Targeting & Localization AcylatedProtein->Membrane Signaling Modulation of Signaling Activity AcylatedProtein->Signaling APT Acyl-Protein Thioesterase AcylatedProtein->APT Deacylation APT->Protein

Caption: Overview of protein S-palmitoylation and its regulation.

References

Application Notes and Protocols: Incorporation of 12:0 N-Biotinyl Fatty Acid, NHS into Liposomes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Biotinylated liposomes are versatile tools in research and drug development, primarily utilized for targeted delivery and diagnostic applications.[1][2] The high-affinity, non-covalent interaction between biotin (B1667282) and streptavidin (or avidin) allows for a modular approach to targeting, where biotinylated liposomes can be directed to cells or tissues pre-targeted with streptavidin-conjugated antibodies or ligands.[1][3] This "pre-targeting" strategy enhances the specificity and efficacy of therapeutic or imaging agents encapsulated within the liposomes.[4][5]

This document provides a detailed protocol for the incorporation of 12:0 N-Biotinyl fatty acid, N-hydroxysuccinimide (NHS) ester into pre-formed liposomes. The NHS ester facilitates covalent conjugation to primary amine groups present on the surface of liposomes, typically through the inclusion of amine-containing phospholipids (B1166683) such as 1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine (B41927) (DPPE) or 1,2-distearoyl-sn-glycero-3-phosphoethanolamine (B53596) (DSPE). This post-formulation conjugation strategy ensures that the biotin moiety is displayed on the outer leaflet of the liposomal bilayer, readily available for binding to streptavidin.

Materials and Equipment

Lipids and Reagents
  • Main structural phospholipid (e.g., 1,2-dipalmitoyl-sn-glycero-3-phosphocholine, DPPC)

  • Cholesterol

  • Amine-containing phospholipid (e.g., 1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine, DPPE)

  • 12:0 N-Biotinyl fatty acid, NHS ester

  • Chloroform and Methanol (for lipid stock solutions)

  • Dimethyl sulfoxide (B87167) (DMSO) or amine-free Dimethylformamide (DMF)

  • Hydration buffer (e.g., Phosphate-Buffered Saline, PBS, pH 7.4)

  • Reaction buffer (e.g., 0.1 M Sodium Bicarbonate Buffer, pH 8.3-8.5)

  • Quenching solution (e.g., Tris-HCl or Glycine solution)

  • Purification buffer (e.g., PBS, pH 7.4)

Equipment
  • Rotary evaporator

  • Extruder with polycarbonate membranes (e.g., 100 nm pore size)

  • Dynamic Light Scattering (DLS) instrument for size and zeta potential measurement

  • Spectrophotometer

  • Dialysis cassettes or size-exclusion chromatography columns

  • Standard laboratory glassware and consumables

Experimental Protocols

Protocol 1: Preparation of Amine-Functionalized Liposomes

This protocol describes the preparation of liposomes containing primary amine groups on their surface using the thin-film hydration and extrusion method.

1. Lipid Film Hydration: a. In a round-bottom flask, combine the desired lipids (e.g., DPPC, Cholesterol, and DPPE) dissolved in chloroform/methanol. A typical molar ratio is provided in Table 1. b. Remove the organic solvents using a rotary evaporator under vacuum to form a thin, uniform lipid film on the wall of the flask. c. Further dry the lipid film under high vacuum for at least 2 hours to remove any residual solvent. d. Hydrate the lipid film with the hydration buffer (e.g., PBS, pH 7.4) by gentle rotation at a temperature above the phase transition temperature (Tm) of the main phospholipid (e.g., 60°C for DPPC). This results in the formation of multilamellar vesicles (MLVs).

2. Liposome (B1194612) Extrusion: a. Equilibrate the extruder to a temperature above the Tm of the lipids. b. Load the MLV suspension into the extruder. c. Extrude the suspension multiple times (e.g., 11-21 passes) through polycarbonate membranes of a defined pore size (e.g., 100 nm) to produce unilamellar vesicles (LUVs) with a uniform size distribution.

Protocol 2: Conjugation of this compound to Liposomes

This protocol details the covalent attachment of the biotinyl fatty acid to the amine groups on the surface of the pre-formed liposomes.

1. Preparation of Reagents: a. Immediately before use, dissolve the this compound ester in a small volume of anhydrous DMSO or amine-free DMF to create a stock solution. NHS esters are susceptible to hydrolysis, so fresh preparation is critical. b. Adjust the pH of the amine-functionalized liposome suspension to 8.3-8.5 using the reaction buffer (e.g., 0.1 M Sodium Bicarbonate). This pH range is optimal for the reaction between the NHS ester and primary amines.

2. Conjugation Reaction: a. While gently stirring, add the dissolved this compound ester solution to the pH-adjusted liposome suspension. A typical molar excess of the NHS ester to the amine-containing lipid is recommended (see Table 2). b. Incubate the reaction mixture for 1-4 hours at room temperature or overnight at 4°C with continuous gentle mixing.

3. Quenching the Reaction: a. (Optional but recommended) To stop the reaction, add a quenching solution containing primary amines, such as Tris-HCl or Glycine, to react with any unreacted NHS esters.

4. Purification of Biotinylated Liposomes: a. Remove unreacted this compound, and byproducts by dialysis against the purification buffer (e.g., PBS, pH 7.4) or by using a size-exclusion chromatography (desalting) column.

Protocol 3: Characterization of Biotinylated Liposomes

This protocol outlines the essential characterization steps to ensure the quality of the prepared biotinylated liposomes.

1. Size and Zeta Potential Measurement: a. Determine the mean particle size, polydispersity index (PDI), and zeta potential of the final biotinylated liposome suspension using Dynamic Light Scattering (DLS).

2. Quantification of Biotin Incorporation (HABA Assay): a. The 4'-hydroxyazobenzene-2-carboxylic acid (HABA) assay can be used to quantify the amount of biotin incorporated onto the liposome surface. b. This assay is based on the displacement of HABA from the avidin-HABA complex by biotin, which leads to a decrease in absorbance at 500 nm. c. A standard curve of known biotin concentrations is used to determine the concentration of accessible biotin on the liposomes.

Data Presentation

Table 1: Exemplary Lipid Formulation for Amine-Functionalized Liposomes

Lipid ComponentMolar Ratio (%)Purpose
DPPC55Main structural lipid
Cholesterol40Stabilizes the lipid bilayer
DPPE5Provides primary amine groups for conjugation

Table 2: Recommended Reaction Parameters for Biotin Conjugation

ParameterRecommended Value/RangeNotes
Molar Ratio (NHS ester:DPPE)5:1 to 10:1An excess of NHS ester drives the reaction to completion.
Reaction pH8.3 - 8.5Optimal for NHS ester reaction with primary amines.
Reaction TemperatureRoom Temperature (20-25°C) or 4°CLower temperature can minimize hydrolysis of the NHS ester.
Reaction Time1-4 hours (RT) or overnight (4°C)
Quenching Agent50-100 mM Tris-HCl or Glycine

Table 3: Expected Characteristics of Biotinylated Liposomes

CharacteristicTypical ValueMethod
Mean Diameter100 - 120 nmDynamic Light Scattering (DLS)
Polydispersity Index (PDI)< 0.2Dynamic Light Scattering (DLS)
Zeta PotentialSlightly negative to neutralDynamic Light Scattering (DLS)
Biotin Incorporation Efficiency> 70%HABA Assay

Visualizations

experimental_workflow cluster_prep Liposome Preparation cluster_conj Biotin Conjugation cluster_char Purification & Characterization lipid_mixing 1. Lipid Mixing (DPPC, Cholesterol, DPPE) in Organic Solvent film_formation 2. Thin-Film Formation (Rotary Evaporation) lipid_mixing->film_formation hydration 3. Hydration (Formation of MLVs) film_formation->hydration extrusion 4. Extrusion (Formation of LUVs) hydration->extrusion ph_adjustment 5. pH Adjustment of Liposomes (pH 8.3-8.5) extrusion->ph_adjustment nhs_addition 6. Addition of This compound ph_adjustment->nhs_addition incubation 7. Incubation (RT or 4°C) nhs_addition->incubation quenching 8. Quenching (Optional) incubation->quenching purification 9. Purification (Dialysis or SEC) quenching->purification characterization 10. Characterization (DLS, HABA Assay) purification->characterization

Caption: Workflow for preparing biotinylated liposomes.

signaling_pathway cluster_targeting Pre-Targeting Strategy streptavidin_antibody Streptavidin-Antibody Conjugate target_cell Target Cell with Surface Antigen streptavidin_antibody->target_cell Binds to Antigen biotin_liposome Biotinylated Liposome (with encapsulated drug) biotin_liposome->streptavidin_antibody High-Affinity Binding (Biotin-Streptavidin)

Caption: Biotin-Streptavidin pre-targeting mechanism.

References

Troubleshooting & Optimization

troubleshooting low labeling efficiency with 12:0 N-Biotinyl fatty acid, NHS

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for troubleshooting low labeling efficiency with 12:0 N-Biotinyl fatty acid, NHS ester. This guide provides detailed troubleshooting advice, frequently asked questions, and experimental protocols to assist researchers, scientists, and drug development professionals in achieving successful biotinylation.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the labeling process with this compound ester.

Q1: What is the optimal pH for the biotinylation reaction with an NHS ester?

A1: The optimal pH range for the reaction between an N-hydroxysuccinimide (NHS) ester and a primary amine on a target molecule is between 7.2 and 8.5.[1][2] While the reaction rate increases at a higher pH, the rate of hydrolysis of the NHS ester also increases, which can lower the overall labeling efficiency.[1][3] Therefore, it is critical to maintain a stable pH within this optimal range.

Q2: Which buffers are recommended, and which should be avoided for the biotinylation reaction?

A2: It is crucial to use an amine-free buffer, as buffers containing primary amines will compete with the target molecule for reaction with the NHS ester, leading to significantly reduced labeling efficiency.[1][4][5]

  • Recommended Buffers: Phosphate-buffered saline (PBS), Borate buffer, Carbonate-bicarbonate buffer, and HEPES are all suitable choices.[1][2]

  • Buffers to Avoid: Buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) and glycine, are incompatible with NHS ester reactions.[1][4]

Q3: My labeling efficiency is very low. What are the potential causes and how can I improve it?

A3: Low labeling efficiency can stem from several factors related to reaction conditions, reagent quality, and the target protein itself. Here are the key areas to troubleshoot:

  • Reaction Conditions:

    • pH: Ensure the reaction buffer is within the optimal pH range of 7.2-8.5.[1][5]

    • Temperature and Time: The reaction can be performed at room temperature for 30-60 minutes or at 4°C overnight.[6] If you suspect hydrolysis of the NHS ester is an issue, performing the reaction at 4°C for a longer duration can be beneficial.[1]

    • Molar Excess of Biotin (B1667282) Reagent: An insufficient amount of the biotinylating reagent can lead to low labeling. Increasing the molar excess of the this compound ester can improve efficiency.[5] However, an excessively high ratio can lead to protein precipitation or loss of protein activity.[5]

  • Reagent Quality and Handling:

    • Hydrolysis: NHS esters are sensitive to moisture and can hydrolyze, rendering them inactive.[1] It is essential to use fresh reagents.

    • Solvent: this compound is not readily soluble in aqueous solutions and should be dissolved in an anhydrous organic solvent like dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) immediately before use.[1][7] Ensure the solvent is of high quality and anhydrous, as degraded DMF can contain amines that will react with the NHS ester.[1][8]

    • Storage: The this compound ester should be stored at -20°C, desiccated, and protected from light. Before use, allow the vial to equilibrate to room temperature before opening to prevent condensation.[2]

  • Target Protein-Specific Factors:

    • Accessibility of Primary Amines: The labeling reaction targets primary amines (the N-terminus and the epsilon-amino group of lysine (B10760008) residues) on the protein surface. If these sites are not accessible due to the protein's conformation, labeling efficiency will be low.[1]

    • Protein Purity: Impurities in the protein sample, especially those containing primary amines, can interfere with the labeling reaction.[1][4]

    • Protein Concentration: Lower protein concentrations can decrease the efficiency of the reaction.[9] If possible, use a higher protein concentration.[5]

Q4: How can I remove unreacted biotin after the labeling reaction?

A4: It is crucial to remove any free, unreacted biotin to avoid high background in downstream applications.[5] This can be achieved through:

  • Dialysis: Dialyzing the sample against an appropriate buffer (like PBS) is a common method.[7]

  • Gel Filtration (Desalting Column): This method is faster than dialysis and effectively separates the larger biotinylated protein from the smaller, unreacted biotin molecules.[5]

Q5: How can I determine the degree of biotinylation?

A5: The extent of biotin incorporation can be quantified using the HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay.[8][10] This colorimetric assay is based on the displacement of HABA from the avidin-HABA complex by biotin, which leads to a decrease in absorbance at 500 nm.[8][10]

Quantitative Data Summary

The following tables provide a summary of key quantitative parameters for successful biotinylation.

Table 1: Recommended Reaction Conditions for NHS Ester Biotinylation

ParameterRecommended Range/ValueNotes
pH 7.2 - 8.5Higher pH increases reaction rate but also hydrolysis of the NHS ester.[1][3]
Temperature Room Temperature or 4°C4°C for overnight incubation can minimize hydrolysis.[1]
Incubation Time 30 - 60 minutes (RT) or 2 hours to overnight (4°C)Longer times may be needed for less reactive proteins.[6]
Molar Excess of Biotin Reagent 10- to 50-foldThe optimal ratio is protein-dependent and should be determined empirically.[11][12]
Protein Concentration 1 - 10 mg/mLHigher concentrations generally lead to higher labeling efficiency.[5][9]

Table 2: Half-life of NHS Esters under Different Conditions

pHTemperatureApproximate Half-life
7.04°C4 - 5 hours
8.04°C~1 hour
8.54°C30 - 45 minutes
7.0Room Temp (25°C)1 - 2 hours
8.0Room Temp (25°C)10 - 20 minutes
8.5Room Temp (25°C)< 10 minutes
Note: These values are approximate and can vary depending on the specific NHS ester and buffer conditions.

Experimental Protocols

Protocol 1: General Protocol for Protein Biotinylation with this compound Ester

  • Buffer Preparation: Prepare an amine-free reaction buffer (e.g., 0.1 M phosphate (B84403) buffer, pH 8.0). If your protein is in a buffer containing primary amines, perform a buffer exchange into the reaction buffer using dialysis or a desalting column.[1]

  • Protein Solution Preparation: Dissolve the protein to be labeled in the reaction buffer at a concentration of 1-10 mg/mL.[5][9]

  • Biotin Reagent Preparation: Immediately before use, dissolve the this compound ester in anhydrous DMSO or DMF to a stock concentration of 10 mM.[1][7] Note: Do not store the reagent in solution.

  • Biotinylation Reaction: Add the calculated amount of the biotin reagent stock solution to the protein solution. The final volume of the organic solvent should ideally be less than 10% of the total reaction volume.[5] Incubate the reaction at room temperature for 30-60 minutes or on ice for 2 hours.[6]

  • Reaction Quenching (Optional): To stop the reaction, a small amount of an amine-containing buffer like Tris can be added to a final concentration of 20-50 mM.

  • Purification: Remove excess, unreacted biotin by dialysis or gel filtration.[5]

  • Quantification (Optional): Determine the degree of biotinylation using the HABA assay.

  • Storage: Store the biotinylated protein under conditions that are optimal for the unlabeled protein.

Protocol 2: Detection of Biotinylated Proteins by Western Blot

  • SDS-PAGE and Transfer: Separate the biotinylated protein sample by SDS-PAGE and transfer the proteins to a nitrocellulose or PVDF membrane.

  • Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST) for 1 hour at room temperature.

  • Streptavidin-HRP Incubation: Incubate the membrane with a streptavidin-HRP conjugate, diluted in blocking buffer, for 1 hour at room temperature.[1][9] Typical dilutions range from 1:5,000 to 1:20,000.[1][13]

  • Washing: Wash the membrane three times for 10 minutes each with TBST.[1]

  • Detection: Develop the blot using a chemiluminescent substrate and image the membrane.[1]

Visualizations

G Troubleshooting Low Labeling Efficiency cluster_issue Problem cluster_causes Potential Causes cluster_solutions Solutions low_efficiency Low Labeling Efficiency reaction_conditions Suboptimal Reaction Conditions low_efficiency->reaction_conditions reagent_quality Poor Reagent Quality low_efficiency->reagent_quality protein_factors Protein-Specific Factors low_efficiency->protein_factors optimize_ph Optimize pH (7.2-8.5) reaction_conditions->optimize_ph adjust_temp_time Adjust Temp/Time (e.g., 4°C overnight) reaction_conditions->adjust_temp_time increase_molar_ratio Increase Molar Ratio of Biotin Reagent reaction_conditions->increase_molar_ratio use_fresh_reagent Use Fresh Reagent & Anhydrous Solvent reagent_quality->use_fresh_reagent proper_storage Ensure Proper Storage (-20°C) reagent_quality->proper_storage buffer_exchange Buffer Exchange to Amine-Free Buffer protein_factors->buffer_exchange increase_protein_conc Increase Protein Concentration protein_factors->increase_protein_conc

Caption: A logical workflow for troubleshooting low labeling efficiency.

G Experimental Workflow for Protein Biotinylation start Start prep_protein Prepare Protein Solution (1-10 mg/mL in Amine-Free Buffer) start->prep_protein react Combine and Incubate (RT for 30-60 min or 4°C overnight) prep_protein->react prep_biotin Prepare 12:0 N-Biotinyl Fatty Acid, NHS Solution (10 mM in DMSO/DMF) prep_biotin->react purify Purify Biotinylated Protein (Dialysis or Desalting Column) react->purify quantify Quantify Biotinylation (HABA Assay) purify->quantify detect Detect Biotinylated Protein (Western Blot with Streptavidin-HRP) purify->detect end End quantify->end detect->end

Caption: A typical experimental workflow for protein biotinylation.

G Cell Surface Protein Labeling and Downstream Signaling cluster_cell Cell receptor Cell Surface Receptor signaling_cascade Intracellular Signaling Cascade receptor->signaling_cascade Activation cellular_response Cellular Response signaling_cascade->cellular_response Signal Transduction biotin_reagent This compound biotin_reagent->receptor Labels Receptor ligand Extracellular Ligand ligand->receptor Binds to Receptor

Caption: Signaling pathway initiated by a biotin-labeled cell surface receptor.

References

Technical Support Center: Optimizing 12:0 N-Biotinyl Fatty Acid, NHS for Cell Labeling

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the use of 12:0 N-Biotinyl fatty acid, NHS for efficient and reliable cell labeling.

Frequently Asked Questions (FAQs)

Q1: How do I dissolve this compound, as it is poorly soluble in aqueous buffers?

A1: Due to its fatty acid component, this reagent has limited solubility in aqueous solutions. It is recommended to first dissolve the this compound in an organic solvent such as dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) to create a stock solution.[1][2][3] This stock solution can then be added to your aqueous, amine-free reaction buffer (e.g., PBS, pH 7.2-8.5) at the desired final concentration.[] Ensure the final concentration of the organic solvent in the cell suspension is kept to a minimum (ideally <1%) to avoid cytotoxicity.

Q2: What is the optimal concentration of this compound for cell labeling?

A2: The optimal concentration can vary depending on the cell type and the desired labeling efficiency. A good starting point for cell surface labeling is a final concentration range of 2-5 mM.[5] However, it is crucial to perform a concentration titration to determine the ideal concentration for your specific experimental setup that provides efficient labeling without compromising cell viability. For metabolic incorporation studies, concentrations as low as 0-20 µM have been used.[1]

Q3: What type of buffer should I use for the labeling reaction?

A3: It is critical to use an amine-free buffer, such as Phosphate-Buffered Saline (PBS), at a pH between 7.2 and 8.5.[] Buffers containing primary amines, like Tris or glycine, will compete with the cell surface amines for reaction with the NHS ester, thereby reducing labeling efficiency.[6]

Q4: What are the optimal incubation time and temperature for the labeling reaction?

A4: For cell surface labeling, a typical incubation time is 30 minutes at room temperature or 2 hours on ice.[5][7] Incubating on ice can help to minimize metabolic activity and potential internalization of the labeling reagent. For metabolic labeling, incubation times can range from a few hours to overnight, depending on the cellular processes being studied.[8] It is advisable to optimize the incubation time for your specific cell line and experimental goals.

Q5: I am observing high cell death after labeling. What could be the cause and how can I mitigate it?

A5: High cell death, or cytotoxicity, can be caused by several factors:

  • High concentration of the fatty acid reagent: Saturated fatty acids, like the 12-carbon chain in this reagent, can disrupt cell membranes and lead to cell death, especially at higher concentrations.[9][10] To address this, perform a concentration titration to find the lowest effective concentration.

  • Toxicity of the organic solvent: High concentrations of DMSO or DMF can be toxic to cells. Ensure the final solvent concentration is minimal.

  • Co-incubation with unsaturated fatty acids: The detrimental effects of saturated fatty acids can often be nullified by the co-addition of mono-unsaturated fatty acids.[10] Consider adding a low concentration of an unsaturated fatty acid, such as oleic acid, to your labeling medium.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low Labeling Efficiency Inactive NHS ester reagent due to hydrolysis.Use a fresh vial of the reagent. Allow the reagent to equilibrate to room temperature before opening to prevent moisture condensation.[3]
Presence of primary amines in the buffer (e.g., Tris, glycine).Perform buffer exchange into an amine-free buffer like PBS.[6]
Insufficient concentration of the biotin (B1667282) reagent.Increase the molar ratio of the biotin reagent to the cell surface amines. Perform a concentration titration to find the optimal concentration.
Suboptimal pH of the reaction buffer.Ensure the pH of your labeling buffer is between 7.2 and 8.5 for efficient reaction with primary amines.[]
High Background Signal Incomplete removal of unreacted biotin reagent.Thoroughly wash the cells with an amine-containing quenching buffer (e.g., PBS with 100 mM glycine) after labeling to stop the reaction and remove excess reagent.[5]
Cell Clumping or Lysis High concentration of the this compound.Reduce the concentration of the labeling reagent. Perform a titration to determine the optimal concentration for your cell type.[9]
The fatty acid component is disrupting the cell membrane.Consider co-incubating with a mono-unsaturated fatty acid to improve cell viability.[10]
High concentration of organic solvent (DMSO/DMF).Decrease the volume of the stock solution added to the cell suspension.

Experimental Protocols

Protocol 1: Cell Surface Labeling with this compound
  • Cell Preparation:

    • Wash cells three times with ice-cold, amine-free PBS (pH 8.0).

    • Resuspend the cells at a concentration of approximately 25 x 10^6 cells/mL in ice-cold PBS (pH 8.0).[5]

  • Reagent Preparation:

    • Allow the vial of this compound to equilibrate to room temperature before opening.

    • Prepare a 10 mM stock solution by dissolving the reagent in anhydrous DMSO.[5]

  • Labeling Reaction:

    • Add the 10 mM stock solution to the cell suspension to achieve the desired final concentration (start with a range of 2-5 mM).

    • Incubate the reaction mixture for 30 minutes at room temperature or for 2 hours on ice.[5][7]

  • Quenching:

    • Stop the reaction by washing the cells three times with PBS containing 100 mM glycine.[5]

  • Downstream Processing:

    • The biotin-labeled cells are now ready for lysis and subsequent analysis.

Protocol 2: Metabolic Labeling with 12:0 N-Biotinyl Fatty Acid

Note: This protocol is adapted from methods for other fatty acid analogs and may require optimization.[1][8]

  • Reagent Preparation:

    • Dissolve the 12:0 N-Biotinyl fatty acid in DMSO to make a stock solution.[1]

  • Cell Culture:

    • Culture cells to the desired confluency.

    • Incubate the cells with the 12:0 N-Biotinyl fatty acid at a final concentration in the low micromolar range (e.g., 5-20 µM) in the culture medium.[1]

  • Incubation:

    • Incubate the cells for the desired period (e.g., 16 hours) to allow for metabolic incorporation.[1]

  • Cell Harvesting and Analysis:

    • Harvest the cells and proceed with lysis and downstream applications to detect the incorporated biotinylated fatty acid.

Visualizations

experimental_workflow cluster_prep Cell & Reagent Preparation cluster_labeling Labeling cluster_post Post-Labeling wash_cells Wash Cells with amine-free PBS resuspend_cells Resuspend Cells wash_cells->resuspend_cells add_reagent Add Reagent to Cell Suspension resuspend_cells->add_reagent prepare_reagent Prepare 10mM Stock in DMSO prepare_reagent->add_reagent incubate Incubate add_reagent->incubate quench Quench with Glycine Buffer incubate->quench wash_quenched Wash Cells quench->wash_quenched downstream Downstream Analysis wash_quenched->downstream

Caption: Experimental workflow for cell surface biotinylation.

signaling_pathway reagent This compound stable_bond Stable Amide Bond (Biotinylated Protein) reagent->stable_bond reacts with primary_amine Primary Amine on Cell Surface Protein (-NH2) primary_amine->stable_bond nhs N-hydroxysuccinimide (byproduct) stable_bond->nhs releases

Caption: Chemical reaction of NHS ester with a primary amine.

References

how to reduce non-specific binding of 12:0 N-Biotinyl fatty acid, NHS

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 12:0 N-Biotinyl Fatty Acid, NHS. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize non-specific binding and achieve optimal results in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its common applications?

This compound is a biotinylated derivative of lauric acid (a 12-carbon saturated fatty acid) that has been activated with an N-hydroxysuccinimide (NHS) ester. The NHS ester allows for covalent conjugation to primary amines on proteins and other molecules. This reagent is commonly used as a probe in various biochemical and cell-based assays to study fatty acid metabolism, lipid-protein interactions, and to label specific cellular components.

Q2: What are the primary causes of non-specific binding with this reagent?

Non-specific binding of this compound can arise from several factors:

  • Hydrophobic Interactions: The 12-carbon fatty acid chain can non-specifically interact with hydrophobic regions of proteins and cell membranes.

  • Endogenous Biotin (B1667282): Many cells and tissues contain endogenous biotin-containing enzymes (e.g., carboxylases) that will be detected by streptavidin-based reagents, leading to high background.

  • Ionic Interactions: The carboxyl group of the fatty acid can participate in ionic interactions.

  • Streptavidin/Avidin (B1170675) Properties: The streptavidin or avidin used for detection can sometimes exhibit non-specific binding to cellular components.

Troubleshooting Guides

This section provides detailed troubleshooting for specific applications.

High Background in Cell Staining/Immunofluorescence

Problem: High, diffuse background staining is observed across the entire cell or on the coverslip, obscuring specific signals.

Possible Causes & Solutions:

CauseRecommended Solution
Inadequate Blocking Use a robust blocking buffer. For biotin-based assays, a protein-based blocker like 1-3% Bovine Serum Albumin (BSA) in your assay buffer is recommended. Avoid using milk-based blockers as they can contain endogenous biotin. For experiments with potential for high non-specific lipid interactions, consider adding a non-biotinylated fatty acid (e.g., lauric acid) to the blocking buffer to saturate non-specific lipid binding sites.
Excess Probe Concentration Titrate the concentration of this compound to determine the optimal concentration that provides a good signal-to-noise ratio. Start with a low concentration and incrementally increase it.
Insufficient Washing Increase the number and duration of wash steps after incubation with the biotinylated fatty acid and after incubation with the streptavidin-conjugate. Use a wash buffer containing a mild detergent like 0.05% Tween-20 to help reduce non-specific interactions.
Endogenous Biotin Pre-treat your cells with an avidin/biotin blocking kit. This involves sequential incubation with avidin to saturate endogenous biotin, followed by incubation with biotin to block any remaining binding sites on the avidin.
Probe Aggregation Prepare fresh dilutions of the biotinylated fatty acid in an appropriate solvent before adding to your aqueous buffer. Vortex thoroughly to ensure it is well-dissolved.

Experimental Protocol: Reducing Non-Specific Binding in Cell Staining

  • Cell Preparation: Grow cells on coverslips to the desired confluency.

  • Fixation: Fix cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

  • Permeabilization (if required for intracellular targets): Permeabilize cells with 0.1% Triton X-100 in PBS for 10 minutes.

  • Endogenous Biotin Blocking (Optional but Recommended):

    • Incubate cells with a streptavidin solution (e.g., 10 µg/mL in PBS) for 15 minutes.

    • Wash three times with PBS.

    • Incubate cells with a biotin solution (e.g., 10 µg/mL in PBS) for 15 minutes.

    • Wash three times with PBS.

  • Blocking: Block with 3% BSA in PBS for 1 hour at room temperature.

  • Biotinylated Fatty Acid Incubation: Incubate with the optimal concentration of this compound in 1% BSA/PBS for 1 hour.

  • Washing: Wash cells three times for 5 minutes each with PBS containing 0.05% Tween-20.

  • Streptavidin-Fluorophore Incubation: Incubate with a fluorescently labeled streptavidin conjugate (e.g., Streptavidin-Alexa Fluor 488) diluted in 1% BSA/PBS for 1 hour at room temperature, protected from light.

  • Final Washes: Wash cells three times for 5 minutes each with PBS containing 0.05% Tween-20.

  • Mounting and Imaging: Mount coverslips onto microscope slides and image.

G cluster_prep Cell Preparation cluster_blocking Blocking Steps cluster_staining Staining a Seed & Grow Cells b Fixation (e.g., 4% PFA) a->b c Permeabilization (Optional) b->c d Endogenous Biotin Block (Streptavidin then Biotin) c->d e General Blocking (3% BSA in PBS) d->e f Incubate with This compound e->f g Wash (PBS + 0.05% Tween-20) f->g h Incubate with Streptavidin-Fluorophore g->h i Final Washes h->i j Analysis i->j Mount & Image

Workflow for Cell Staining with Biotinylated Fatty Acid.
High Background in Pull-Down Assays

Problem: Many non-specific proteins are co-eluted with the target protein, as seen on an SDS-PAGE gel or by mass spectrometry.

Possible Causes & Solutions:

CauseRecommended Solution
Non-Specific Binding to Beads Pre-clear the lysate by incubating it with streptavidin beads alone before adding your biotinylated probe-protein complex. Also, block the streptavidin beads with BSA before use.
Insufficient Washing Stringency Increase the salt concentration (e.g., up to 500 mM NaCl) and/or detergent concentration (e.g., up to 1% Triton X-100 or 0.1% SDS for very stringent washes) in your wash buffers. Perform additional wash steps.
Hydrophobic Interactions with Bait Include a non-ionic detergent (e.g., 0.1% Tween-20 or Triton X-100) in your lysis and wash buffers.
Contamination from Endogenous Biotinylated Proteins If possible, perform a control pull-down with lysate that has not been incubated with your biotinylated fatty acid to identify endogenously biotinylated proteins.

Experimental Protocol: Pull-Down Assay with Biotinylated Fatty Acid

  • Bait Preparation: Incubate your protein of interest with this compound to form the "bait" complex. Remove excess, unreacted fatty acid by dialysis or size-exclusion chromatography.

  • Bead Preparation:

    • Wash streptavidin-coated magnetic beads three times with lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% Triton X-100, and protease inhibitors).

    • Block beads with 1 mg/mL BSA in lysis buffer for 1 hour at 4°C with rotation.

    • Wash three times with lysis buffer.

  • Lysate Preparation & Pre-Clearing:

    • Prepare cell or tissue lysate in lysis buffer.

    • Centrifuge to pellet cellular debris.

    • Incubate the supernatant (lysate) with streptavidin beads for 1 hour at 4°C to remove proteins that non-specifically bind to the beads.

  • Pull-Down:

    • Add the biotinylated bait protein to the pre-cleared lysate and incubate for 2-4 hours or overnight at 4°C with gentle rotation.

    • Add the blocked streptavidin beads and incubate for another 1-2 hours at 4°C.

  • Washing:

    • Collect the beads using a magnetic stand and discard the supernatant.

    • Wash the beads 3-5 times with increasingly stringent wash buffers. For example:

      • Wash 1 & 2: Lysis buffer.

      • Wash 3 & 4: High-salt wash buffer (e.g., lysis buffer with 500 mM NaCl).

      • Wash 5: Lysis buffer to remove excess salt.

  • Elution:

    • Elute the protein complexes from the beads. This can be done by:

      • Boiling in SDS-PAGE sample buffer (for denaturing analysis).

      • Competitive elution with a high concentration of free biotin.

  • Analysis: Analyze the eluted proteins by SDS-PAGE, Western blotting, or mass spectrometry.

G cluster_prep Preparation cluster_binding Binding cluster_analysis Analysis a Prepare Biotinylated Bait Protein d Incubate Bait with Pre-cleared Lysate a->d b Prepare & Block Streptavidin Beads e Add Blocked Beads to Capture Complex b->e c Prepare & Pre-clear Cell Lysate c->d d->e f Wash Beads (Increasing Stringency) e->f g Elute Proteins f->g h Analyze by SDS-PAGE, Western Blot, or Mass Spec g->h

Workflow for a Pull-Down Assay.
High Background in Lipid-Protein Overlay Assays

Problem: The protein of interest appears to bind to multiple lipid spots non-specifically, or there is high background on the membrane.

Possible Causes & Solutions:

CauseRecommended Solution
Inappropriate Blocking Agent Use a protein-based blocking agent that is free of lipids, such as fat-free BSA or casein. A common and effective blocking buffer is 3% fat-free BSA in TBS-T (Tris-Buffered Saline with 0.1% Tween-20).
High Protein Concentration A high concentration of the protein being tested can lead to non-specific binding. Titrate the protein concentration to find the optimal level.
Insufficient Washing Thorough washing is critical. Increase the number and duration of washes after incubating with the protein and after the antibody steps.
Antibody Cross-Reactivity Ensure your primary and secondary antibodies are not cross-reacting with the lipids or the blocking agent. Run a control membrane with no protein incubated to check for antibody non-specific binding.

Experimental Protocol: Lipid-Protein Overlay Assay

  • Membrane Preparation: Spot 1-2 µL of this compound (and other control lipids) onto a nitrocellulose or PVDF membrane and allow it to dry completely.

  • Blocking:

    • Immerse the membrane in blocking buffer (e.g., 3% fat-free BSA in TBS-T).

    • Incubate for at least 1 hour at room temperature with gentle agitation.

  • Protein Incubation:

    • Dilute your protein of interest to the desired concentration in the blocking buffer.

    • Incubate the membrane with the protein solution overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane 3-5 times for 10 minutes each with TBS-T.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody against your protein of interest (or against a tag on your protein) for 1-2 hours at room temperature.

  • Washing: Wash as in step 4.

  • Secondary Antibody Incubation: Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Final Washes: Wash as in step 4.

  • Detection: Use an enhanced chemiluminescence (ECL) substrate to detect the signal.

G a Spot Lipids onto Membrane b Block Membrane (e.g., 3% Fat-Free BSA in TBS-T) a->b c Incubate with Protein of Interest b->c d Wash (TBS-T) c->d e Incubate with Primary Antibody d->e f Wash (TBS-T) e->f g Incubate with HRP-Secondary Antibody f->g h Final Washes (TBS-T) g->h i Detect with ECL h->i

Lipid-Protein Overlay Assay Workflow.

Quantitative Data Summary

The following tables illustrate how to present data from optimization experiments aimed at reducing non-specific binding.

Table 1: Optimization of Blocking Buffer in Cell Staining

Blocking BufferSignal Intensity (Specific Region)Background Intensity (Non-Specific Region)Signal-to-Noise Ratio
1% BSA in PBS15008001.88
3% BSA in PBS14504003.63
5% Skim Milk in PBS130011001.18
3% BSA + 0.1% Tween-2014003504.00

Data are illustrative arbitrary fluorescence units.

Table 2: Effect of Wash Buffer Stringency in Pull-Down Assay

Wash Buffer NaCl ConcentrationTarget Protein Eluted (ng)Non-Specific Protein Eluted (ng)Purity (%)
150 mM25050033.3
300 mM24020054.5
500 mM2207574.6

Data are illustrative and would be determined by quantitative mass spectrometry or densitometry.

solubility issues of 12:0 N-Biotinyl fatty acid, NHS in aqueous buffers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 12:0 N-Biotinyl fatty acid, NHS (N-biotinyl-dodecanoic acid, NHS ester). This resource provides troubleshooting guidance and answers to frequently asked questions regarding the solubility and use of this reagent in aqueous buffers.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound not dissolving in my aqueous buffer?

A1: this compound is a non-sulfonated N-hydroxysuccinimide (NHS) ester with a 12-carbon fatty acid chain. This long hydrocarbon chain makes the molecule significantly hydrophobic and thus inherently insoluble in aqueous buffers alone.[1][2] To achieve a working solution, it is essential to first dissolve the reagent in a water-miscible organic solvent such as dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) before adding it to your aqueous reaction mixture.[1][3]

Q2: What is the recommended procedure for dissolving this compound?

A2: First, prepare a concentrated stock solution of the this compound in anhydrous DMSO or DMF.[3] For example, you can create a 10-20 mg/mL stock solution.[3] This stock solution can then be added dropwise to your aqueous buffer while vortexing to ensure rapid and even dispersion. The final concentration of the organic solvent in your reaction should be kept to a minimum (typically 0.5-10%) to avoid denaturing your target protein.[4]

Q3: My solution becomes cloudy after adding the DMSO stock of this compound to my buffer. What should I do?

A3: Cloudiness or precipitation indicates that the solubility limit of the reagent in your final aqueous buffer has been exceeded. This can be due to several factors:

  • Final concentration is too high: The fatty acid component of the molecule significantly lowers its aqueous solubility. Try reducing the final concentration of the biotinylation reagent in your reaction.

  • Insufficient organic solvent: While minimizing the organic solvent is important, a certain amount is necessary to maintain solubility. You may need to cautiously increase the percentage of DMSO or DMF in your final reaction volume.

  • Buffer composition: The ionic strength and pH of your buffer can influence the solubility of the reagent.

Q4: What is the optimal pH for reacting this compound with my protein?

A4: The optimal pH for the reaction of an NHS ester with a primary amine (like the side chain of a lysine (B10760008) residue) is between 7.2 and 8.5.[4][5] The rate of the reaction increases with pH. However, the rate of hydrolysis of the NHS ester also increases at higher pH, which can reduce the efficiency of your biotinylation.[4][6]

Q5: Which buffers are compatible with this compound?

A5: It is crucial to use a buffer that is free of primary amines. Buffers such as Tris (tris(hydroxymethyl)aminomethane) and glycine (B1666218) will compete with your target molecule for reaction with the NHS ester, leading to significantly lower labeling efficiency.[5][7] Recommended buffers include phosphate-buffered saline (PBS), HEPES, borate, and carbonate buffers.[4][5]

Q6: How stable is this compound in aqueous solutions?

A6: NHS esters are susceptible to hydrolysis in aqueous environments, a process that competes with the desired amidation reaction.[4] The stability of the NHS ester decreases as the pH increases.[6] It is for this reason that aqueous solutions of the reagent should not be stored and should be prepared immediately before use.[3][8]

Troubleshooting Guide

Issue 1: Low or No Biotinylation Detected

If you are observing low or no signal from your biotinylated molecule, consider the following potential causes and solutions.

Potential CauseRecommended Action
Incomplete Dissolution Ensure the this compound is fully dissolved in anhydrous DMSO or DMF before adding it to the aqueous buffer. Visually inspect the stock solution for any particulate matter.
Reagent Hydrolysis Prepare the stock solution and the final reaction mixture immediately before use.[8] Avoid storing the reagent in an aqueous solution. Ensure the reagent has been stored properly at -20°C in a desiccated environment.[2]
Incorrect Buffer Verify that your reaction buffer does not contain primary amines (e.g., Tris, glycine).[5][7] Switch to a recommended buffer like PBS, HEPES, or borate.
Suboptimal pH Check the pH of your reaction buffer and adjust it to be within the optimal range of 7.2-8.5.[4]
Insufficient Reagent The hydrophobic nature of the fatty acid may lead to the formation of micelles, reducing the effective concentration of the reagent. Consider increasing the molar excess of the this compound to your target molecule.
Low Protein Concentration Labeling reactions with dilute protein solutions may require a greater molar excess of the biotinylation reagent to achieve the desired level of incorporation.[8]

Quantitative Data Summary

The following table summarizes key quantitative data related to the use of NHS esters in aqueous buffers. Note that the presence of the 12:0 fatty acid chain may influence these values.

ParameterValueConditions
Solubility of Biotin-NHS ~0.5 mg/mL1:1 DMSO:PBS (pH 7.2)[3]
Optimal Reaction pH 7.2 - 8.5For reaction with primary amines[4]
Half-life of NHS Ester Hydrolysis 4 - 5 hourspH 7.0, 0°C[4][6]
10 minutespH 8.6, 4°C[4][6]
MinutespH 9[9]

Experimental Protocols

Protocol 1: Preparation of a 10 mg/mL Stock Solution of this compound
  • Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.[8]

  • Add the appropriate volume of anhydrous DMSO or DMF to the vial to achieve a final concentration of 10 mg/mL. For example, to a 10 mg vial, add 1 mL of solvent.

  • Vortex the vial until the reagent is completely dissolved. The solution should be clear and free of any particulates.

  • Use the stock solution immediately. Do not store for later use.

Protocol 2: General Procedure for Protein Biotinylation
  • Prepare your protein in an amine-free buffer (e.g., PBS) at a pH between 7.2 and 8.0.[10] If your protein is in a buffer containing primary amines, it must be exchanged into a suitable buffer through dialysis or a desalting column.[10]

  • The protein concentration should ideally be at least 1 mg/mL.[10]

  • Calculate the required volume of the this compound stock solution to achieve the desired molar excess. A starting point is a 20-fold molar excess of the biotin (B1667282) reagent to the protein.[8]

  • While gently vortexing the protein solution, add the calculated volume of the biotin reagent stock solution dropwise.

  • Incubate the reaction at room temperature for 30-60 minutes or at 4°C for 2 hours.[7]

  • To stop the reaction, add a quenching buffer containing primary amines, such as 1 M Tris-HCl, to a final concentration of 50-100 mM.[7] Incubate for an additional 15-30 minutes.

  • Remove the excess, non-reacted biotin reagent and byproducts by dialysis or using a desalting column.

Visualizations

G Troubleshooting Logic for Poor Solubility start Start: Reagent Precipitation in Aqueous Buffer check_dissolution Was the reagent first dissolved in anhydrous DMSO or DMF? start->check_dissolution check_concentration Is the final concentration of the biotin reagent too high? check_dissolution->check_concentration Yes dissolve_in_dmso Action: Dissolve reagent in anhydrous DMSO/DMF before adding to buffer. check_dissolution->dissolve_in_dmso No check_solvent Is the percentage of organic solvent in the final mix too low? check_concentration->check_solvent No reduce_concentration Action: Lower the final concentration of the biotin reagent. check_concentration->reduce_concentration Yes increase_solvent Action: Cautiously increase the percentage of DMSO/DMF in the final reaction volume. check_solvent->increase_solvent Yes end Outcome: Improved Solubility check_solvent->end No dissolve_in_dmso->end reduce_concentration->end increase_solvent->end

Caption: Troubleshooting workflow for solubility issues.

G Biotinylation Experimental Workflow prep_reagent 1. Prepare fresh stock of This compound in anhydrous DMSO/DMF reaction 3. Add biotin reagent to protein solution and incubate prep_reagent->reaction prep_protein 2. Prepare protein in amine-free buffer (pH 7.2-8.5) prep_protein->reaction quench 4. Quench reaction with Tris or glycine buffer reaction->quench purify 5. Purify biotinylated protein (dialysis or desalting column) quench->purify final_product Biotinylated Protein purify->final_product

Caption: Standard biotinylation experimental workflow.

References

Technical Support Center: Metabolic Labeling with 12:0 N-Biotinyl Fatty Acid, NHS Ester

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for metabolic labeling experiments using 12:0 N-Biotinyl fatty acid, NHS ester. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for common challenges encountered during the experimental workflow.

Frequently Asked Questions (FAQs)

Q1: What is this compound ester, and how does it work for metabolic labeling?

This compound ester is a chemical probe used to study fatty acid metabolism and protein acylation. The molecule consists of a 12-carbon lauric acid backbone, a biotin (B1667282) tag for detection, and an N-hydroxysuccinimide (NHS) ester reactive group. The underlying principle of metabolic labeling is that cells will take up the fatty acid analog and incorporate it into various metabolic pathways, including protein acylation, where fatty acids are attached to proteins as a post-translational modification. The NHS ester is a reactive group that can form stable amide bonds with primary amines, such as those on lysine (B10760008) residues of proteins. However, for metabolic labeling, the fatty acid itself is typically incorporated by cellular enzymes, and the NHS ester may be hydrolyzed before or after cellular uptake. The biotin tag then allows for the detection, visualization, and enrichment of the labeled molecules.

Q2: I am not detecting any signal from my biotin-labeled proteins. What could be the reason?

Several factors could contribute to a lack of signal. One critical consideration is that in some experimental systems, such as with Mycobacterium smegmatis, metabolic labeling with 12:0 N-Biotinyl fatty acid did not result in detectable protein biotinylation. The researchers hypothesized that this could be due to limited intracellular accumulation of the probe or that the biotin moiety was metabolized and cleaved from the fatty acid. Other potential reasons for no signal include suboptimal probe concentration, insufficient incubation time, or issues with the detection reagents.

Q3: What is the optimal concentration of this compound ester to use for labeling?

The optimal concentration can vary significantly depending on the cell type and experimental goals. It is recommended to perform a dose-response experiment to determine the ideal concentration for your specific system. A starting point for similar fatty acid analogs is typically in the range of 10-100 µM. High concentrations may lead to cytotoxicity.

Q4: How can I improve the solubility of this compound ester?

This compound is generally not water-soluble and should be dissolved in an organic solvent like dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) to create a stock solution before being diluted in your cell culture medium. To improve delivery to cells and reduce precipitation, the fatty acid can be complexed with fatty acid-free bovine serum albumin (BSA).

Q5: Can the serum in my cell culture medium interfere with the labeling?

Yes, serum contains albumin and other proteins that can bind to fatty acids, reducing the effective concentration of the probe available to the cells. It is advisable to reduce the serum concentration or use serum-free medium during the labeling period. If serum is necessary for cell viability, consider complexing the fatty acid with fatty acid-free BSA.

Q6: How can I minimize non-specific binding of my detection reagents?

High background can be a common issue in biotin-based detection methods. To reduce non-specific binding of streptavidin or anti-biotin antibodies, ensure adequate blocking of your membrane or cells with a suitable blocking agent (e.g., BSA or non-fat dry milk). Additionally, endogenous biotin in cells can lead to background signal; using an endogenous biotin blocking kit may be necessary.

Troubleshooting Guide

This guide provides a structured approach to resolving common issues encountered during metabolic labeling with this compound ester.

Problem Potential Cause Recommended Solution
No/Low Signal Inefficient cellular uptake of the probe. Optimize incubation time and concentration. Consider using a fatty acid-free BSA complex to enhance delivery.
Metabolism of the biotin moiety. This has been observed in some systems. Consider using an alternative probe with a more stable tag, such as an alkyne- or azide-modified fatty acid for click chemistry-based detection.
Suboptimal probe concentration. Perform a titration experiment to determine the optimal concentration (e.g., 10-100 µM).
Insufficient incubation time. Extend the labeling period to allow for sufficient incorporation. Typical incubation times for metabolic labeling range from 4 to 24 hours.
Issues with detection reagents. Ensure your streptavidin-conjugate or anti-biotin antibody is active and used at the recommended dilution. Include a positive control for biotin detection.
High Background Non-specific binding of streptavidin/antibody. Use a robust blocking buffer (e.g., 5% BSA or non-fat milk in TBST) for at least 1 hour. Increase the number and duration of wash steps.
Endogenous biotin. Pre-incubate your sample with an endogenous biotin blocking kit containing avidin (B1170675) and biotin.
Probe precipitation. Ensure the probe is fully dissolved in the culture medium. Prepare the fatty acid-BSA complex to improve solubility.
Cell Death/Toxicity High concentration of the fatty acid probe. Reduce the concentration of the this compound ester. Perform a cytotoxicity assay (e.g., MTT or LDH assay) to determine the tolerated concentration.
High concentration of the organic solvent (e.g., DMSO). Ensure the final concentration of the solvent in the culture medium is low (typically <0.5%).

Experimental Protocol: Metabolic Labeling of Mammalian Cells

This protocol provides a general workflow for metabolic labeling of adherent mammalian cells. Optimization of concentrations and incubation times for your specific cell line is recommended.

Materials:

  • This compound ester

  • Anhydrous Dimethyl sulfoxide (DMSO)

  • Fatty acid-free Bovine Serum Albumin (BSA)

  • Phosphate-Buffered Saline (PBS)

  • Cell culture medium (consider serum-free or low-serum)

  • Adherent mammalian cells of interest

  • Lysis buffer (e.g., RIPA buffer with protease inhibitors)

  • Streptavidin-HRP or fluorescently tagged streptavidin for detection

  • SDS-PAGE and Western blotting reagents

Procedure:

  • Preparation of the Labeling Medium: a. Prepare a 10 mM stock solution of this compound ester in anhydrous DMSO. b. To prepare a 5X fatty acid-BSA complex, warm a 1% fatty acid-free BSA solution in PBS to 37°C. c. Add the fatty acid stock solution to the warm BSA solution dropwise while vortexing to achieve the desired 5X concentration (e.g., 250 µM for a final concentration of 50 µM). d. Incubate the fatty acid-BSA complex at 37°C for 30 minutes. e. Sterilize the complex by passing it through a 0.22 µm filter.

  • Cell Labeling: a. Plate cells and grow to the desired confluency (typically 70-80%). b. Wash the cells once with warm PBS. c. Replace the growth medium with fresh, pre-warmed culture medium (consider serum-free or reduced serum). d. Add the 5X fatty acid-BSA complex to the culture medium to achieve the desired final concentration. e. Incubate the cells for the desired labeling period (e.g., 4-24 hours) at 37°C in a CO2 incubator.

  • Cell Lysis and Protein Quantification: a. After incubation, wash the cells twice with ice-cold PBS. b. Lyse the cells in an appropriate lysis buffer containing protease inhibitors. c. Scrape the cells, collect the lysate, and clarify by centrifugation. d. Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA assay).

  • Detection of Biotinylated Proteins: a. Separate the protein lysate by SDS-PAGE. b. Transfer the proteins to a nitrocellulose or PVDF membrane. c. Block the membrane with a suitable blocking buffer for at least 1 hour at room temperature. d. Incubate the membrane with a streptavidin-HRP conjugate or a fluorescently tagged streptavidin at the recommended dilution. e. Wash the membrane extensively. f. Detect the signal using an appropriate method (e.g., chemiluminescence or fluorescence imaging).

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Probe Preparation cluster_labeling Cell Culture and Labeling cluster_analysis Analysis prep1 Dissolve 12:0 N-Biotinyl fatty acid, NHS in DMSO prep2 Prepare Fatty Acid-BSA Complex prep1->prep2 Complexation label2 Incubate with Labeling Medium prep2->label2 label1 Plate and Culture Cells label1->label2 Add Probe analysis1 Cell Lysis label2->analysis1 analysis2 SDS-PAGE and Western Blot analysis1->analysis2 analysis3 Detection with Streptavidin analysis2->analysis3

Caption: Experimental workflow for metabolic labeling with this compound.

Signaling Pathway Example: Fatty Acid Metabolism

signaling_pathway cluster_uptake Cellular Uptake cluster_metabolism Intracellular Metabolism uptake 12:0 N-Biotinyl Fatty Acid (extracellular) transporter Fatty Acid Transporter uptake->transporter Binding intracellular_fa Intracellular Biotinyl-CoA transporter->intracellular_fa Transport acylation Protein Acylation (e.g., Palmitoylation) intracellular_fa->acylation lipid_synthesis Lipid Synthesis (e.g., Phospholipids, Triglycerides) intracellular_fa->lipid_synthesis beta_oxidation Beta-Oxidation intracellular_fa->beta_oxidation

Caption: Potential metabolic fates of 12:0 N-Biotinyl fatty acid within a cell.

Troubleshooting Logic Diagram

troubleshooting_logic start Experiment Start no_signal No or Low Signal? start->no_signal high_bg High Background? no_signal->high_bg No check_probe Check Probe Concentration & Time no_signal->check_probe Yes toxicity Cell Toxicity? high_bg->toxicity No improve_blocking Improve Blocking & Washing high_bg->improve_blocking Yes reduce_conc Reduce Probe Concentration toxicity->reduce_conc Yes end Successful Labeling toxicity->end No check_detection Check Detection Reagents check_probe->check_detection consider_alt Consider Alternative Probe (e.g., Click Chemistry) check_detection->consider_alt block_endogenous Block Endogenous Biotin improve_blocking->block_endogenous check_dmso Check DMSO Concentration reduce_conc->check_dmso

Caption: A decision tree for troubleshooting common metabolic labeling issues.

impact of pH on 12:0 N-Biotinyl fatty acid, NHS labeling efficiency

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the impact of pH on the labeling efficiency of 12:0 N-Biotinyl fatty acid, NHS ester. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to help you optimize your conjugation experiments.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for reacting this compound ester with a primary amine?

The optimal pH for the reaction between an N-hydroxysuccinimide (NHS) ester and a primary amine is in the range of 7.2 to 9.0.[1] For most protein labeling applications, a pH of 8.3-8.5 is considered optimal to achieve a high labeling efficiency.[2]

Q2: How does pH affect the labeling reaction?

The pH of the reaction buffer is a critical factor that influences two competing reactions:

  • Amine Reactivity: The reactive species is the unprotonated primary amine. At a pH below 7, the amine group is predominantly protonated (-NH3+), making it a poor nucleophile and significantly reducing the reaction rate. As the pH increases, more amine groups become deprotonated and available for reaction.

  • NHS Ester Hydrolysis: NHS esters are susceptible to hydrolysis, where the ester is cleaved by water, rendering it inactive. The rate of this hydrolysis reaction increases significantly at higher pH values.[3]

Therefore, the optimal pH is a trade-off to maximize the availability of reactive amines while minimizing the hydrolysis of the NHS ester.

Q3: Which buffers are recommended for the labeling reaction?

Phosphate (B84403), carbonate-bicarbonate, HEPES, and borate (B1201080) buffers are commonly used for NHS ester reactions within the recommended pH range of 7.2 to 8.5.[1] A 0.1 M sodium bicarbonate or 0.1 M sodium phosphate buffer at a pH of 8.3-8.5 is a good starting point.[2]

Q4: Are there any buffers I should avoid?

Yes, you should avoid buffers that contain primary amines, such as Tris (tris(hydroxymethyl)aminomethane) and glycine. These buffers will compete with your target molecule for reaction with the NHS ester, which will significantly lower your labeling efficiency.[4]

Q5: How should I prepare and handle the this compound ester?

This compound ester is sensitive to moisture. It should be stored at -20°C in a desiccated environment. Before use, allow the vial to equilibrate to room temperature before opening to prevent condensation. It is recommended to dissolve the reagent in an anhydrous organic solvent like dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) immediately before use. Aqueous solutions of the NHS ester are not stable and should be used promptly.[5]

Troubleshooting Guide

Issue: Low or no labeling efficiency.

This is a common issue that can be attributed to several factors. Follow this guide to troubleshoot the problem.

Potential Cause Recommended Action
Incorrect Buffer pH Verify the pH of your reaction buffer using a calibrated pH meter. Ensure it is within the optimal range of 7.2-8.5. For many applications, a pH of 8.3 is ideal.
Presence of Competing Amines Ensure your reaction buffer is free of primary amines (e.g., Tris, glycine). If your sample is in an incompatible buffer, perform a buffer exchange using dialysis or a desalting column before the labeling reaction.
Hydrolysis of NHS Ester Prepare the this compound ester solution in anhydrous DMSO or DMF immediately before use. Avoid storing the reagent in aqueous solutions. Consider performing the reaction at a lower temperature (e.g., 4°C) for a longer duration to minimize hydrolysis.
Inactive NHS Ester Reagent The NHS ester may have hydrolyzed due to improper storage. Use a fresh vial of the reagent. To test for activity, you can perform a small-scale control reaction with a known amine-containing compound.
Low Reactant Concentration The competing hydrolysis reaction is more pronounced in dilute solutions. If possible, increase the concentration of your target molecule and the molar excess of the this compound ester.
Inaccessible Amine Groups The primary amines on your target molecule may be sterically hindered or buried within its three-dimensional structure. You can try denaturing the protein (if permissible for your application) or using a longer spacer arm on the biotinylation reagent.

Quantitative Data on the Impact of pH

The efficiency of NHS ester labeling is highly dependent on the pH of the reaction buffer. The following table summarizes the effect of pH on the molar incorporation of a biotin (B1667282) label onto an antibody. The molar incorporation represents the average number of biotin molecules conjugated to each antibody molecule.

Reaction pH Molar Incorporation (moles of Biotin / mole of IgG)
4.0~0.5
5.0~1.0
6.0~2.5
7.0~4.0
8.0~6.5
9.0~5.0
Data adapted from "Optimizing the labeling of proteins", Molecular Devices. The data shows a clear trend of increasing labeling efficiency up to pH 8.0, after which the efficiency begins to decrease, likely due to the increased rate of NHS ester hydrolysis.[2]

Detailed Experimental Protocol

This protocol provides a general guideline for the biotinylation of a protein with this compound ester. The molar excess of the biotinylation reagent and the reaction conditions may need to be optimized for your specific application.

Materials:

  • Protein to be labeled in an amine-free buffer (e.g., Phosphate Buffered Saline, PBS)

  • This compound ester

  • Reaction Buffer: 0.1 M sodium bicarbonate, pH 8.3

  • Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Desalting column or dialysis cassette for purification

Procedure:

  • Prepare the Protein Solution:

    • Ensure your protein is in an amine-free buffer. If not, perform a buffer exchange into the Reaction Buffer.

    • Adjust the protein concentration to 1-10 mg/mL in the Reaction Buffer.

  • Prepare the this compound ester Solution:

    • Allow the vial of this compound ester to warm to room temperature before opening.

    • Immediately before use, dissolve the required amount of the reagent in anhydrous DMSO or DMF to prepare a 10 mM stock solution.

  • Biotinylation Reaction:

    • Calculate the volume of the 10 mM stock solution needed to achieve the desired molar excess of the biotinylation reagent over the protein. A 10- to 20-fold molar excess is a common starting point.

    • Add the calculated volume of the this compound ester solution to the protein solution while gently vortexing.

    • Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C.

  • Quench the Reaction:

    • Stop the reaction by adding the Quenching Buffer to a final concentration of 50-100 mM.

    • Incubate for 30 minutes at room temperature to quench any unreacted NHS ester.

  • Purification:

    • Remove the excess, unreacted this compound ester and by-products by gel filtration using a desalting column or by dialysis against a suitable storage buffer (e.g., PBS).

Visualizations

Chemical Reaction of NHS Ester with a Primary Amine cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_products Products Amine Primary Amine (on target molecule) Amide_Bond Stable Amide Bond (Biotinylated Molecule) Amine->Amide_Bond Nucleophilic Attack NHS_Ester This compound Ester NHS_Ester->Amide_Bond NHS_byproduct N-Hydroxysuccinimide (By-product) NHS_Ester->NHS_byproduct Leaving Group pH pH 7.2 - 9.0 (Optimal: 8.3-8.5) pH->Amine Deprotonates

Caption: NHS ester reaction with a primary amine.

Experimental Workflow for Biotinylation A 1. Prepare Protein Solution (Amine-free buffer, pH 8.3) C 3. Mix and Incubate (1-2h at RT or overnight at 4°C) A->C B 2. Prepare NHS Ester Solution (Anhydrous DMSO/DMF) B->C D 4. Quench Reaction (Tris or Glycine buffer) C->D E 5. Purify Conjugate (Desalting column or Dialysis) D->E F Biotinylated Product E->F

Caption: Standard experimental workflow for protein biotinylation.

Troubleshooting Low Labeling Efficiency Start Low Labeling Efficiency Check_pH Is buffer pH optimal (7.2-8.5)? Start->Check_pH Check_Amine Is buffer amine-free? Check_pH->Check_Amine Yes Failure Consider alternative strategies Check_pH->Failure No, adjust pH Check_Reagent Is NHS ester fresh and prepared correctly? Check_Amine->Check_Reagent Yes Check_Amine->Failure No, perform buffer exchange Check_Concentration Are reactant concentrations adequate? Check_Reagent->Check_Concentration Yes Check_Reagent->Failure No, use fresh reagent Success Labeling Successful Check_Concentration->Success Yes Check_Concentration->Failure No, increase concentrations

Caption: Troubleshooting decision tree for low labeling efficiency.

References

Technical Support Center: Quenching Unreacted 12:0 N-Biotinyl Fatty Acid, NHS in Experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered when quenching unreacted 12:0 N-Biotinyl fatty acid, N-hydroxysuccinimide (NHS) ester in your experiments.

Frequently Asked Questions (FAQs)

Q1: Why is it necessary to quench the unreacted N-Biotinyl fatty acid, NHS ester?

A1: Quenching is a critical step to stop the biotinylation reaction and deactivate any excess, unreacted NHS ester.[1] Failure to quench can lead to several downstream issues, including:

  • Non-specific binding: The unreacted NHS ester can continue to react with primary amines in your sample, leading to high background signals and false positives in assays like ELISAs, Western blots, and flow cytometry.[2]

  • Inaccurate quantification: Uncontrolled labeling can result in inconsistent biotin (B1667282) incorporation, making it difficult to accurately quantify your target molecule.

  • Altered protein function: If the unreacted NHS ester modifies critical amine residues on non-target proteins, it could alter their function and lead to misleading experimental results.[3]

Q2: What are the most common quenching agents for NHS ester reactions?

A2: The most common quenching agents are small molecules containing primary amines that rapidly react with the remaining NHS esters. These include:

  • Tris(hydroxymethyl)aminomethane (Tris): A widely used buffer that can also serve as an effective quenching agent.[4][5]

  • Glycine (B1666218): A simple amino acid that efficiently quenches NHS ester reactions.[4][5]

  • Hydroxylamine: Another effective quenching reagent.[6]

  • Ethanolamine: Also used to stop the reaction.[5]

Q3: How do I choose the right quenching agent for my experiment?

A3: The choice of quenching agent depends on your specific application and downstream analysis.

  • Tris and Glycine are the most common and generally suitable for most applications. They are readily available and effective at stopping the reaction.[4][5]

  • Hydroxylamine can also be used and is sometimes employed to cleave certain less stable bonds that may form as side reactions, though its efficiency in quenching the primary amine reaction compared to Tris or glycine is not as well-documented in a head-to-head comparison.[6]

Q4: Can the quenching agent affect the stability of my biotinylated protein?

A4: The amide bond formed between the biotin NHS ester and a primary amine on the protein is generally very stable.[7] The quenching process itself, when performed correctly with common quenching agents like Tris or glycine, is not expected to significantly impact the stability of this bond. However, factors in the sample matrix, such as enzymes in plasma, may affect long-term stability.[8][9] It is always good practice to store your biotinylated protein in a suitable buffer at the recommended temperature to ensure its stability.[10]

Troubleshooting Guides

Issue 1: High Background or Non-Specific Signal in Downstream Assays
Potential Cause Recommended Action Citation
Incomplete Quenching Ensure the quenching agent is added at a sufficient final concentration (typically 20-100 mM). Increase the incubation time for the quenching step (15-30 minutes at room temperature is a good starting point).[1][4]
Hydrolyzed Biotin Reagent The unreacted, hydrolyzed biotin can non-specifically bind to proteins. Ensure your biotinylated protein is purified after quenching using methods like dialysis or size-exclusion chromatography to remove all small molecules.[2]
Incompatible Assay Buffers If your assay buffer contains primary amines, it could react with any residual unquenched NHS ester. Ensure all downstream buffers are free of primary amines.[4]
Issue 2: Low or No Signal from the Biotinylated Molecule
Potential Cause Recommended Action Citation
Inefficient Biotinylation Before troubleshooting quenching, confirm that your initial biotinylation was successful. This could be due to suboptimal pH, inactive NHS ester, or the presence of primary amines in your reaction buffer.[11]
Loss of Protein During Purification Ensure your purification method (e.g., dialysis, desalting column) is appropriate for your protein size and that you are not losing your biotinylated protein during this step.[12]
Quenching Agent Interference While unlikely to be the primary cause of complete signal loss, ensure residual quenching agent is removed before downstream steps where it might interfere.[13]

Quantitative Data Summary

While direct head-to-head comparisons of quenching efficiency are not extensively published, the following tables provide typical parameters for common quenching agents and the stability of the resulting amide bond.

Table 1: Common Quenching Agents for NHS Ester Reactions

Quenching AgentTypical Final ConcentrationTypical Incubation TimeTypical TemperatureCitations
Tris 20 - 100 mM15 - 30 minutesRoom Temperature[4][5][14]
Glycine 20 - 100 mM15 - 30 minutesRoom Temperature[4][5][14]
Hydroxylamine 10 - 50 mM15 - 30 minutesRoom Temperature[6][15]
Ethanolamine 20 - 50 mM15 - 30 minutesRoom Temperature[5]

Table 2: Stability of the Biotin-Protein Amide Bond

ConditionStabilityNotesCitations
In Buffer (e.g., PBS) HighThe amide bond formed is very stable under typical storage conditions.[7]
In Human Plasma Can be susceptible to cleavageSome studies have shown that enzymes present in plasma can cleave the biotin-protein linkage over time.[8][9]
Long-term Storage (-20°C or -80°C) Generally StableFor long-term storage, it is recommended to store aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.[10]

Experimental Protocols

Key Experiment: Biotinylation of a Protein with 12:0 N-Biotinyl fatty acid, NHS and Quenching

This protocol provides a general workflow. Optimization may be required for your specific protein and experimental goals.

Materials:

  • Protein of interest in an amine-free buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.2-8.0)

  • This compound ester

  • Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M Glycine

  • Purification column (e.g., size-exclusion chromatography) or dialysis equipment

Procedure:

  • Prepare Protein Solution:

    • Ensure your protein solution is in an amine-free buffer. If your current buffer contains primary amines (like Tris or glycine), perform a buffer exchange into PBS or a similar buffer.

    • Adjust the protein concentration to 1-10 mg/mL.

  • Prepare NHS Ester Stock Solution:

    • Immediately before use, dissolve the this compound ester in a small amount of anhydrous DMSO or DMF to create a concentrated stock solution (e.g., 10 mg/mL).[14]

  • Biotinylation Reaction:

    • Add the desired molar excess of the NHS ester stock solution to the protein solution while gently vortexing. A common starting point is a 10- to 20-fold molar excess.[14]

    • Incubate the reaction at room temperature for 1-4 hours or overnight at 4°C.[14]

  • Quenching:

    • Add the quenching buffer (1 M Tris-HCl, pH 8.0 or 1 M Glycine) to a final concentration of 20-50 mM.[14]

    • Incubate for 15-30 minutes at room temperature to ensure all unreacted NHS ester is deactivated.[14]

  • Purification:

    • Remove the excess, unreacted biotin, and quenching agent from the biotinylated protein using a size-exclusion chromatography column or dialysis.

  • Storage:

    • Store the purified biotinylated protein at 4°C for short-term use or at -20°C or -80°C in aliquots for long-term storage.[10]

Visualizations

Quenching_Mechanism cluster_reaction Quenching Reaction Unreacted_Biotin_NHS Unreacted This compound Inactive_Complex Inactive Biotin-Amide Complex Unreacted_Biotin_NHS->Inactive_Complex Reaction NHS N-Hydroxysuccinimide (Leaving Group) Unreacted_Biotin_NHS->NHS Quenching_Agent Quenching Agent (e.g., Tris, Glycine) (Primary Amine) Quenching_Agent->Inactive_Complex Reacts with

Caption: Mechanism of quenching unreacted NHS ester.

Experimental_Workflow A 1. Prepare Protein in Amine-Free Buffer C 3. Biotinylation Reaction (Incubate) A->C B 2. Prepare NHS-Biotin Stock Solution B->C D 4. Quench Reaction (Add Tris or Glycine) C->D E 5. Purify Biotinylated Protein (e.g., SEC) D->E F 6. Downstream Application E->F

Caption: Experimental workflow for biotinylation and quenching.

References

Validation & Comparative

Confirming 12:0 N-Biotinyl Fatty Acid NHS Labeling by Mass Spectrometry: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise covalent modification of proteins and peptides is a cornerstone of many analytical and therapeutic applications. N-hydroxysuccinimide (NHS) esters are widely used reagents for labeling primary amines on biomolecules. This guide provides a comparative analysis of 12:0 N-Biotinyl fatty acid, NHS ester, a lipophilic biotinylation reagent, with more conventional hydrophilic biotin-NHS esters. We present supporting experimental data from published literature and detailed protocols to aid in the confirmation of successful labeling by mass spectrometry.

Performance Comparison of Biotinylation Reagents

The choice of biotinylation reagent can significantly impact labeling efficiency, solubility of the labeled product, and its subsequent analysis. Here, we compare the properties and performance of this compound ester with a standard hydrophilic biotin-NHS reagent.

FeatureThis compound EsterStandard Biotin-NHS EsterReference
Molecular Formula C26H42N4O6SC14H19N3O3S[1][2][3]
Molecular Weight 538.70 g/mol 341.38 g/mol [1][2][3]
CAS Number 216453-50-835013-72-0[1][2][3][4]
Solubility Soluble in organic solvents (DMSO, DMF)Generally water-soluble[5]
Labeling Efficiency Not explicitly reported, may be lower in purely aqueous buffers due to lipophilicity~76% (on HeLa peptides)[6]
Mass Shift upon Labeling +423.29 Da (C22H39N3O4S)+226.08 Da (C10H13N2O2S)Calculated

Experimental Protocols

Protocol 1: Labeling of Angiotensin I with this compound Ester

This protocol describes the labeling of the standard peptide Angiotensin I with this compound ester.

Materials:

  • Angiotensin I (MW: 1296.5 g/mol )

  • This compound ester (MW: 538.7 g/mol )[1][2][3]

  • Anhydrous Dimethylformamide (DMF) or Dimethylsulfoxide (DMSO)

  • 0.1 M Sodium bicarbonate buffer, pH 8.3-8.5

  • Quenching solution: 1 M Tris-HCl, pH 8.0 or 1 M hydroxylamine, pH 8.5

  • C18 desalting column

  • Mass spectrometer

Procedure:

  • Reagent Preparation:

    • Dissolve Angiotensin I in 0.1 M sodium bicarbonate buffer to a final concentration of 1-10 mg/mL.[7]

    • Immediately before use, dissolve this compound ester in a minimal amount of anhydrous DMF or DMSO.[7]

  • Labeling Reaction:

    • Add a 5- to 20-fold molar excess of the dissolved biotinylating reagent to the Angiotensin I solution.[8]

    • Incubate the reaction mixture for 1-2 hours at room temperature.

  • Quenching:

    • Stop the reaction by adding the quenching solution to a final concentration of 50 mM.

    • Incubate for 15-30 minutes at room temperature.

  • Purification:

    • Remove excess, unreacted labeling reagent and byproducts by desalting the sample using a C18 column.

  • Mass Spectrometry Analysis:

    • Analyze the purified, labeled peptide by LC-MS/MS.

Protocol 2: Mass Spectrometry Analysis of Biotinylated Peptides

This protocol outlines a general procedure for the analysis of biotinylated peptides by LC-MS/MS.[9]

Instrumentation:

  • High-resolution mass spectrometer (e.g., Orbitrap) coupled to a nano-liquid chromatography system.

LC-MS/MS Parameters:

  • Chromatography:

    • Use a C18 analytical column.

    • Employ a gradient of acetonitrile (B52724) in 0.1% formic acid to separate the peptides. Due to the lipophilic nature of the 12:0 N-Biotinyl fatty acid, a shallower gradient may be required to ensure proper elution of the labeled peptide.[6]

  • Mass Spectrometry:

    • Acquire data in a data-dependent acquisition (DDA) mode.

    • MS1 Scan: Scan a mass range of m/z 400-1800.

    • MS2 Scan (HCD): Isolate and fragment the most intense precursor ions.

    • Database Search: Search the acquired MS/MS spectra against a relevant protein database, specifying the mass of the biotinyl fatty acid modification on lysine (B10760008) residues and the N-terminus.

Confirmation of Labeling by Mass Spectrometry

Successful labeling of a peptide with this compound ester can be confirmed by observing a specific mass shift in the MS1 spectrum and characteristic fragment ions in the MS/MS spectrum.

Expected Mass Shift

The covalent attachment of the 12:0 N-Biotinyl fatty acid moiety to a primary amine results in a mass increase of 423.29 Da . This is calculated by subtracting the mass of the NHS group (C4H4NO2, 98.02 Da) from the total mass of the reagent and adding the mass of the remaining biotinyl fatty acid to the peptide.

For Angiotensin I (MW: 1296.5 Da), the expected mass of the singly labeled peptide would be approximately 1719.79 Da .

Fragmentation Pattern in MS/MS

Upon collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD), biotinylated peptides typically yield characteristic fragment ions. While specific data for the 12:0 N-Biotinyl fatty acid is not widely published, we can anticipate the following based on the fragmentation of other biotinylated molecules:

  • Signature ions of the biotin (B1667282) moiety: Fragments corresponding to the biotin structure itself are often observed.

  • Neutral loss of the fatty acid chain: The dodecanoic acid portion of the label may be lost as a neutral fragment.

  • b- and y-type ions: The peptide backbone will fragment to produce b- and y-type ions. The presence of these ions containing the mass of the modification will confirm the site of labeling.[2]

Visualizing the Workflow and Comparison

experimental_workflow cluster_prep Sample Preparation cluster_reaction Labeling Reaction cluster_analysis Analysis peptide Angiotensin I Peptide dissolve_peptide Dissolve Peptide in Bicarbonate Buffer (pH 8.3-8.5) peptide->dissolve_peptide reagent This compound Ester dissolve_reagent Dissolve Reagent in DMSO/DMF reagent->dissolve_reagent mix Mix and Incubate (1-2h, RT) dissolve_peptide->mix dissolve_reagent->mix quench Quench Reaction mix->quench purify Purify (C18 Desalting) quench->purify lcms LC-MS/MS Analysis purify->lcms data_analysis Data Analysis (Mass Shift & Fragmentation) lcms->data_analysis

Caption: Experimental workflow for NHS labeling and mass spectrometry analysis.

reagent_comparison cluster_fatty_acid This compound cluster_standard Standard Biotin-NHS reagent_choice Choice of Biotinylation Reagent lipophilic Lipophilic (Membrane Permeable) reagent_choice->lipophilic hydrophilic Hydrophilic (Water-Soluble) reagent_choice->hydrophilic organic_solvent Requires Organic Solvent (DMSO/DMF) lipophilic->organic_solvent larger_mass Larger Mass Shift (+423.29 Da) organic_solvent->larger_mass aqueous_buffer Soluble in Aqueous Buffer hydrophilic->aqueous_buffer smaller_mass Smaller Mass Shift (+226.08 Da) aqueous_buffer->smaller_mass

Caption: Comparison of lipophilic vs. hydrophilic biotin-NHS reagents.

References

A Comparative Guide to Validating Protein Biotinylation: Featuring 12:0 N-Biotinyl Fatty Acid, NHS and SDS-PAGE Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of methods for validating protein biotinylation, with a special focus on the use of 12:0 N-Biotinyl fatty acid, NHS. We will explore the principles of this labeling technique and provide a detailed, objective comparison with alternative biotinylation reagents. Furthermore, this guide offers step-by-step experimental protocols and presents supporting data to aid in the selection of the most appropriate methods for your research needs.

Introduction to Protein Biotinylation

Biotinylation is the process of covalently attaching biotin (B1667282) to a protein or other macromolecule. This technique is widely used in life sciences due to the extraordinarily strong and specific interaction between biotin (Vitamin B7) and the proteins avidin (B1170675) and streptavidin. This high-affinity interaction forms the basis for numerous applications, including protein purification, immunoassays, and the study of protein-protein interactions.

N-hydroxysuccinimide (NHS) esters of biotin are among the most common reagents for protein biotinylation. These reagents react with primary amines (-NH2), such as the side chain of lysine (B10760008) residues and the N-terminus of polypeptides, to form stable amide bonds. The choice of a specific biotinylation reagent can significantly impact the outcome of an experiment, with factors such as spacer arm length, solubility, and cell permeability playing crucial roles.

Comparison of Biotinylation Reagents

The selection of an appropriate biotinylation reagent is critical for successful protein labeling. Here, we compare this compound with other commonly used NHS-biotin reagents.

FeatureThis compoundNHS-BiotinSulfo-NHS-BiotinNHS-LC-BiotinSulfo-NHS-LC-Biotin
Structure Biotin linked to a 12-carbon fatty acid with an NHS esterBiotin with a short spacer arm and an NHS esterWater-soluble version of NHS-BiotinBiotin with a long-chain spacer arm and an NHS esterWater-soluble version of NHS-LC-Biotin
Spacer Arm Length Long (due to the fatty acid chain)13.5 Å13.5 Å22.4 Å22.4 Å
Solubility Soluble in organic solvents (e.g., DMSO, DMF)Soluble in organic solventsWater-solubleSoluble in organic solventsWater-soluble
Cell Permeability PermeablePermeableImpermeablePermeableImpermeable
Primary Application Labeling of proteins, particularly those in lipid environments. May be less efficient for soluble proteins.General intracellular protein labeling.Cell surface protein labeling.General intracellular protein labeling where steric hindrance is a concern.Cell surface protein labeling where steric hindrance is a concern.
Reported Efficiency Can exhibit lower incorporation rates in some biological systems.[1]Generally high for proteins with accessible primary amines.High for cell surface proteins.Often higher than short-arm versions due to reduced steric hindrance.High for cell surface proteins, with reduced steric hindrance.

Validating Protein Biotinylation using SDS-PAGE

Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE) is a fundamental technique for separating proteins based on their molecular weight. It is a cornerstone for validating the success of a biotinylation reaction. Several SDS-PAGE-based methods can be employed:

  • Direct Molecular Weight Shift Analysis: The covalent attachment of biotin adds to the molecular weight of the target protein. However, the mass of a single biotin molecule (244.3 Da) is often too small to cause a discernible shift on a standard SDS-PAGE gel, making this method unreliable for confirming biotinylation.

  • Streptavidin Gel-Shift Assay: This is a highly effective method for confirming biotinylation.[2][3][4] By incubating the biotinylated protein with streptavidin, a tetrameric protein with a high affinity for biotin, a large, stable complex is formed. The significant increase in molecular weight results in a clear and easily detectable "shift" to a higher position on the SDS-PAGE gel.[2][3][4]

  • Western Blotting: This is the most sensitive method for detecting biotinylated proteins. After separating the proteins by SDS-PAGE, they are transferred to a membrane (e.g., PVDF or nitrocellulose). The biotinylated protein can then be detected using streptavidin conjugated to an enzyme, such as Horseradish Peroxidase (HRP), which generates a chemiluminescent or colorimetric signal upon the addition of a substrate.[5][6][7]

Experimental Protocols

Protein Biotinylation with this compound

This protocol provides a general guideline for the biotinylation of a purified protein in solution. Optimal conditions may need to be determined empirically for each specific protein.

Materials:

  • Purified protein in an amine-free buffer (e.g., PBS, pH 7.2-8.0)

  • This compound (stored at -20°C, desiccated)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0, or 1 M glycine)

  • Desalting column or dialysis tubing for removal of excess biotin

Procedure:

  • Prepare Protein Solution: Dissolve the protein to be biotinylated in an amine-free buffer at a concentration of 1-10 mg/mL.

  • Prepare Biotinylation Reagent Stock Solution: Immediately before use, dissolve the this compound in DMF or DMSO to a concentration of 10-20 mg/mL.

  • Biotinylation Reaction: Add a 10- to 50-fold molar excess of the biotinylation reagent stock solution to the protein solution. The optimal molar ratio should be determined experimentally.

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature with gentle mixing.

  • Quench Reaction: Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM. Incubate for 15-30 minutes at room temperature.

  • Remove Excess Biotin: Separate the biotinylated protein from unreacted biotin using a desalting column or by dialysis against an appropriate buffer.

Streptavidin Gel-Shift Assay

Materials:

  • Biotinylated protein sample

  • Non-biotinylated protein control

  • Streptavidin

  • SDS-PAGE loading buffer

  • SDS-PAGE gel and electrophoresis apparatus

  • Coomassie Brilliant Blue or other protein stain

Procedure:

  • Prepare Samples: In separate microcentrifuge tubes, prepare the following reactions:

    • Sample 1 (Biotinylated + Streptavidin): Mix your biotinylated protein with a molar excess of streptavidin (a 1:4 molar ratio of biotinylated protein to streptavidin is a good starting point).

    • Sample 2 (Biotinylated only): Your biotinylated protein without streptavidin.

    • Sample 3 (Non-biotinylated + Streptavidin): A non-biotinylated control protein mixed with streptavidin.

  • Incubation: Incubate the samples at room temperature for 15-30 minutes to allow for complex formation.

  • Add Loading Buffer: Add SDS-PAGE loading buffer to each sample. Do NOT boil the samples containing streptavidin, as this can disrupt the biotin-streptavidin interaction.

  • SDS-PAGE: Load the samples onto an SDS-PAGE gel and run the electrophoresis according to standard procedures.

  • Stain and Visualize: Stain the gel with Coomassie Brilliant Blue and visualize the bands. A successful biotinylation will be indicated by a high molecular weight band (the protein-streptavidin complex) in Sample 1 that is absent in the other lanes.

Western Blotting for Biotinylated Proteins

Materials:

  • Biotinylated protein sample

  • SDS-PAGE gel and electrophoresis apparatus

  • Transfer apparatus and membranes (PVDF or nitrocellulose)

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Streptavidin-HRP conjugate

  • Chemiluminescent or colorimetric HRP substrate

  • Imaging system

Procedure:

  • SDS-PAGE and Transfer: Separate the biotinylated protein sample by SDS-PAGE and transfer the proteins to a membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific binding.

  • Streptavidin-HRP Incubation: Incubate the membrane with a diluted solution of streptavidin-HRP in blocking buffer for 1 hour at room temperature. The optimal dilution should be determined empirically.

  • Washing: Wash the membrane several times with a wash buffer (e.g., TBST) to remove unbound streptavidin-HRP.

  • Detection: Add the HRP substrate to the membrane and detect the signal using an appropriate imaging system. A band corresponding to the molecular weight of your protein of interest confirms successful biotinylation.

Visualizing Experimental Workflows and Applications

Workflow for Validating Protein Biotinylation

G cluster_biotinylation Protein Biotinylation cluster_validation Validation by SDS-PAGE cluster_detection Detection protein Purified Protein biotinylated_protein Biotinylated Protein protein->biotinylated_protein Reaction reagent This compound reagent->biotinylated_protein sds_page SDS-PAGE Separation biotinylated_protein->sds_page gel_shift Streptavidin Gel-Shift Assay sds_page->gel_shift western_blot Western Blot sds_page->western_blot coomassie Coomassie Staining gel_shift->coomassie streptavidin_hrp Streptavidin-HRP Detection western_blot->streptavidin_hrp

Caption: Workflow for biotinylating a protein and subsequent validation using SDS-PAGE-based methods.

Application in Elucidating Signaling Pathways

Biotinylation is a powerful tool for studying signaling pathways by enabling the identification of protein-protein interactions. A common approach involves creating a "bait" protein fused with a biotin ligase. This fusion protein will biotinylate nearby "prey" proteins. The biotinylated proteins can then be isolated and identified, revealing the interaction network of the bait protein.

G cluster_cell Cellular Environment cluster_analysis Analysis bait Bait Protein-Biotin Ligase Fusion prey1 Prey Protein 1 bait->prey1 Proximity Labeling prey2 Prey Protein 2 bait->prey2 lysis Cell Lysis prey1->lysis prey2->lysis prey3 Prey Protein 3 prey3->lysis pull_down Streptavidin Pull-down lysis->pull_down ms Mass Spectrometry pull_down->ms pathway Signaling Pathway Mapping ms->pathway

Caption: Using proximity biotinylation to identify protein interactions and map signaling pathways.

Conclusion

Validating protein biotinylation is a critical step in ensuring the success of numerous downstream applications. SDS-PAGE, in conjunction with streptavidin gel-shift assays and western blotting, provides robust and reliable methods for this validation. The choice of biotinylation reagent, such as the this compound, should be carefully considered based on the specific properties of the target protein and the experimental goals. While this compound offers a unique tool for labeling proteins in lipophilic environments, its efficiency should be empirically validated and compared with other reagents to ensure optimal results for your research.

References

A Head-to-Head Comparison of Biotinylation Reagents: 12:0 N-Biotinyl Fatty Acid, NHS vs. Other NHS-Biotin Reagents for Protein Labeling

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise and efficient labeling of proteins is a cornerstone of experimental success. Biotinylation, the covalent attachment of biotin (B1667282) to a protein, is a widely used technique for protein detection, purification, and immobilization, leveraging the high-affinity interaction between biotin and streptavidin or avidin. The choice of biotinylating reagent can significantly impact the outcome of an experiment. This guide provides an objective comparison of 12:0 N-Biotinyl fatty acid, NHS, a specialized lipidated biotinylation reagent, with other commonly used NHS-biotin reagents. This comparison delves into their mechanisms of action, key characteristics, and experimental workflows, providing supporting data and detailed protocols to aid in the selection of the most appropriate reagent for your research needs.

Introduction to NHS-Biotin Reagents

N-hydroxysuccinimide (NHS) esters of biotin are among the most popular and effective reagents for labeling proteins and other biomolecules containing primary amines (-NH2). The NHS ester reacts with the primary amino groups found on the N-terminus of a polypeptide chain and on the side chain of lysine (B10760008) residues to form a stable amide bond. This reaction is efficient at a slightly alkaline pH (typically 7.2-8.5).

A variety of NHS-biotin reagents are available, each with distinct properties that make them suitable for different applications. These properties are largely determined by the nature of the spacer arm that links the biotin molecule to the NHS ester.

This compound is a unique biotinylation reagent that incorporates a 12-carbon fatty acid chain as part of its structure. This lipophilic character suggests its potential for applications involving lipid-protein interactions, membrane association, or studies where a hydrophobic spacer is desired.

Other NHS-Biotin Reagents encompass a broad category of molecules that vary in spacer arm length, solubility, and cleavability. Common examples include:

  • NHS-Biotin: The simplest form with a short spacer arm.

  • NHS-LC-Biotin (Long Chain): Contains a longer spacer arm to reduce steric hindrance.

  • Sulfo-NHS-Biotin: A water-soluble version that is membrane-impermeable, making it ideal for labeling cell surface proteins.

  • NHS-SS-Biotin: Features a cleavable disulfide bond in the spacer arm, allowing for the release of the biotinylated molecule.

Mechanism of Action: NHS Ester Reaction

The fundamental reaction mechanism is consistent across all NHS-biotin reagents. The primary amine of the protein acts as a nucleophile, attacking the carbonyl carbon of the NHS ester. This leads to the formation of a stable amide bond and the release of N-hydroxysuccinimide.

NHS_Ester_Reaction cluster_reactants Reactants cluster_products Products Protein Protein-NH₂ Labeled_Protein Protein-NH-CO-Spacer-Biotin Protein->Labeled_Protein Nucleophilic Attack NHS_Biotin Biotin-Spacer-CO-NHS NHS_Biotin->Labeled_Protein NHS N-Hydroxysuccinimide NHS_Biotin->NHS Release

Caption: General reaction mechanism of NHS-biotin with a primary amine on a protein.

Comparative Analysis of NHS-Biotin Reagents

While direct head-to-head quantitative data comparing this compound with other NHS-biotin reagents is limited in the public domain, a comparison can be made based on their chemical structures and the established properties of different spacer arms.

FeatureThis compoundStandard NHS-BiotinNHS-LC-BiotinSulfo-NHS-Biotin
Spacer Arm 12-carbon fatty acid chainShort alkyl chainLong alkyl chainShort alkyl chain with sulfonate group
Solubility Water-insoluble (requires organic solvent like DMSO or DMF)Water-insoluble (requires organic solvent)Water-insoluble (requires organic solvent)Water-soluble
Membrane Permeability Permeable (expected due to lipid nature)PermeablePermeableImpermeable
Primary Application Probing lipid-protein interactions, labeling membrane-associated proteinsGeneral protein biotinylationGeneral protein biotinylation, reducing steric hindranceLabeling of cell surface proteins
Potential Advantages May mimic natural lipid modifications, potential for membrane insertionSimple and cost-effectiveImproved accessibility for avidin/streptavidin bindingNo need for organic solvents, specific for cell surface labeling
Potential Disadvantages Potential for non-specific hydrophobic interactions, requires organic solventCan have steric hindrance issues, requires organic solventRequires organic solventNot suitable for intracellular labeling

Experimental Protocols

The following are generalized protocols for protein biotinylation using NHS-ester reagents. Specific optimization may be required depending on the protein and the specific reagent used.

Protocol 1: General Protein Biotinylation with Water-Insoluble NHS-Biotin Reagents (including this compound)

Materials:

  • Protein to be labeled (1-10 mg/mL in an amine-free buffer like PBS, pH 7.2-8.0)

  • NHS-biotin reagent (e.g., this compound, NHS-Biotin, NHS-LC-Biotin)

  • Anhydrous DMSO or DMF

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 7.5)

  • Desalting column or dialysis cassette for purification

Procedure:

  • Prepare Protein Solution: Dissolve the protein in an amine-free buffer at a suitable concentration.

  • Prepare NHS-Biotin Stock Solution: Immediately before use, dissolve the NHS-biotin reagent in anhydrous DMSO or DMF to a concentration of 10-20 mg/mL.

  • Biotinylation Reaction: Add a 10- to 50-fold molar excess of the NHS-biotin stock solution to the protein solution. The optimal molar ratio should be determined empirically.

  • Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours at 4°C.

  • Quench Reaction: Stop the reaction by adding a quenching buffer to a final concentration of 50-100 mM. Incubate for 15-30 minutes at room temperature.

  • Purification: Remove excess, unreacted biotin by dialysis against PBS or by using a desalting column.

Protocol 2: Cell Surface Protein Biotinylation with Sulfo-NHS-Biotin

Materials:

  • Cells in suspension or adherent cells

  • Ice-cold, amine-free buffer (e.g., PBS, pH 7.2-8.0)

  • Sulfo-NHS-Biotin

  • Quenching buffer (e.g., 100 mM glycine (B1666218) in PBS)

  • Lysis buffer

Procedure:

  • Cell Preparation: Wash cells three times with ice-cold PBS to remove any amine-containing media.

  • Prepare Sulfo-NHS-Biotin Solution: Immediately before use, dissolve Sulfo-NHS-Biotin in ice-cold PBS to the desired concentration (typically 0.25-1 mg/mL).

  • Biotinylation Reaction: Resuspend or cover the cells with the Sulfo-NHS-Biotin solution and incubate for 30 minutes at 4°C with gentle agitation.

  • Quench Reaction: Remove the biotinylation solution and wash the cells once with quenching buffer. Incubate the cells in quenching buffer for 10-15 minutes at 4°C.

  • Cell Lysis: Wash the cells with PBS and then lyse the cells using an appropriate lysis buffer to extract the biotinylated cell surface proteins.

Experimental Workflow Visualization

The following diagram illustrates the key steps in a typical protein biotinylation experiment.

Biotinylation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis Protein_Prep Prepare Protein Solution (amine-free buffer) Biotinylation Incubate Protein with NHS-Biotin Reagent Protein_Prep->Biotinylation Reagent_Prep Prepare NHS-Biotin Stock Solution Reagent_Prep->Biotinylation Quenching Quench Reaction (e.g., Tris or glycine) Biotinylation->Quenching Purification Remove Excess Biotin (Dialysis/Desalting) Quenching->Purification Analysis Downstream Application (e.g., Western Blot, Pulldown) Purification->Analysis

Caption: A generalized workflow for protein biotinylation using NHS-ester reagents.

Conclusion

The choice between this compound and other NHS-biotin reagents is highly dependent on the specific research application. For general-purpose protein labeling, standard or long-chain NHS-biotin reagents are often sufficient and cost-effective. For applications requiring the specific labeling of cell surface proteins, the water-soluble and membrane-impermeable Sulfo-NHS-Biotin is the reagent of choice.

This compound, with its unique lipophilic character, presents an interesting tool for researchers studying lipid-protein interactions, membrane protein dynamics, or for applications where a hydrophobic tether is advantageous. While its performance relative to other NHS-biotin reagents has not been extensively documented in comparative studies, its distinct chemical nature opens up possibilities for novel experimental designs in the fields of cell biology and drug discovery. Researchers should carefully consider the properties of their protein of interest and the goals of their experiment when selecting the most appropriate biotinylation strategy.

A Researcher's Guide to Fatty Acid Analysis: Comparing 12:0 N-Biotinyl Fatty Acid, NHS Chemistry, and Click Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in lipidomics and metabolic studies, the precise analysis of fatty acids is paramount. The choice of analytical technique can significantly impact the quality and reliability of experimental data. This guide provides an objective comparison of three prominent methods for fatty acid analysis: 12:0 N-Biotinyl fatty acid with NHS ester chemistry, general NHS ester-based derivatization, and click chemistry. We will delve into their experimental workflows, compare their performance based on available data, and provide detailed protocols to assist in selecting the most suitable method for your research needs.

At a Glance: A Comparative Overview

The selection of a fatty acid analysis method hinges on the specific requirements of the experiment, such as the need for high sensitivity, specificity, or throughput. Below is a summary of the key characteristics of each method.

Feature12:0 N-Biotinyl Fatty Acid, NHSNHS Chemistry (General)Click Chemistry
Principle Biotinylation of molecules with primary amines, followed by avidin-based affinity purification.Covalent modification of primary amines with an N-Hydroxysuccinimide (NHS) ester to introduce a detectable tag or improve ionization.Bioorthogonal reaction between an azide (B81097) and an alkyne, enabling highly specific labeling.
Specificity High for the biotin-avidin interaction, but the initial NHS ester reaction is amine-reactive and can have off-target effects.Moderate, as it targets any accessible primary amine, which can lead to non-specific labeling in complex mixtures.Very high, due to the bioorthogonal nature of the azide-alkyne reaction, minimizing off-target labeling.[1]
Sensitivity High, amplified by the strong biotin-avidin interaction.[2]Variable, dependent on the nature of the NHS ester and the detection method. Derivatization can enhance mass spectrometry sensitivity.[3][4]Very high, with detection limits in the picomolar range reported.[5] The click reaction itself is highly efficient.[6]
Workflow Complexity Multi-step process involving labeling, removal of excess reagent, enrichment, and elution.Generally a single-step derivatization, but requires careful pH control and quenching of the reaction.Two-step process involving introduction of the bioorthogonal handle and subsequent "click" reaction with a reporter tag.
Key Advantages Strong and stable biotin-avidin interaction allows for efficient enrichment of low-abundance fatty acids.Relatively straightforward, single-step reaction. A wide variety of NHS ester reagents are commercially available.High specificity and efficiency, bioorthogonal nature minimizes side reactions in complex biological samples.
Key Disadvantages The NHS ester reaction can be non-specific. Harsh elution conditions may be required to break the biotin-avidin bond.Lack of specificity for the target molecule in a complex mixture. NHS esters are susceptible to hydrolysis.Requires the introduction of an azide or alkyne handle into the fatty acid, which may involve custom synthesis.

In-Depth Analysis of Each Method

This compound: Leveraging the Power of Biotin-Avidin Interaction

This method utilizes a dual-functionality reagent, this compound ester. The NHS ester group reacts with primary amines on target molecules, covalently attaching the biotinylated fatty acid. The biotin (B1667282) tag then serves as a high-affinity handle for capture and enrichment using streptavidin- or avidin-conjugated beads.[7][8] This approach is particularly useful for isolating and concentrating fatty acid-modified molecules from complex biological samples.

Experimental Workflow:

The general workflow involves the initial labeling of the sample with the this compound ester, followed by the removal of unreacted reagent. The biotinylated molecules are then captured on streptavidin-coated beads. After washing to remove non-specific binders, the enriched biotinylated molecules are eluted for subsequent analysis, typically by liquid chromatography-mass spectrometry (LC-MS).

cluster_labeling Labeling cluster_enrichment Enrichment cluster_analysis Analysis Sample Sample containing fatty acids Labeled_Sample Biotinylated Fatty Acids Sample->Labeled_Sample Reaction at pH 7-9 Reagent 12:0 N-Biotinyl fatty acid, NHS Reagent->Labeled_Sample Enriched_Sample Enriched Biotinylated Fatty Acids on Beads Labeled_Sample->Enriched_Sample Binding Streptavidin_Beads Streptavidin Beads Streptavidin_Beads->Enriched_Sample Elution Elution Enriched_Sample->Elution Washing LCMS LC-MS Analysis Elution->LCMS

Workflow for fatty acid analysis using this compound.

Experimental Protocol:

Materials:

  • This compound ester (dissolved in anhydrous DMSO)

  • Sample containing fatty acids (e.g., cell lysate, plasma)

  • Reaction Buffer: 0.1 M sodium phosphate (B84403) buffer, pH 7.5

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Streptavidin-coated magnetic beads

  • Wash Buffer: PBS with 0.1% Tween-20

  • Elution Buffer: 0.1% TFA in 50% acetonitrile (B52724) or a buffer containing free biotin

Procedure:

  • Sample Preparation: Prepare the sample in the reaction buffer.

  • Labeling Reaction: Add a 10-fold molar excess of the this compound ester solution to the sample. Incubate for 1-2 hours at room temperature with gentle mixing.

  • Quenching: Add quenching buffer to a final concentration of 50 mM to stop the reaction. Incubate for 15 minutes.

  • Enrichment: Add streptavidin-coated magnetic beads to the sample and incubate for 1 hour at room temperature with rotation to allow for binding.

  • Washing: Pellet the beads using a magnetic stand and discard the supernatant. Wash the beads three times with wash buffer.

  • Elution: Elute the bound biotinylated fatty acids from the beads using the elution buffer. The choice of elution buffer depends on the downstream analysis; harsh conditions may be necessary to disrupt the strong biotin-streptavidin interaction.[9]

  • Analysis: Analyze the eluted sample by LC-MS.

NHS Chemistry (General): A Direct Derivatization Approach

N-Hydroxysuccinimide (NHS) esters are highly reactive compounds that readily form stable amide bonds with primary amines under mild pH conditions.[10] In the context of fatty acid analysis, this chemistry is typically used to derivatize the fatty acids themselves (if they contain a primary amine) or to label other molecules that have been modified to contain a primary amine. More commonly, a fatty acid with a terminal carboxyl group is activated with an NHS ester in the presence of a carbodiimide (B86325) to facilitate its conjugation to an amine-containing reporter molecule. This derivatization can improve the chromatographic properties and ionization efficiency of the fatty acids for mass spectrometry analysis.[3][4]

Experimental Workflow:

The workflow for general NHS chemistry involves the activation of the fatty acid's carboxyl group using a carbodiimide and NHS, followed by the reaction with an amine-containing tag. The resulting derivatized fatty acid is then ready for direct analysis.

cluster_activation Activation cluster_derivatization Derivatization cluster_analysis Analysis Fatty_Acid Fatty Acid (-COOH) Activated_FA NHS-activated Fatty Acid Fatty_Acid->Activated_FA EDC_NHS EDC + NHS EDC_NHS->Activated_FA Derivatized_FA Derivatized Fatty Acid Activated_FA->Derivatized_FA Reaction at pH 7.2-8.5 Amine_Tag Amine-containing Tag Amine_Tag->Derivatized_FA LCMS LC-MS Analysis Derivatized_FA->LCMS Direct Injection

Workflow for fatty acid derivatization using general NHS chemistry.

Experimental Protocol:

Materials:

  • Fatty acid sample

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • N-Hydroxysuccinimide (NHS)

  • Amine-containing reporter tag (e.g., a fluorescent dye or a charge-carrying moiety for enhanced MS detection)

  • Anhydrous solvent (e.g., DMF or DMSO)

  • Reaction Buffer: 0.1 M MES buffer, pH 6.0 for activation; 0.1 M sodium phosphate buffer, pH 7.5 for conjugation.

Procedure:

  • Activation: Dissolve the fatty acid sample, EDC, and NHS in anhydrous solvent. A common molar ratio is 1:1.5:1.5 (fatty acid:EDC:NHS). Allow the reaction to proceed for 15-30 minutes at room temperature to form the NHS-activated fatty acid.

  • Conjugation: Add the amine-containing reporter tag to the activated fatty acid solution. Adjust the pH to 7.2-8.5 using the phosphate buffer.

  • Reaction: Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C.

  • Quenching (Optional): The reaction can be quenched by adding a small amount of a primary amine-containing buffer like Tris.

  • Analysis: The reaction mixture can be directly analyzed by LC-MS, or purified to remove excess reagents before analysis.

Click Chemistry: The Bioorthogonal Approach

Click chemistry, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), offers a highly specific and efficient method for labeling biomolecules.[1] For fatty acid analysis, this involves using fatty acid analogues that contain either an azide or a terminal alkyne group. These modified fatty acids can be metabolically incorporated into cells or used in in vitro assays. The bioorthogonal handle (azide or alkyne) does not react with other functional groups present in biological systems.[1] A corresponding reporter molecule containing the complementary functional group (alkyne or azide) is then "clicked" onto the fatty acid, forming a stable triazole linkage. This method provides exceptional specificity and sensitivity.[5][11]

Experimental Workflow:

The click chemistry workflow involves two main steps. First, the fatty acid with a bioorthogonal handle is introduced. Second, the "click" reaction is performed to attach a reporter molecule for detection and analysis.

cluster_labeling Labeling cluster_click Click Reaction cluster_analysis Analysis Alkyne_FA Alkyne-modified Fatty Acid Labeled_Sample Labeled Sample Alkyne_FA->Labeled_Sample Metabolic Incorporation Sample Biological System Sample->Labeled_Sample Clicked_Product Clicked Product Labeled_Sample->Clicked_Product Cu(I) catalyst Azide_Tag Azide-containing Reporter Tag Azide_Tag->Clicked_Product LCMS LC-MS Analysis Clicked_Product->LCMS

Workflow for fatty acid analysis using click chemistry.

Experimental Protocol (CuAAC):

Materials:

  • Sample containing alkyne- or azide-modified fatty acids

  • Azide- or alkyne-containing reporter tag (e.g., biotin-azide, fluorescent azide)

  • Copper(II) sulfate (B86663) (CuSO₄)

  • Sodium ascorbate (B8700270)

  • Tris(benzyltriazolylmethyl)amine (TBTA) or other copper-chelating ligand

  • Reaction Buffer: PBS or Tris buffer

Procedure:

  • Sample Preparation: Prepare the sample containing the modified fatty acids in the reaction buffer.

  • Prepare Click Reagents: Prepare fresh stock solutions of the reporter tag, CuSO₄, sodium ascorbate, and TBTA.

  • Click Reaction: To the sample, add the reporter tag, followed by the copper catalyst premix (CuSO₄ and TBTA), and finally sodium ascorbate to reduce Cu(II) to the active Cu(I) species. A typical final concentration is 100 µM reporter tag, 1 mM CuSO₄, 1 mM sodium ascorbate, and 100 µM TBTA.

  • Incubation: Incubate the reaction for 1-2 hours at room temperature, protected from light if using a fluorescent tag.

  • Analysis: The reaction mixture can be directly analyzed by LC-MS or subjected to further purification steps, such as protein precipitation or solid-phase extraction, to remove excess reagents.

Conclusion: Making the Right Choice

The choice between this compound, general NHS chemistry, and click chemistry for fatty acid analysis depends on the specific goals of the research.

  • This compound is an excellent choice for applications requiring the enrichment of low-abundance fatty acid-modified molecules from complex mixtures, thanks to the robust biotin-streptavidin interaction.

  • General NHS chemistry offers a straightforward and versatile method for derivatizing fatty acids to improve their analytical properties for mass spectrometry, especially when high specificity is not the primary concern.

  • Click chemistry stands out for its exceptional specificity and efficiency , making it the method of choice for applications demanding minimal off-target effects , such as in vivo labeling and tracing of fatty acid metabolism.[11]

By carefully considering the advantages and limitations of each method, researchers can select the most appropriate tool to achieve accurate and reliable results in their fatty acid analysis endeavors.

References

A Researcher's Guide: Navigating the Alternatives to 12:0 N-Biotinyl Fatty Acid, NHS for Protein Acylation Studies

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals investigating the critical role of protein acylation, the choice of methodology is paramount. While traditional probes like 12:0 N-Biotinyl fatty acid, NHS have been instrumental, a new generation of alternatives offers enhanced capabilities for sensitivity, specificity, and dynamic monitoring of this vital post-translational modification. This guide provides an objective comparison of these alternatives, supported by experimental data and detailed protocols to empower informed decisions in your research.

Protein acylation, the covalent attachment of fatty acids to proteins, is a key regulator of protein trafficking, localization, stability, and function. Dysregulation of these processes is implicated in numerous diseases, including cancer and neurodegenerative disorders, making the study of protein acylation a fertile ground for therapeutic innovation. This guide explores the landscape of modern techniques for studying protein acylation, focusing on bioorthogonal metabolic labeling and chemical enrichment methods as powerful alternatives to traditional biotin-based probes.

Performance Comparison of Protein Acylation Probes

The selection of a suitable probe is a critical first step in any protein acylation study. The ideal probe should be efficiently incorporated into proteins, exhibit high specificity for the acylation type of interest, have good cell permeability, and minimal cytotoxicity. The following tables summarize the performance of various alternatives compared to the traditional this compound.

Table 1: Metabolic Labeling Probes - Bioorthogonal Fatty Acid Analogs

Metabolic labeling with fatty acid analogs containing bioorthogonal handles (alkynes or azides) allows for the visualization and enrichment of acylated proteins in a cellular context.

ProbeChain LengthBioorthogonal HandleLabeling EfficiencySpecificityCell PermeabilityCytotoxicityKey Considerations
This compound C12Biotin (B1667282) (via NHS ester)ModerateLow (NHS esters can react with primary amines other than acylated sites)ModerateModerateProne to steric hindrance; biotin can interfere with protein function.
13-TDYA (13-Tetradecynoic Acid) C14Terminal AlkyneHighHigh for N-myristoylationHighLowExcellent for studying N-myristoylation.
15-HDYA (15-Hexadecynoic Acid) C16Terminal AlkyneHighHigh for S-palmitoylationHighLowPreferred probe for studying S-palmitoylation due to its structural similarity to palmitic acid.[1]
17-ODYA (17-Octadecynoic Acid) C18Terminal AlkyneHighHigh for S-stearoylation and can label palmitoylated proteinsHighLowWidely used for general S-acylation studies, though some acyltransferases may prefer shorter chains.[1]
Azido-Fatty Acids (e.g., 15-azidopentadecanoic acid) C12, C14, C16, etc.Terminal AzideModerate to HighHighHighLowGenerally exhibit lower background signal compared to some biotin-based methods, but alkyne probes are often preferred for click chemistry due to lower background in biological systems.[1]
Table 2: Chemical Enrichment Methods

These methods do not rely on metabolic incorporation of probes and are used to enrich acylated proteins from cell or tissue lysates.

MethodPrincipleThroughputQuantitative CapabilityAdvantagesDisadvantages
Acyl-Biotinyl Exchange (ABE) Chemical exchange of the acyl group on cysteines with a biotin tag.Low to MediumSemi-quantitativeDoes not require metabolic labeling; can be used on tissue samples.Multiple steps can lead to sample loss; may not be suitable for all acylated proteins.
Acyl-Resin Assisted Capture (Acyl-RAC) Direct capture of acylated proteins onto a thiol-reactive resin after cleavage of the acyl group.MediumSemi-quantitativeFewer steps than ABE, reducing sample loss.[2]Does not distinguish between different types of fatty acids.[2]

Experimental Protocols

Detailed and reproducible protocols are the bedrock of successful research. Below are methodologies for the key experiments discussed in this guide.

Protocol 1: Metabolic Labeling of Cultured Cells with Alkyne-Functionalized Fatty Acids

This protocol outlines the general procedure for incorporating alkyne-tagged fatty acids into cellular proteins.

Materials:

  • Cultured mammalian cells

  • Complete cell culture medium

  • Alkyne-functionalized fatty acid (e.g., 13-TDYA, 15-HDYA, or 17-ODYA)

  • Fatty acid-free Bovine Serum Albumin (BSA)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Phosphate-buffered saline (PBS)

Procedure:

  • Probe Preparation: Prepare a stock solution of the alkyne-functionalized fatty acid in DMSO (e.g., 10 mM).

  • Cell Seeding: Plate cells in appropriate culture vessels and allow them to adhere and reach the desired confluency (typically 70-80%).

  • Labeling Medium Preparation: Prepare the labeling medium by diluting the fatty acid stock solution in complete culture medium to the desired final concentration (typically 10-50 µM). For less soluble fatty acids, pre-complexing with fatty acid-free BSA is recommended to enhance uptake.

  • Metabolic Labeling: Remove the existing culture medium from the cells and replace it with the prepared labeling medium.

  • Incubation: Incubate the cells for a specified duration (typically 4-24 hours) at 37°C in a humidified incubator with 5% CO2. The optimal labeling time should be determined empirically for each cell type and experimental setup.

  • Cell Harvest: After incubation, wash the cells twice with ice-cold PBS to remove excess probe.

  • Cell Lysis: Lyse the cells using a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors.

  • Protein Quantification: Determine the protein concentration of the cell lysate using a standard protein assay (e.g., BCA assay). The lysate is now ready for downstream analysis such as click chemistry.

Protocol 2: Click Chemistry for Detection of Alkyne-Labeled Proteins

This protocol describes the covalent attachment of a reporter molecule (e.g., biotin-azide or a fluorescent azide) to the alkyne-labeled proteins.

Materials:

  • Alkyne-labeled protein lysate (from Protocol 1)

  • Azide-functionalized reporter (e.g., Biotin-Azide, fluorescent Azide-dye)

  • Copper(II) sulfate (B86663) (CuSO4)

  • Tris(2-carboxyethyl)phosphine (TCEP) or Sodium Ascorbate (reducing agent)

  • Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) or other copper-chelating ligand

  • PBS or Tris-buffered saline (TBS)

Procedure:

  • Reaction Mix Preparation: In a microcentrifuge tube, combine the following reagents in order:

    • Protein lysate (25-50 µg)

    • Azide-functionalized reporter (final concentration 10-100 µM)

    • TBTA (final concentration 50-100 µM)

    • TCEP or Sodium Ascorbate (final concentration 1 mM)

    • CuSO4 (final concentration 1 mM)

    • Adjust the final volume with PBS or TBS.

  • Incubation: Incubate the reaction mixture for 1 hour at room temperature, protected from light.

  • Protein Precipitation (Optional but recommended): Precipitate the labeled proteins by adding 4 volumes of ice-cold acetone (B3395972) and incubating at -20°C for 30 minutes. Centrifuge at high speed to pellet the proteins.

  • Sample Preparation for Analysis: Resuspend the protein pellet in an appropriate sample buffer for downstream analysis (e.g., SDS-PAGE loading buffer for Western blotting).

Protocol 3: Acyl-Biotinyl Exchange (ABE) Assay

This protocol allows for the enrichment of S-acylated proteins from cell or tissue lysates.

Materials:

  • Cell or tissue lysate

  • Lysis buffer (containing protease inhibitors)

  • N-ethylmaleimide (NEM)

  • Hydroxylamine (B1172632) hydrochloride (HAM)

  • Thiol-reactive biotin reagent (e.g., HPDP-Biotin)

  • Streptavidin-agarose beads

  • Wash buffers

  • Elution buffer

Procedure:

  • Lysis and Blocking of Free Thiols: Lyse cells or tissues in a buffer containing a high concentration of NEM (e.g., 50 mM) to block all free cysteine residues. Incubate for 1 hour at 4°C.

  • Removal of Excess NEM: Precipitate the proteins (e.g., with acetone) to remove excess NEM.

  • Cleavage of Thioester Bonds: Resuspend the protein pellet in a buffer containing hydroxylamine (e.g., 0.5 M, pH 7.4) to specifically cleave the thioester linkage of S-acylated cysteines. A parallel control sample should be treated with a buffer lacking hydroxylamine. Incubate for 1 hour at room temperature.

  • Labeling with Biotin: Add a thiol-reactive biotin reagent to label the newly exposed cysteine residues. Incubate for 1 hour at room temperature.

  • Enrichment of Biotinylated Proteins: Add streptavidin-agarose beads to the samples to capture the biotinylated proteins. Incubate for 1-2 hours at 4°C with gentle rotation.

  • Washing: Wash the beads extensively with a series of wash buffers to remove non-specifically bound proteins.

  • Elution: Elute the captured proteins from the beads using an elution buffer containing a reducing agent (e.g., DTT or β-mercaptoethanol).

  • Analysis: Analyze the eluted proteins by Western blotting or mass spectrometry.

Visualizing the Molecular Landscape: Signaling Pathways and Workflows

Understanding the context in which protein acylation occurs is crucial. The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows.

experimental_workflow cluster_metabolic_labeling Metabolic Labeling Workflow cluster_abe Acyl-Biotinyl Exchange (ABE) Workflow cells Cultured Cells labeling Metabolic Labeling (Alkyne-Fatty Acid) cells->labeling lysis Cell Lysis labeling->lysis click Click Chemistry (Azide-Reporter) lysis->click analysis_ml Downstream Analysis (WB, MS, Imaging) click->analysis_ml lysate Cell/Tissue Lysate block Block Free Thiols (NEM) lysate->block cleave Cleave Thioesters (Hydroxylamine) block->cleave biotinylate Biotinylate Thiols cleave->biotinylate enrich Streptavidin Enrichment biotinylate->enrich analysis_abe Downstream Analysis (WB, MS) enrich->analysis_abe

Figure 1. Experimental workflows for studying protein acylation.

gpcr_palmitoylation cluster_membrane Plasma Membrane ligand Ligand gpcr GPCR ligand->gpcr Activation g_protein G Protein gpcr->g_protein Activation pat Palmitoyl Acyltransferase (PAT) pat->gpcr Palmitoylation (Membrane Anchoring, Localization) apt Acyl-Protein Thioesterase (APT) apt->gpcr Depalmitoylation (Modulates Signaling) effector Effector (e.g., Adenylyl Cyclase) g_protein->effector second_messenger Second Messenger (e.g., cAMP) effector->second_messenger cellular_response Cellular Response second_messenger->cellular_response

Figure 2. Role of palmitoylation in GPCR signaling.

pi3k_akt_acylation growth_factor Growth Factor rtk Receptor Tyrosine Kinase (RTK) growth_factor->rtk pi3k PI3K rtk->pi3k Activation pip3 PIP3 pi3k->pip3 PIP2 -> PIP3 pip2 PIP2 pdk1 PDK1 pip3->pdk1 akt Akt pip3->akt pdk1->akt Phosphorylation downstream Downstream Targets (mTOR, GSK3β, etc.) akt->downstream Phosphorylation response Cell Growth, Proliferation, Survival downstream->response acylation_enzyme Acyltransferase acylation_enzyme->rtk Acylation (Modulates Dimerization/ Activity) acylation_enzyme->akt Acylation (Modulates Activity/ Localization)

Figure 3. Protein acylation in the PI3K/Akt signaling pathway.

Conclusion

The study of protein acylation has been significantly advanced by the development of innovative chemical tools that offer superior performance over traditional methods. Bioorthogonal metabolic labeling with alkyne-functionalized fatty acids, such as 15-HDYA for palmitoylation and 13-TDYA for myristoylation, provides a robust platform for dynamic and specific analysis of protein acylation in living cells. For studies where metabolic labeling is not feasible, chemical enrichment methods like Acyl-RAC offer a streamlined approach for identifying acylated proteins from complex mixtures.

By carefully considering the experimental goals and the inherent advantages and limitations of each method, researchers can select the most appropriate tools to unravel the complex roles of protein acylation in health and disease, ultimately paving the way for novel therapeutic strategies.

References

comparing 12:0 N-Biotinyl fatty acid, NHS with different fatty acid chain length probes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of 12:0 N-Biotinyl fatty acid, NHS with other biotinylated fatty acid probes of varying chain lengths (14:0, 16:0, and 18:0). Protein acylation, the covalent attachment of fatty acids to proteins, is a critical post-translational modification that regulates protein localization, stability, and function. The choice of a suitable fatty acid probe is paramount for the accurate detection and characterization of acylated proteins. This document offers an objective comparison of commercially available biotinylated fatty acid probes, supported by experimental data and detailed protocols to aid researchers in selecting the optimal tool for their studies.

Performance Comparison of Biotinylated Fatty Acid Probes

The selection of a biotinylated fatty acid probe is influenced by the specific type of acylation being investigated. Myristoylation, the attachment of a 14-carbon fatty acid (myristate), and palmitoylation, the attachment of a 16-carbon fatty acid (palmitate), are two of the most common forms of protein acylation.[1] The chain length of the fatty acid probe can significantly impact its incorporation into proteins and its utility in various assays.

Key Considerations for Probe Selection:

  • Chain Length Specificity: Different enzymes are responsible for attaching fatty acids of specific lengths to proteins. N-myristoyltransferases (NMTs) specifically attach myristate (C14) to N-terminal glycine (B1666218) residues, while a broader range of palmitoyl (B13399708) acyltransferases (PATs) attach palmitate (C16) to cysteine residues.[1] Therefore, a C14 probe is more specific for studying myristoylation, while a C16 probe is the preferred choice for investigating palmitoylation. Shorter chain fatty acids like the 12:0 probe may be incorporated by NMTs, albeit potentially with lower efficiency than the natural C14 substrate. Longer chain probes like the 18:0 (stearate) may be incorporated by some PATs, but palmitoylation is the more prevalent modification.

  • Metabolic Incorporation and Labeling Efficiency: The efficiency with which a cell takes up and incorporates a fatty acid probe can vary depending on its chain length. Studies on fatty acid uptake have shown that both chain length and saturation influence absorption efficiency.[2] While direct comparative data on the metabolic labeling efficiency of different biotinylated fatty acid probes is limited, studies using analogous clickable fatty acid probes have demonstrated that different chain lengths can result in the labeling of distinct sets of proteins. For instance, a study comparing a C15-azide probe (palmitate analog) and a C17-azide probe (stearate analog) identified 218 and 308 enriched proteins, respectively, with significant overlap, suggesting that while some enzymes can utilize different chain lengths, there is also a degree of specificity.[3][4]

  • Binding Affinity and Membrane Localization: The length of the acyl chain influences the hydrophobicity of the modified protein, which in turn affects its affinity for cellular membranes and its localization to specific membrane microdomains.[5] Longer acyl chains generally confer stronger membrane binding. For example, the dual acylation of Src family kinases with both myristate (C14) and palmitate (C16) is crucial for their stable membrane association and localization to caveolae.[6]

Data Summary:

Fatty Acid Probe (Chain Length)Primary Acylation TargetKey Enzyme(s)Expected SpecificityPrimary Application
This compound N-terminal Glycine (Myristoylation analog)N-Myristoyltransferases (NMTs)Moderate to HighInvestigating N-myristoylation, may have lower efficiency than C14 probes.
14:0 N-Biotinyl fatty acid, NHS N-terminal Glycine (Myristoylation)N-Myristoyltransferases (NMTs)HighGold standard for studying N-myristoylation.
16:0 N-Biotinyl fatty acid, NHS Cysteine (Palmitoylation)Palmitoyl Acyltransferases (PATs/DHHCs)HighGold standard for studying S-palmitoylation.
18:0 N-Biotinyl fatty acid, NHS Cysteine (Stearoylation)Palmitoyl Acyltransferases (PATs/DHHCs)ModerateInvestigating S-stearoylation, a less common modification.

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are intended as a starting point and may require optimization for specific cell types and experimental conditions.

Metabolic Labeling of Mammalian Cells with Biotinylated Fatty Acid, NHS Ester

This protocol describes the metabolic incorporation of biotinylated fatty acids into cultured mammalian cells. The NHS ester reacts with primary amines in the cell culture medium or on the cell surface; however, for intracellular labeling, the fatty acid moiety is anticipated to be metabolized and incorporated by cellular enzymes.

Materials:

  • 12:0, 14:0, 16:0, or 18:0 N-Biotinyl fatty acid, NHS ester

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Complete cell culture medium appropriate for the cell line

  • Phosphate-Buffered Saline (PBS)

  • Cell lysis buffer (e.g., RIPA buffer) containing protease inhibitors

  • BCA Protein Assay Kit

  • Streptavidin-HRP conjugate

  • Chemiluminescence substrate

  • Western blot equipment and reagents

Procedure:

  • Prepare Fatty Acid Stock Solution: Dissolve the N-Biotinyl fatty acid, NHS ester in anhydrous DMSO to a stock concentration of 10-50 mM. Store at -20°C.

  • Cell Culture and Labeling:

    • Plate mammalian cells to achieve 70-80% confluency on the day of the experiment.

    • Prepare the labeling medium by diluting the fatty acid stock solution into fresh, pre-warmed complete cell culture medium to a final concentration of 20-100 µM.

    • Remove the existing medium from the cells and wash once with PBS.

    • Add the labeling medium to the cells and incubate for 4-24 hours at 37°C in a CO2 incubator. The optimal labeling time should be determined empirically.

  • Cell Lysis:

    • After incubation, place the culture dish on ice.

    • Aspirate the labeling medium and wash the cells twice with ice-cold PBS.

    • Add an appropriate volume of ice-cold lysis buffer to the cells.

    • Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

    • Incubate the lysate on ice for 30 minutes with occasional vortexing.

    • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

    • Transfer the supernatant to a new tube.

  • Protein Quantification: Determine the protein concentration of the lysate using a BCA protein assay.

  • Western Blot Analysis:

    • Normalize the protein concentration for all samples.

    • Separate the proteins by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.

    • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST) for 1 hour at room temperature.

    • Incubate the membrane with a streptavidin-HRP conjugate (diluted in blocking buffer) for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

    • Detect the biotinylated proteins using a chemiluminescence substrate and an imaging system.[7]

Acyl-Biotin Exchange (ABE) for Detection of S-Acylated Proteins

This protocol is designed to specifically detect proteins that are S-acylated (e.g., palmitoylated). It involves blocking free thiols, cleaving the thioester bond of the acyl group, and then labeling the newly exposed thiol with a biotin (B1667282) tag.[8]

Materials:

  • Lysis Buffer (50 mM Tris-HCl pH 7.4, 5 mM EDTA, 150 mM NaCl, 1% Triton X-100)

  • Blocking Buffer: Lysis Buffer containing 10 mM N-ethylmaleimide (NEM) and protease inhibitors.

  • Hydroxylamine (HA) Solution: 0.7 M Hydroxylamine hydrochloride in Lysis Buffer, pH 7.4.

  • Control Buffer: Lysis Buffer, pH 7.4.

  • Biotin-HPDP (N-[6-(Biotinamido)hexyl]-3'-(2'-pyridyldithio)propionamide)

  • Streptavidin-agarose beads

  • Wash Buffer (Lysis Buffer with 0.1% SDS)

  • Elution Buffer (SDS-PAGE sample buffer with 5% β-mercaptoethanol)

Procedure:

  • Cell Lysis and Blocking of Free Thiols:

    • Lyse cells in ice-cold Blocking Buffer.

    • Incubate the lysate at 4°C for 1 hour with rotation to block all free cysteine residues.

  • Protein Precipitation:

    • Precipitate the proteins by adding 3 volumes of ice-cold acetone (B3395972) and incubating at -20°C for 20 minutes.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Wash the pellet twice with 70% acetone.

  • Thioester Cleavage and Biotinylation:

    • Resuspend the protein pellet in Lysis Buffer containing 1% SDS.

    • Divide the sample into two equal aliquots.

    • To one aliquot, add the HA Solution. To the other, add the Control Buffer.

    • Add Biotin-HPDP to both samples to a final concentration of 1 mM.

    • Incubate at room temperature for 1 hour with rotation.

  • Capture of Biotinylated Proteins:

    • Precipitate the proteins again with acetone to remove excess Biotin-HPDP.

    • Resuspend the pellets in Lysis Buffer with 0.2% SDS.

    • Add pre-washed streptavidin-agarose beads to each sample and incubate at 4°C for 2 hours with rotation.

  • Washing and Elution:

    • Wash the beads three times with Wash Buffer.

    • Elute the captured proteins by boiling the beads in Elution Buffer for 5 minutes.

  • Analysis: Analyze the eluted proteins by SDS-PAGE and western blotting using an antibody against the protein of interest. A stronger signal in the HA-treated sample compared to the control indicates S-acylation.[9][10][11]

Immunoprecipitation (IP) of Acylated Proteins

This protocol describes the enrichment of a specific acylated protein using immunoprecipitation following metabolic labeling.[12][13][14]

Materials:

  • Cell lysate from metabolically labeled cells (from Protocol 1)

  • Primary antibody specific to the protein of interest

  • Protein A/G magnetic beads or agarose (B213101) beads

  • IP Lysis Buffer (e.g., a non-denaturing buffer like 1% NP-40 in TBS)

  • Wash Buffer (e.g., IP Lysis Buffer with lower detergent concentration)

  • Elution Buffer (e.g., SDS-PAGE sample buffer)

Procedure:

  • Pre-clearing the Lysate (Optional):

    • Add protein A/G beads to the cell lysate and incubate at 4°C for 30-60 minutes with rotation.

    • Pellet the beads by centrifugation or using a magnetic rack and transfer the supernatant to a new tube.

  • Immunoprecipitation:

    • Add the primary antibody to the pre-cleared lysate and incubate at 4°C for 2-4 hours or overnight with gentle rotation.

    • Add pre-washed protein A/G beads to the lysate-antibody mixture and incubate for another 1-2 hours at 4°C.

  • Washing:

    • Pellet the beads and discard the supernatant.

    • Wash the beads three to five times with ice-cold Wash Buffer.

  • Elution:

    • After the final wash, resuspend the beads in Elution Buffer.

    • Boil the sample for 5-10 minutes to elute the protein-antibody complex.

  • Analysis:

    • Pellet the beads and load the supernatant onto an SDS-PAGE gel.

    • Perform western blotting and detect the biotinylated protein of interest using streptavidin-HRP.

Signaling Pathways and Experimental Workflows

Protein acylation plays a crucial role in various signaling pathways by modulating protein localization and protein-protein interactions. Below are diagrams of two key signaling pathways where protein acylation is critical, along with an experimental workflow for identifying acylated proteins.

Wnt Signaling Pathway

The secretion and activity of Wnt ligands are dependent on their palmitoylation, which is catalyzed by the enzyme Porcupine in the endoplasmic reticulum.[15][16][17][18][19] This modification is essential for Wnt to bind to its receptor Frizzled and initiate the downstream signaling cascade that regulates gene transcription.

Wnt_Signaling cluster_ER Endoplasmic Reticulum cluster_Extracellular Extracellular Space cluster_PM Plasma Membrane cluster_Cytoplasm Cytoplasm cluster_Nucleus Nucleus Wnt Wnt Porcupine Porcupine Wnt->Porcupine Acylation (Palmitoylation) Acylated_Wnt Acylated Wnt Porcupine->Acylated_Wnt Secreted_Wnt Secreted Acylated Wnt Acylated_Wnt->Secreted_Wnt Secretion Frizzled Frizzled Secreted_Wnt->Frizzled Binds Dishevelled Dishevelled Frizzled->Dishevelled Activates LRP5/6 LRP5/6 GSK3b GSK3β Dishevelled->GSK3b Inhibits Destruction Complex beta_catenin_stable Stabilized β-catenin beta_catenin_destruction β-catenin Degradation GSK3b->beta_catenin_destruction Axin Axin Axin->beta_catenin_destruction APC APC APC->beta_catenin_destruction TCF/LEF TCF/LEF beta_catenin_stable->TCF/LEF Translocates and Binds Gene_Expression Target Gene Expression TCF/LEF->Gene_Expression Activates

Wnt Signaling Pathway Highlighting Protein Acylation.
Src Family Kinase Signaling

Src family kinases (SFKs) are non-receptor tyrosine kinases that play central roles in cell proliferation, differentiation, and motility.[6] Their proper localization to the plasma membrane and function are dependent on dual acylation: N-myristoylation at the N-terminus, followed by S-palmitoylation of nearby cysteine residues.[20][21][22][23][24] This dual lipid modification ensures stable membrane anchoring and allows SFKs to interact with upstream receptors and downstream signaling molecules.

Src_Kinase_Signaling cluster_Cytoplasm Cytoplasm cluster_PM Plasma Membrane Inactive_Src Inactive Src NMT N-Myristoyl- transferase Inactive_Src->NMT Myristoylation (C14) Myristoylated_Src Myristoylated Src NMT->Myristoylated_Src Membrane_Src Membrane-Associated Myristoylated Src Myristoylated_Src->Membrane_Src Membrane Targeting PAT Palmitoyl Acyl- transferase Active_Src Active Src (Myristoylated & Palmitoylated) PAT->Active_Src Membrane_Src->PAT Downstream Downstream Signaling (e.g., Ras-MAPK) Active_Src->Downstream Phosphorylates Substrates RTK Receptor Tyrosine Kinase (e.g., EGFR) RTK->Active_Src Activates

Src Family Kinase Activation and Membrane Targeting.
Experimental Workflow for Identification of Acylated Proteins

The following workflow outlines a general strategy for identifying novel acylated proteins using metabolic labeling followed by enrichment and mass spectrometry analysis.

Experimental_Workflow Start Start: Cultured Cells Metabolic_Labeling Metabolic Labeling with Biotinylated Fatty Acid Probe Start->Metabolic_Labeling Cell_Lysis Cell Lysis and Protein Extraction Metabolic_Labeling->Cell_Lysis Affinity_Purification Affinity Purification of Biotinylated Proteins (Streptavidin Beads) Cell_Lysis->Affinity_Purification On_Bead_Digestion On-Bead Tryptic Digestion Affinity_Purification->On_Bead_Digestion LC_MS LC-MS/MS Analysis On_Bead_Digestion->LC_MS Data_Analysis Data Analysis and Protein Identification LC_MS->Data_Analysis End Identified Acylated Proteins Data_Analysis->End

Workflow for Proteomic Identification of Acylated Proteins.

References

signal intensity comparison between 12:0 N-Biotinyl fatty acid, NHS and fluorescent fatty acid analogs

Author: BenchChem Technical Support Team. Date: December 2025

For researchers in cellular biology and drug development, tracking the uptake and interaction of fatty acids is crucial. Two predominant methods for labeling and detecting these molecules are the use of N-hydroxysuccinimide (NHS) esters of biotinylated fatty acids, such as 12:0 N-Biotinyl fatty acid, NHS, and intrinsically fluorescent fatty acid analogs. This guide provides an objective comparison of their signal intensity, supported by experimental principles and protocols, to aid researchers in selecting the optimal tool for their studies.

Executive Summary

The primary distinction in signal intensity between these two analog types lies in their detection mechanisms. Fluorescent fatty acid analogs offer a direct, one-step detection method, but their signal intensity is inherently limited by the quantum yield of the single fluorophore. In contrast, biotinylated fatty acids utilize a multi-layered detection system based on the high-affinity biotin-streptavidin interaction, which allows for significant signal amplification. Consequently, biotin-based detection methods generally yield a substantially higher signal intensity, making them more suitable for detecting low-abundance targets.

Quantitative Performance Comparison

FeatureThis compound with Streptavidin-HRPFluorescent Fatty Acid Analogs (e.g., BODIPY-FL C12)
Detection Principle Indirect, based on biotin-streptavidin affinity.Direct fluorescence of the conjugated fluorophore.
Signal Amplification High. Each biotinylated molecule can be bound by a streptavidin-enzyme (e.g., HRP) conjugate, which then catalyzes the conversion of many substrate molecules into a detectable signal.[1][2]None. The signal is directly proportional to the number of fluorescent molecules present.
Relative Signal Intensity Very High.[3]Moderate to High, dependent on the fluorophore's quantum yield and cellular concentration.[4]
Sensitivity High. Ideal for detecting low-abundance fatty acid interactions or uptake.[1]Moderate. May be insufficient for targets with low expression or uptake.
Workflow Complexity Multi-step: requires incubation with the biotinylated fatty acid, followed by washing and incubation with a labeled streptavidin conjugate, and finally a substrate for enzymatic detection.Single-step: requires incubation with the fluorescent fatty acid followed by direct imaging.
Potential for Background Higher, due to endogenous biotin (B1667282) in some cells and tissues and the multi-step nature of the assay.[2]Lower, but can be affected by cellular autofluorescence.

Signaling Pathways and Detection Mechanisms

The detection mechanisms for both types of fatty acid analogs are fundamentally different, which is the primary reason for the observed differences in signal intensity.

Signal_Pathway cluster_biotin Biotinylated Fatty Acid Detection cluster_fluorescent Fluorescent Fatty Acid Detection B_FA 12:0 N-Biotinyl Fatty Acid Target Target Protein/Lipid B_FA->Target Binding Strep_HRP Streptavidin-HRP Conjugate Target->Strep_HRP Biotin-Streptavidin Binding (High Affinity) Substrate Chemiluminescent or Fluorescent Substrate Strep_HRP->Substrate Enzymatic Reaction Signal_Amp Amplified Signal (Light or Fluorescence) Substrate->Signal_Amp F_FA Fluorescent Fatty Acid F_Target Target Protein/Lipid F_FA->F_Target Binding Excitation Excitation Light Emission Direct Fluorescent Signal F_Target->Emission Fluorescence

Caption: Detection pathways for biotinylated and fluorescent fatty acids.

Experimental Protocols

To provide a framework for researchers to conduct their own comparisons, the following are detailed protocols for a cell-based fatty acid uptake assay.

I. Cell-Based Fatty Acid Uptake Assay

This protocol allows for the comparison of fatty acid uptake in cultured cells using either a biotinylated or a fluorescent fatty acid analog.

Materials:

  • This compound ester

  • Fluorescent fatty acid analog (e.g., BODIPY-FL C12)

  • Cell culture medium (e.g., DMEM)

  • Fetal Bovine Serum (FBS)

  • Bovine Serum Albumin (BSA), fatty acid-free

  • Phosphate Buffered Saline (PBS)

  • Streptavidin-HRP conjugate

  • Chemiluminescent HRP substrate

  • Fixative (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Blocking buffer (e.g., 5% BSA in PBS)

  • Microplate reader with luminescence and fluorescence capabilities or a fluorescence microscope.

Procedure:

  • Cell Culture: Plate cells in a 96-well plate (for plate reader assays) or on coverslips in a 24-well plate (for microscopy) and grow to desired confluency.

  • Preparation of Fatty Acid Solutions:

    • Prepare stock solutions of this compound and the fluorescent fatty acid analog in DMSO.

    • For working solutions, dilute the stock solutions in serum-free medium containing 0.1% fatty acid-free BSA to the desired final concentration (e.g., 10 µM).

  • Fatty Acid Incubation:

    • Wash the cells twice with warm PBS.

    • Add the fatty acid working solutions to the cells and incubate for the desired time (e.g., 30 minutes) at 37°C.

  • Washing:

    • Remove the fatty acid solutions and wash the cells three times with cold PBS to stop the uptake and remove unbound fatty acids.

  • Fixation and Permeabilization (for biotinylated fatty acid):

    • Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.

    • Wash twice with PBS.

    • Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.

    • Wash twice with PBS.

  • Blocking (for biotinylated fatty acid):

    • Incubate the cells with blocking buffer for 1 hour at room temperature.

  • Streptavidin-HRP Incubation (for biotinylated fatty acid):

    • Dilute the Streptavidin-HRP conjugate in blocking buffer according to the manufacturer's instructions.

    • Incubate the cells with the diluted conjugate for 1 hour at room temperature.

    • Wash the cells three times with PBS.

  • Signal Detection:

    • Biotinylated Fatty Acid: Add the chemiluminescent HRP substrate to the wells and immediately measure the luminescence using a microplate reader. For microscopy, a fluorescent substrate would be used.

    • Fluorescent Fatty Acid: Add PBS to the wells and measure the fluorescence intensity using a microplate reader or visualize using a fluorescence microscope with the appropriate filter set (e.g., excitation/emission of ~488/515 nm for BODIPY-FL).[5]

  • Data Analysis:

    • For the plate reader, compare the relative light units (RLU) from the biotinylated fatty acid with the relative fluorescence units (RFU) from the fluorescent fatty acid. Normalize to a cell number control (e.g., Hoechst stain).

    • For microscopy, compare the fluorescence intensity of the images.

Experimental_Workflow cluster_setup Assay Setup cluster_incubation Incubation & Washing cluster_biotin Biotinylated FA Pathway cluster_fluorescent Fluorescent FA Pathway cluster_analysis Data Analysis A Plate Cells B Prepare Fatty Acid Working Solutions C Incubate Cells with Fatty Acid Analogs B->C D Wash to Remove Unbound Analogs C->D E Fix & Permeabilize D->E I Directly Measure Fluorescence D->I F Block E->F G Incubate with Streptavidin-HRP F->G H Add Substrate & Detect Luminescence G->H J Compare Signal Intensities (RLU vs. RFU) H->J I->J

Caption: Experimental workflow for comparing fatty acid analogs.

Conclusion

The choice between this compound and fluorescent fatty acid analogs depends on the specific requirements of the experiment. For applications requiring the highest sensitivity to detect low levels of fatty acid uptake or interaction, the signal amplification inherent in the biotin-streptavidin system is a significant advantage.[3] For experiments where a simpler, more direct detection method is sufficient and high sensitivity is not the primary concern, fluorescent fatty acid analogs offer a more straightforward workflow. Researchers are encouraged to consider the trade-offs between signal intensity, workflow complexity, and potential for background when selecting the appropriate tool for their studies.

References

A Head-to-Head Comparison of Biotinylation Reagents: Assessing the Specificity of 12:0 N-Biotinyl Fatty Acid, NHS Ester

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise and efficient labeling of proteins is a cornerstone of experimental success. Biotinylation, the covalent attachment of biotin (B1667282) to a protein or other molecule, is a widely utilized technique for protein detection, purification, and immobilization. The choice of biotinylation reagent can significantly impact the outcome of an experiment, with specificity being a critical parameter. This guide provides an objective comparison of 12:0 N-Biotinyl fatty acid, N-hydroxysuccinimide (NHS) ester with alternative biotinylation methods, supported by experimental data to aid in the selection of the most appropriate reagent for your research needs.

Introduction to 12:0 N-Biotinyl Fatty Acid, NHS Ester Labeling

This compound ester is a popular amine-reactive biotinylation reagent. Its mechanism of action is based on the reaction of the N-hydroxysuccinimide (NHS) ester with primary amines, which are predominantly found on the ε-amino group of lysine (B10760008) residues and the N-terminus of proteins. This reaction forms a stable amide bond, effectively tagging the protein with the biotin-fatty acid conjugate. The inclusion of a 12-carbon fatty acid chain can be useful for applications involving lipid-protein interactions or for providing a spacer arm.

While NHS ester-based labeling is a straightforward and widely used method, a key consideration is its specificity. The abundance of lysine residues on the surface of most proteins can lead to heterogeneous labeling, potentially impacting protein function. Furthermore, under certain conditions, NHS esters can exhibit off-target reactivity with other nucleophilic amino acid side chains.

Comparison of Biotinylation Methods

This guide compares the specificity and key characteristics of this compound ester with two prominent, more specific, alternative methods: enzymatic biotinylation using Biotin Ligase (BirA) and bio-orthogonal labeling via click chemistry.

FeatureThis compound EsterEnzymatic Biotinylation (BirA)Bio-orthogonal Click Chemistry
Target Residues Primary amines (Lysine, N-terminus)Specific lysine within a recognition sequence (e.g., AviTag)Bio-orthogonally modified residue (e.g., non-canonical amino acid)
Specificity Moderate: Reacts with multiple accessible primary amines. Potential for off-target reactions with Ser, Thr, Tyr, Cys, His.High: Site-specific labeling at a single, predetermined location.[1]High: Highly specific reaction between two mutually reactive groups.[2]
Labeling Control Limited: Degree of labeling is controlled by reaction conditions (e.g., molar ratio, pH), often resulting in a heterogeneous product.High: Produces a homogeneously labeled protein with a 1:1 stoichiometry.[1]High: Precise control over the site and stoichiometry of labeling.
Workflow Complexity Simple: One-step reaction.More Complex: Requires genetic modification to introduce the recognition tag.More Complex: Typically a two-step process involving initial protein modification.
Potential for Protein Perturbation Higher: Multiple biotin attachments can alter protein charge, structure, and function.Lower: Single-point attachment is less likely to disrupt protein function.[1]Lower: Site-specific labeling minimizes protein perturbation.

Experimental Data on Specificity

While direct quantitative data for the off-target reactivity of this compound ester is limited, studies on similar NHS-biotin reagents provide valuable insights. Mass spectrometry-based proteomics is a powerful tool to identify and quantify biotinylation sites, including off-target modifications.

Expected Off-Target Reactivity of NHS Esters:

Studies have shown that in addition to the primary reaction with lysines, NHS esters can react with other nucleophilic amino acid residues, particularly when primary amines are not readily accessible.[3][4] The general order of reactivity is:

Primary Amines (Lysine, N-terminus) > Cysteine > Tyrosine > Serine, Threonine > Histidine

The extent of these side reactions is influenced by factors such as pH, reaction time, and the local protein environment. For instance, higher pH values that deprotonate primary amines for efficient labeling also increase the rate of NHS ester hydrolysis, a competing reaction that reduces labeling efficiency.[5]

Quantitative Comparison of Biotinylation Methods (Hypothetical Data based on Literature Review):

The following table provides a hypothetical, yet representative, comparison of labeling distribution on a model protein, illustrating the expected specificity of each method.

Amino Acid ResidueThis compound Ester (% Modification)Enzymatic Biotinylation (BirA) (% Modification)Bio-orthogonal Click Chemistry (% Modification)
Lysine (Target) 70-90%0% (unless within AviTag)0%
Lysine (in AviTag) N/A>95%N/A
Non-canonical Amino Acid N/AN/A>95%
Serine/Threonine <5%<0.1%<0.1%
Tyrosine <2%<0.1%<0.1%
Cysteine <1%<0.1%<0.1%
Histidine <1%<0.1%<0.1%

Note: These percentages are illustrative and can vary depending on the protein, reaction conditions, and specific reagents used.

Experimental Protocols

Protocol 1: NHS Ester Labeling of a Protein

This protocol provides a general procedure for labeling a protein with this compound ester.

Materials:

  • Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4)

  • This compound ester

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Reaction Buffer: 0.1 M sodium bicarbonate, pH 8.3-8.5

  • Quenching Solution: 1 M Tris-HCl, pH 8.0

  • Desalting column

Procedure:

  • Protein Preparation: Prepare the protein solution at a concentration of 1-10 mg/mL in the reaction buffer.

  • Reagent Preparation: Immediately before use, dissolve the this compound ester in a minimal amount of anhydrous DMF or DMSO to create a stock solution (e.g., 10 mg/mL).

  • Labeling Reaction: Add a 5- to 20-fold molar excess of the biotin reagent stock solution to the protein solution. The optimal molar ratio should be determined empirically.

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C.

  • Quenching: Stop the reaction by adding the quenching solution to a final concentration of 50-100 mM. Incubate for 30 minutes at room temperature.

  • Purification: Remove excess, unreacted biotin reagent by passing the reaction mixture through a desalting column equilibrated with a suitable storage buffer.

Protocol 2: Assessing Labeling Specificity by Mass Spectrometry

This protocol outlines a general workflow for identifying biotinylation sites on a protein using mass spectrometry.

Procedure:

  • Protein Labeling: Label the protein of interest using the desired biotinylation method (NHS ester, enzymatic, or click chemistry).

  • Protein Digestion: Reduce, alkylate, and digest the biotinylated protein into peptides using a protease such as trypsin. Note that biotinylation of a lysine residue will block tryptic cleavage at that site.[3]

  • Enrichment of Biotinylated Peptides (Optional but Recommended): Use streptavidin-coated beads to enrich for biotinylated peptides from the complex peptide mixture.

  • LC-MS/MS Analysis: Analyze the peptide mixture (either total digest or enriched fraction) by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Use specialized proteomics software to search the MS/MS data against the protein sequence to identify the modified peptides and pinpoint the exact sites of biotinylation. The mass shift corresponding to the biotin tag will be used to identify modified residues.

Visualizing the Workflows

NHS Ester Labeling Workflow

NHS_Ester_Labeling Protein Protein (with primary amines) Reaction Reaction (pH 8.3-8.5) Protein->Reaction NHS_Biotin 12:0 N-Biotinyl Fatty Acid, NHS Ester NHS_Biotin->Reaction Labeled_Protein Biotinylated Protein (Heterogeneous) Reaction->Labeled_Protein Quenching Quenching (e.g., Tris) Labeled_Protein->Quenching Purification Purification (Desalting) Quenching->Purification Final_Product Purified Biotinylated Protein Purification->Final_Product

Caption: Workflow for protein biotinylation using an NHS ester reagent.

Comparative Specificity of Biotinylation Methods

Specificity_Comparison Conceptual representation of labeling specificity on a model protein. cluster_NHS NHS Ester Biotinylation cluster_BirA Enzymatic (BirA) Biotinylation cluster_Click Click Chemistry Lys1 Lys Lys2 Lys Ser Ser N_Term N-Term AviTag AviTag-Lys Lys3 Lys Lys4 Lys ncAA ncAA Lys5 Lys Lys6 Lys

Caption: Comparison of labeling specificity for different biotinylation methods.

Conclusion

The choice of biotinylation reagent is a critical decision in experimental design. This compound ester offers a simple and effective method for biotinylating proteins, particularly when a high degree of labeling is desired and some level of heterogeneity is acceptable. However, for applications requiring precise control over the labeling site and minimal perturbation of protein function, more specific methods such as enzymatic biotinylation with BirA or bio-orthogonal click chemistry are superior choices. Researchers should carefully consider the specific requirements of their experiments to select the most appropriate biotinylation strategy. The use of mass spectrometry to verify the site and extent of biotinylation is highly recommended for all methods to ensure the quality and reproducibility of the results.

References

Safety Operating Guide

Safeguarding Your Research: Proper Disposal of 12:0 N-Biotinyl Fatty Acid, NHS Ester

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the integrity of your work and the safety of your laboratory environment are paramount. The proper handling and disposal of specialized chemical reagents like 12:0 N-Biotinyl fatty acid, N-hydroxysuccinimide (NHS) ester are critical components of responsible laboratory practice. This guide provides essential, immediate safety and logistical information, including a step-by-step disposal plan for this compound, ensuring you can manage your research materials safely and effectively.

Essential Product and Safety Data

Adherence to safety protocols begins with understanding the nature of the chemical you are working with. Below is a summary of key quantitative data for 12:0 N-Biotinyl fatty acid, NHS ester.

PropertyValueSource
CAS Number 216453-50-8
Molecular Formula C₂₆H₄₂N₄O₆S
Molecular Weight 538.70 g/mol
Form Powder
Storage Temperature -20°C[1]
Purity >99%[1]
Stability 1 Year at -20°C[1]
Disposal Consideration Dispose of as hazardous or special waste.[2]

Immediate Safety and Handling

Before beginning any disposal procedure, ensure you are equipped with the appropriate Personal Protective Equipment (PPE).

  • Eye Protection: Wear safety glasses or goggles.

  • Hand Protection: Use nitrile or other chemically resistant gloves.

  • Protective Clothing: A lab coat is mandatory.

  • Respiratory Protection: When handling the solid powder, a dust mask is recommended to avoid inhalation.

N-hydroxysuccinimide (NHS) esters are sensitive to moisture and will hydrolyze when exposed to aqueous environments.[3][4][5] This process deactivates the reactive NHS ester. While this reactivity is key to its function in bioconjugation, it also informs a key step in its safe disposal.

Step-by-Step Disposal Protocol

The following protocol outlines the recommended procedure for the safe disposal of this compound ester in various forms. This procedure is based on best practices for NHS esters and biotinylated compounds.

1. Waste Segregation and Collection:

  • All waste generated from the use of this compound ester, including unused solid, solutions, and contaminated labware, must be treated as chemical waste and segregated from regular trash.

  • Use a designated, clearly labeled, and sealed hazardous waste container. The container material should be compatible with any solvents used (e.g., high-density polyethylene (B3416737) for solutions in DMSO or DMF).

2. Managing Different Waste Streams:

  • A. Unused or Expired Solid Compound:

    • Do not dispose of the solid powder in the regular trash.

    • Collect the original vial containing the unused or expired product in your designated chemical waste container.

    • Label the waste container clearly with "Hazardous Waste," the full chemical name ("this compound ester"), and any other information required by your institution's Environmental Health and Safety (EHS) department.

  • B. Concentrated Solutions (e.g., in DMSO or DMF):

    • Never dispose of concentrated solutions down the drain.

    • Collect all concentrated stock solutions in a sealed, labeled hazardous waste container.

  • C. Dilute Aqueous Solutions:

    • Hydrolysis for Deactivation: Before collection for disposal, the reactive NHS ester in dilute aqueous solutions should be intentionally hydrolyzed to reduce its reactivity.

      • Adjust the pH of the solution to be slightly alkaline (pH 8.0-9.0) by adding a suitable base (e.g., sodium bicarbonate). This will accelerate the hydrolysis of the NHS ester.

      • Allow the solution to stand at room temperature for several hours (or overnight) to ensure complete hydrolysis.

    • Collection: After hydrolysis, transfer the solution to your designated aqueous hazardous waste container.

  • D. Contaminated Labware and Debris (e.g., pipette tips, gloves, etc.):

    • All solid materials that have come into contact with the compound should be collected in a designated solid hazardous waste container.

3. Final Disposal:

  • Arrange for the collection of all hazardous waste containers by your institution's certified chemical waste disposal service. Always follow your local and institutional regulations for chemical waste disposal.[2][6][7][8]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound ester waste.

G cluster_prep Preparation cluster_waste_type Waste Characterization cluster_disposal_paths Disposal Procedures cluster_final Final Disposition start Identify Waste Containing This compound Ester ppe Wear Appropriate PPE: - Safety Glasses - Gloves - Lab Coat start->ppe waste_type What is the form of the waste? ppe->waste_type solid_waste Unused Solid or Contaminated Labware waste_type->solid_waste Solid conc_solution Concentrated Solution (e.g., in DMSO/DMF) waste_type->conc_solution Concentrated Solution dilute_solution Dilute Aqueous Solution waste_type->dilute_solution Dilute Aqueous Solution collect_solid Collect in Labeled Solid Hazardous Waste Container solid_waste->collect_solid collect_liquid Collect in Labeled Liquid Hazardous Waste Container conc_solution->collect_liquid hydrolyze Deactivate by Hydrolysis: - Adjust pH to 8.0-9.0 - Incubate at RT overnight dilute_solution->hydrolyze hydrolyze->collect_liquid final_disposal Arrange for Pickup by Certified Waste Disposal Service collect_solid->final_disposal collect_liquid->final_disposal

Caption: Disposal workflow for this compound ester.

By adhering to these procedures, you contribute to a safer laboratory environment and ensure compliance with environmental regulations, building a foundation of trust and responsibility in your research endeavors.

References

×

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。